molecular formula C27H20O18 B1256471 Vescalin

Vescalin

Cat. No.: B1256471
M. Wt: 632.4 g/mol
InChI Key: PPUHUWSVCUJGTD-HNBYGWOQSA-N
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Description

Vescalin is a natural product found in Castanea crenata with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H20O18

Molecular Weight

632.4 g/mol

IUPAC Name

(1S,2S,24R,25R,29R)-7,8,9,12,13,14,17,18,19,25,29-undecahydroxy-24-(hydroxymethyl)-3,23,26-trioxahexacyclo[13.10.3.12,6.05,10.011,28.016,21]nonacosa-5(10),6,8,11,13,15(28),16,18,20-nonaene-4,22,27-trione

InChI

InChI=1S/C27H20O18/c28-2-5-14(31)23-24-20(37)12-11(27(42)45-24)9(18(35)22(39)19(12)36)8-10(26(41)44-23)7(16(33)21(38)17(8)34)6-3(25(40)43-5)1-4(29)13(30)15(6)32/h1,5,14,20,23-24,28-39H,2H2/t5-,14-,20-,23+,24+/m1/s1

InChI Key

PPUHUWSVCUJGTD-HNBYGWOQSA-N

Isomeric SMILES

C1=C2C(=C(C(=C1O)O)O)C3=C4C(=C(C(=C3O)O)O)C5=C6C(=C(C(=C5O)O)O)[C@H]([C@@H]([C@H]([C@@H]([C@H](OC2=O)CO)O)OC4=O)OC6=O)O

Canonical SMILES

C1=C2C(=C(C(=C1O)O)O)C3=C4C(=C(C(=C3O)O)O)C5=C6C(=C(C(=C5O)O)O)C(C(C(C(C(OC2=O)CO)O)OC4=O)OC6=O)O

Synonyms

castalagin
vescalagin
vescalagin, (33beta)-isomer
vescalene
vescalin

Origin of Product

United States

Foundational & Exploratory

Vescalin: A Comprehensive Technical Overview of its Chemical Structure

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the chemical structure of Vescalin, a C-glucosidic ellagitannin. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document details its molecular characteristics, synthesis, and structural elucidation methodologies.

Chemical Identity and Structure

This compound is a hydrolyzable tannin, a class of complex polyphenolic compounds.[1][2] It is structurally characterized by a nonahydroxytriphenoyl (NHTP) group attached to a C-glucosidic core.[3] this compound, along with its epimer castalin, can be produced through the chemical hydrolysis of the more complex ellagitannins, vescalagin (B1683822) and castalagin, respectively.[4][5] These parent compounds are notably found in oak and chestnut wood.[4][6]

The stereochemistry of this compound has been a subject of detailed investigation. The atropisomerism of the triphenoyl moiety has been determined to be an (S,R) configuration based on density functional theory (DFT) calculations of its NMR spectra and electronic circular dichroism (ECD) spectra.[5]

The key quantitative chemical properties of this compound are summarized in the table below for easy reference.

IdentifierValueSource
Molecular Formula C₂₇H₂₀O₁₈[7]
IUPAC Name (1S,2S,24R,25R,29R)-7,8,9,12,13,14,17,18,19,25,29-undecahydroxy-24-(hydroxymethyl)-3,23,26-trioxahexacyclo[13.10.3.1²,⁶.0⁵,¹⁰.0¹¹,²⁸.0¹⁶,²¹]nonacosa-5(10),6,8,11,13,15(28),16,18,20-nonaene-4,22,27-trione[7]
Average Molecular Weight 632.4 g/mol [7]
Monoisotopic Mass 632.06496378 Da[7]
CAS Number 19086-75-0[7]

Bioinspired Total Synthesis Workflow

The first total synthesis of (-)-Vescalin was achieved through a bioinspired route.[3] The key transformations mimic the proposed biosynthetic pathway. A simplified workflow of this synthesis is presented below.

G cluster_start Starting Material cluster_main_pathway Key Synthetic Steps cluster_product Final Product A Glucopyranosic Hemiacetal B Wittig-Mediated Ring Opening A->B 1. Wittig Reagent C Phenolic Aldol-Type Reaction (C-Glucosidation) B->C 2. Phenolic Partner D Wynberg-Feringa-Yamada-type Oxidative Phenolic Coupling C->D 3. Copper Complex E (-)-Vescalin D->E 4. Deprotection

Bioinspired total synthesis workflow for (-)-Vescalin.

This synthetic strategy hinges on three pivotal steps:

  • A Wittig-mediated opening of a protected glucopyranose ring.[3]

  • A subsequent phenolic aldol-type reaction to forge the crucial C-glucosidic bond.[3]

  • An oxidative phenolic coupling reaction, mediated by a copper-diamine complex, to construct the nonahydroxytriphenoyl (NHTP) unit.[3][8]

Experimental Protocols

The following sections provide a generalized overview of the key experimental methodologies employed in the total synthesis of (-)-Vescalin, based on published literature.[3][8][9]

The formation of the C-arylglucosidic bond is a critical step in the synthesis.

  • Preparation of the Aldehyde : The protected glucopyranose-derived aldehyde is prepared from a suitable glucopyranosic hemiacetal. A common method involves a Wittig-mediated ring opening.

  • Aldol-type Reaction : The aldehyde is then reacted with a protected phenolic partner under conditions that promote a phenolic aldol-type reaction. This step establishes the carbon-carbon bond between the glucose core and the aromatic system.

  • Purification : The resulting C-glucoside is purified using standard chromatographic techniques, such as column chromatography on silica (B1680970) gel.

The construction of the sterically hindered nonahydroxytriphenoyl (NHTP) unit is achieved via an intramolecular oxidative coupling.

  • Precursor Synthesis : The C-glucoside is appropriately functionalized with galloyl groups at the desired positions (e.g., 2,3,5-O-positions).

  • Coupling Reaction : The galloylated intermediate is subjected to an oxidative phenolic coupling reaction. A typical protocol involves the use of a copper(II) salt, such as CuCl₂, in the presence of a chiral diamine ligand like (-)-sparteine (B7772259) or an achiral analogue like bispidine, in a suitable solvent system (e.g., a mixture of methanol (B129727) and dichloromethane).[10]

  • Reaction Monitoring and Workup : The reaction progress is monitored by analytical techniques like HPLC. Upon completion, the reaction is quenched, and the product is extracted and purified. The choice of diamine and reaction conditions is crucial for controlling the atroposelectivity of the newly formed biaryl bonds.[10]

  • Deprotection : The final step involves the removal of all protecting groups to yield the natural product, (-)-Vescalin.

The definitive structure and stereochemistry of this compound were confirmed using a combination of spectroscopic and computational methods.

  • NMR Spectroscopy : ¹H and ¹³C NMR spectroscopy are fundamental for determining the connectivity of the atoms. Experimental chemical shifts are compared with values calculated using DFT methods to confirm the relative and absolute stereochemistry.[5]

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound.

  • Electronic Circular Dichroism (ECD) : ECD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules, particularly the atropisomeric nature of the biaryl axes in the NHTP moiety. Experimental ECD spectra are compared with time-dependent DFT (TD-DFT) calculated spectra for different possible stereoisomers to establish the correct configuration.[5]

References

Vescalin mechanism of action in cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Cellular Mechanism of Action of Vescalin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a C-glucosidic ellagitannin found in oak and chestnut species.[1][2] Emerging research has identified it as a bioactive compound with a multi-target mechanism of action, primarily impacting processes of bone resorption and DNA topology. This document provides a comprehensive overview of the known cellular and molecular mechanisms of this compound, including its role as an inhibitor of osteoclast function through the regulation of actin dynamics and as a potent inhibitor of topoisomerase II. This guide synthesizes available data, outlines relevant experimental protocols, and visualizes the key signaling pathways to support further research and drug development efforts.

Core Cellular Mechanisms of Action

This compound exhibits two primary mechanisms of action at the cellular level:

  • Inhibition of Osteoclastic Bone Resorption: this compound is recognized as an actin-dependent inhibitor of bone resorption by osteoclasts.[3] This activity is crucial for its potential therapeutic applications in bone-related disorders.

  • Inhibition of Topoisomerase II: Through the chemical hydrolysis of its parent compounds, Castalagin and Vescalagin (B1683822), this compound is produced and acts as a potent inhibitor of topoisomerase II, an enzyme critical for DNA replication and transcription.[1]

Multi-Target Profile in Bone Cells

Affinity-based chemoproteomic studies have revealed that this compound and the related compound Vescalagin have a broad, multi-target nature within bone cells. These ellagitannins were found to interact with 100-370 proteins in osteoclasts and osteoblasts. Bioinformatic analysis of these interactions highlighted a preference for proteins associated with phosphorylated ligands and GTPase regulators. Specifically, 33 potential target proteins have been identified as having systemic relevance to osteoclast differentiation and activity, as well as the regulation of actin dynamics.[3]

Quantitative Data

While specific quantitative data for this compound is not yet widely published, data for the closely related and co-occurring ellagitannins, Vescalagin and its epimer Castalagin, provide valuable insights into the potency of this class of compounds.

CompoundTargetAssayIC50Ki
VescalaginPARP1Inhibition Assay2.67 µM-
CastalaginPARP1Inhibition Assay0.86 µM1.64 µM
VescalaginTopoisomerase IIαDecatenation Assay~1 µM (for 50% inhibition)-

Table 1: Summary of reported IC50 and Ki values for Vescalagin and Castalagin. Data sourced from studies on their dual inhibitory activity against PARP1 and Topoisomerase II.[2]

Signaling Pathways

Putative Regulation of Actin Dynamics in Osteoclasts

The description of this compound as an "actin-dependent inhibitor of osteoclastic bone resorption" strongly implicates its interference with signaling pathways that control the actin cytoskeleton.[3] The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are central regulators of actin dynamics.[1][4][5] These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. Their activity governs the formation of actin structures essential for osteoclast function, such as the sealing zone required for bone resorption. The identification of GTPase regulators as preferential targets of this compound suggests a mechanism involving the modulation of this pathway.[3]

G This compound This compound GTPaseReg GTPase Regulators This compound->GTPaseReg Modulates RhoGTPase Rho Family GTPases (RhoA, Rac1, Cdc42) GTPaseReg->RhoGTPase Regulates Effectors Downstream Effectors (e.g., ROCK, PAK) RhoGTPase->Effectors Activates Actin Actin Cytoskeleton Rearrangement Effectors->Actin Controls Resorption Inhibition of Bone Resorption Actin->Resorption

Caption: Putative signaling pathway for this compound's inhibition of osteoclast function.

Inhibition of Topoisomerase II Catalytic Cycle

This compound and related compounds act as catalytic inhibitors of Topoisomerase II.[2][6] Unlike poisons that trap the enzyme-DNA cleavage complex, this compound inhibits the enzyme's decatenation activity, which is the process of unlinking intertwined DNA circles. This inhibition disrupts the normal topological maintenance of DNA during critical cellular processes.

G cluster_cycle Topoisomerase II Catalytic Cycle TopoII Free Topo II DNA_Binding Topo II binds catenated DNA TopoII->DNA_Binding Cleavage DNA Cleavage (G-segment) DNA_Binding->Cleavage Passage T-segment Passage Cleavage->Passage Religation Religation & Release Passage->Religation Religation->TopoII This compound This compound This compound->Inhibition Inhibits Inhibition->DNA_Binding

Caption: Mechanism of this compound as a catalytic inhibitor of the Topoisomerase II cycle.

Experimental Protocols

Topoisomerase II Decatenation Assay

This protocol is based on standard methods for assessing Topoisomerase II activity by measuring the decatenation of kinetoplast DNA (kDNA).[7][8]

Objective: To determine the inhibitory effect of this compound on the decatenation activity of human Topoisomerase IIα.

Materials:

  • Human Topoisomerase IIα

  • Kinetoplast DNA (kDNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM EDTA, 30 µg/mL BSA)

  • ATP solution (10 mM)

  • This compound stock solution (in DMSO)

  • Stop Buffer/Loading Dye (containing SDS and Proteinase K)

  • Agarose (B213101) Gel (1%)

  • TAE Buffer

  • DNA stain (e.g., Ethidium Bromide)

Procedure:

  • Prepare reaction mixtures on ice. For each reaction, combine Assay Buffer, 1 µL of kDNA (e.g., 0.2 µg), and varying concentrations of this compound or DMSO (vehicle control).

  • Add 1-5 units of human Topoisomerase IIα to each reaction tube.

  • Initiate the reaction by adding ATP to a final concentration of 1 mM. The final reaction volume is typically 20 µL.

  • Incubate the reactions at 37°C for 30 minutes.

  • Terminate the reactions by adding 2 µL of Stop Buffer/Loading Dye.

  • Incubate at 37°C for an additional 30 minutes to allow for proteinase K digestion.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis in TAE buffer until the dye front has migrated an adequate distance.

  • Stain the gel with a suitable DNA stain and visualize under UV light.

  • Analysis: Catenated kDNA remains in the well, while decatenated DNA (minicircles) migrates into the gel. Inhibition is quantified by the reduction in the amount of decatenated product in this compound-treated samples compared to the control.

Affinity-Based Proteomic Profiling

This protocol outlines a general workflow for identifying protein targets of this compound using an affinity-based proteomics approach.[9][10][11]

Objective: To identify proteins from osteoclast cell lysates that interact with this compound.

Workflow:

G A 1. Probe Synthesis (Immobilize this compound on beads) C 3. Affinity Pulldown (Incubate lysate with this compound-beads) A->C B 2. Cell Lysis (Osteoclast protein extraction) B->C D 4. Washing (Remove non-specific binders) C->D E 5. Elution (Release bound proteins) D->E F 6. Sample Preparation (Reduction, alkylation, tryptic digest) E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis (Protein identification & quantification) G->H

Caption: Experimental workflow for affinity-based proteomic profiling of this compound targets.

Detailed Steps:

  • Probe Synthesis: this compound is chemically conjugated to a solid support, such as agarose or magnetic beads, to create an affinity probe.

  • Cell Culture and Lysis: Culture osteoclasts and prepare a whole-cell protein lysate using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Affinity Pulldown: Incubate the cell lysate with the this compound-conjugated beads (and control beads without this compound) to allow for the binding of target proteins.

  • Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads using a competitive agent or by changing buffer conditions (e.g., pH, ionic strength).

  • Sample Preparation for Mass Spectrometry: The eluted proteins are reduced, alkylated, and digested into peptides, typically with trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis: The MS/MS spectra are searched against a protein database to identify the proteins that were pulled down by the this compound probe. Quantitative analysis compares the abundance of proteins in the this compound pulldown versus the control to identify specific interactors.

Conclusion and Future Directions

This compound is a promising natural product with distinct and potent cellular mechanisms of action. Its ability to inhibit osteoclast function via modulation of actin-regulatory pathways and to catalytically inhibit Topoisomerase II positions it as a compound of interest for therapeutic development in bone diseases and oncology.

Future research should focus on:

  • Elucidating the specific Rho GTPase signaling components directly targeted by this compound.

  • Determining precise IC50 and Kd values for this compound against its various protein targets.

  • Validating the identified protein targets and their role in the cellular effects of this compound.

  • Evaluating the in vivo efficacy and safety of this compound in relevant disease models.

This guide provides a foundational understanding of this compound's mechanism of action to aid researchers and drug development professionals in advancing the scientific knowledge and potential therapeutic applications of this compound.

References

Vescalin: A Technical Guide to Natural Sources, Extraction, and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vescalin is a C-glucosidic ellagitannin, a class of hydrolyzable tannins characterized by a C-C bond between the glucose core and a galloyl-derived unit.[1] First isolated from species of the Fagaceae family, such as Quercus (oak) and Castanea (chestnut), this compound and its diastereomer, castalin, are significant components of the heartwood of these trees.[1][2] This technical guide provides an in-depth overview of the natural sources of this compound, quantitative data on its prevalence, and detailed methodologies for its extraction and purification, tailored for researchers and professionals in drug development and natural product chemistry.

Natural Sources of this compound

This compound is predominantly found in the woody tissues of plants belonging to the Fagaceae family. Its presence is a key factor in the chemical properties of the wood and influences the characteristics of products aged in contact with it, such as wine and spirits.[1][2]

1.1. Primary Botanical Sources

The principal natural reservoirs of this compound are the heartwoods of oak and chestnut trees.[1]

  • Quercus (Oak) Species: Pedunculate oak (Quercus robur) and sessile oak (Quercus petraea) are well-documented sources.[3] These species are highly valued in the cooperage industry for aging wine and spirits, where this compound and other ellagitannins are extracted into the beverage, contributing to its color, taste, and astringency.[2][4]

  • Castanea (Chestnut) Species: Sweet chestnut (Castanea sativa) and Japanese chestnut (Castanea crenata) are also rich sources of this compound.[2][5] Chestnut heartwood can contain significantly higher concentrations of related ellagitannins compared to oak.[1][2]

1.2. This compound in Aged Beverages

During the aging process in oak or chestnut barrels, this compound, along with its more abundant precursor vescalagin (B1683822), is extracted into wines and spirits.[1][4] In this environment, it undergoes various chemical transformations, contributing to the final organoleptic profile of the beverage.[2][6] The concentration of these compounds depends on factors such as the wood species, the toasting level of the barrel, and the duration of aging.[4]

1.3. Quantitative Data

The concentration of this compound and related ellagitannins varies significantly between species and even between individual trees of the same species.[3] The following table summarizes reported concentrations from various studies.

Natural SourceCompound(s)Concentration (mg/g of dry wood)Reference
Quercus robur & Quercus petraeaThis compound0.11 - 1.48[3]
Quercus spp. (Oak) HeartwoodVescalaginup to 10 - 15[1]
Castanea spp. (Chestnut) HeartwoodVescalaginup to 40[1]
Castanea sativa HeartwoodCastalagin (B1583131)/Vescalaginup to 63[2]
Quercus spp. (for cooperage)Total Individual Ellagitannins10.37 - 18.77[4]
Quercus humboldtiiTotal Ellagitannins1.61[7]
Chestnut WoodCastalagin/Vescalagin75-100% of total ellagitannins[7]

Extraction of this compound

The extraction of this compound from its natural sources involves separating the compound from the complex matrix of plant lignocellulose. This typically employs solvent-based methods, with modern techniques aiming to improve efficiency and yield.[8]

2.1. General Extraction Workflow

The overall process for obtaining purified this compound involves several key stages, from material preparation to final isolation. The logical flow is depicted in the diagram below.

G General Workflow for this compound Extraction and Purification A Plant Material (Oak/Chestnut Heartwood) B Preparation (Drying, Grinding, Milling) A->B C Extraction (e.g., Solvent, UAE, MAE) B->C D Filtration & Concentration C->D E Crude Extract D->E F Purification (e.g., SPE, Column Chromatography) E->F G Fraction Collection & Analysis (HPLC) F->G H Purified this compound G->H

Caption: General workflow for this compound extraction and purification.

2.2. Experimental Protocol: Solvent Extraction

This protocol describes a generalized method for the extraction of this compound from oak or chestnut heartwood powder, based on common solvent extraction techniques for polyphenols.[8][9][10]

1. Material Preparation:

  • Obtain heartwood from a suitable Quercus or Castanea species.

  • Air-dry the wood to a constant weight to remove moisture.

  • Grind the dried wood into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

2. Extraction:

  • Weigh 100 g of the wood powder and place it into a flask.

  • Add 1 L of an aqueous organic solvent mixture. A common choice is 70-80% acetone (B3395972) or ethanol (B145695) in water, which is effective for extracting hydrolyzable tannins.

  • Macerate the mixture at room temperature for 24-48 hours with continuous agitation using a magnetic stirrer or orbital shaker.[9]

  • Alternatively, for higher efficiency, perform Soxhlet extraction for 6-8 hours or utilize modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to reduce extraction time and solvent consumption.[8][9]

3. Filtration and Concentration:

  • Filter the resulting slurry through Whatman No. 1 filter paper to separate the solid residue from the liquid extract.

  • Wash the residue with a small volume of the extraction solvent to ensure complete recovery.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to prevent thermal degradation of the tannins.

  • The goal is to remove the organic solvent, leaving a concentrated aqueous solution.

4. Liquid-Liquid Partitioning:

  • To remove lipids and other non-polar compounds, perform a liquid-liquid extraction of the aqueous concentrate with a non-polar solvent like n-hexane. Discard the hexane (B92381) layer.

  • Subsequently, perform a liquid-liquid extraction with a solvent of intermediate polarity, such as ethyl acetate (B1210297), to selectively extract the phenolic compounds, including this compound.

  • Collect the ethyl acetate phase and evaporate it to dryness to yield the crude phenolic extract.

Purification of this compound

The crude extract contains a mixture of ellagitannins and other phenolic compounds. Further purification is necessary to isolate this compound. High-performance liquid chromatography (HPLC) and solid-phase extraction (SPE) are standard methods for this purpose.[11][12][13]

3.1. Experimental Protocol: Purification by Chromatography

This protocol outlines a general approach for purifying this compound from the crude extract.

1. Solid-Phase Extraction (SPE) Cleanup:

  • Dissolve the crude phenolic extract in a minimal amount of a suitable solvent (e.g., methanol (B129727)/water).

  • Condition an SPE cartridge (e.g., C18 or Sephadex LH-20) according to the manufacturer's instructions. Sephadex LH-20 is particularly effective for separating phenolic compounds.

  • Load the dissolved extract onto the cartridge.

  • Wash the cartridge with a non-polar solvent (e.g., water or a low-percentage methanol-water solution) to remove highly polar impurities.[11]

  • Elute the desired tannin fraction using a solvent with higher polarity, such as a higher-percentage methanol or ethanol solution. Collect the fractions.

2. Preparative High-Performance Liquid Chromatography (HPLC):

  • Analyze the collected fractions by analytical HPLC to identify those rich in this compound.

  • Pool the this compound-rich fractions and concentrate them.

  • Perform preparative HPLC on the pooled sample. A typical system would involve:

    • Column: A reversed-phase C18 column.

    • Mobile Phase: A gradient of acidified water (A) and acetonitrile (B52724) or methanol (B). For example, a linear gradient from 5% to 30% B over 40 minutes.

    • Detection: UV detection at approximately 280 nm.

  • Collect the fraction corresponding to the retention time of this compound.

  • Confirm the purity of the isolated fraction using analytical HPLC and mass spectrometry.[12]

3. Lyophilization:

  • Evaporate the solvent from the purified fraction under vacuum.

  • Freeze-dry the remaining aqueous solution to obtain purified this compound as a stable powder.[11]

Biological Activities and Potential Applications

This compound and its closely related precursor, vescalagin, exhibit a range of significant biological activities, making them compounds of interest for drug development.

  • Antibacterial Activity: Vescalagin and castalagin have demonstrated bactericidal effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The proposed mechanism involves the disruption of the bacterial cell wall by modulating the assembly of peptidoglycans.[14][15]

  • Topoisomerase II Inhibition: Chemical hydrolysis of vescalagin and castalagin can yield this compound, which is a potent inhibitor of topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[2]

  • Anti-osteoclast and Anti-actin Activity: Vescalagin can inhibit the bone-resorbing activity of osteoclasts, suggesting potential applications in treating osteoporosis.[16]

  • Neuroprotective Effects: Vescalagin has been shown to reduce the toxicity of amyloid-β42 oligomers, which are implicated in Alzheimer's disease.[1]

  • Antioxidant Properties: As polyphenolic compounds, ellagitannins like this compound are potent antioxidants, capable of scavenging free radicals. This activity is relevant to their potential use in cosmetic and pharmaceutical formulations.[6]

The diagram below summarizes these key biological effects.

G Key Biological Activities of this compound and Vescalagin A This compound / Vescalagin B Topoisomerase II Inhibition A->B leads to C Antibacterial Activity (MRSA) A->C exhibits D Anti-Osteoclast Activity A->D exhibits E Neuroprotective Effect A->E exhibits F Antioxidant Activity A->F exhibits G Potential Therapeutic Target: Cancer B->G H Potential Therapeutic Target: Bacterial Infections C->H I Potential Therapeutic Target: Osteoporosis D->I J Potential Therapeutic Target: Alzheimer's Disease E->J K General Health & Wellness F->K

Caption: Key biological activities of this compound and vescalagin.

References

Unveiling the Nuances: A Technical Guide to the Structural and Functional Differences Between Vescalin and Vescalagin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structural distinctions between the C-glycosidic ellagitannins, vescalin and vescalagin (B1683822), and elucidates how these differences translate into distinct physicochemical properties and biological activities. This document provides a comprehensive overview for researchers engaged in natural product chemistry, pharmacology, and drug development.

Core Structural Differences

This compound and vescalagin are both hydrolyzable tannins found predominantly in oak and chestnut wood.[1][2][3][4] Their fundamental structural relationship is that of a parent compound and its hydrolysis product.

Vescalagin , the larger of the two molecules, is characterized by the presence of a hexahydroxydiphenoyl (HHDP) group. This group is formed by the oxidative coupling of two galloyl moieties and is a defining feature of many ellagitannins. In contrast, This compound is the des-HHDP analog of vescalagin, meaning it is formed when the HHDP group of vescalagin is cleaved through hydrolysis.[5][6]

The stereochemistry at the anomeric carbon (C-1) of the glucose core also plays a critical role in the properties of these molecules. Vescalagin and its diastereomer, castalagin (B1583131), are C-1 epimers, differing only in the orientation of the bond at this position.[4][5] This subtle stereochemical difference significantly influences their three-dimensional conformation and subsequent reactivity.[3][7][8]

Comparative Physicochemical and Biological Data

The structural variance between this compound and vescalagin, primarily the presence or absence of the HHDP group and the C-1 stereochemistry in the parent compound, gives rise to differing physicochemical properties and biological activities.

Property/ActivityVescalaginThis compoundReference
Molecular Formula C41H26O26C27H20O18[1][9][10]
PARP1 Inhibition (IC50) 2.67 µMNot Reported[2]
DNA Topoisomerase II Inhibition Potent InhibitorPotent Inhibitor[1][7]
Antibacterial Activity (MIC vs. MRSA) 0.125 - 0.533 mg/mLNot Reported[9][11]
Predicted Water Solubility High13.8 g/L[3][4]
Predicted logP More Hydrophilic1.14[3][4]

Experimental Protocols

Isolation and Purification of this compound and Vescalagin from Quercus species

The following is a generalized protocol synthesized from methodologies reported in the literature for the extraction and separation of ellagitannins from oak wood.

Experimental Workflow: Isolation and Purification

G start Oak Wood Shavings extraction Maceration with Acetone (B3395972)/Water start->extraction filtration Filtration and Concentration extraction->filtration spe Solid-Phase Extraction (C18) filtration->spe elution1 Elution with Methanol (B129727)/Water spe->elution1 sec Size-Exclusion Chromatography (Sephadex LH-20) elution1->sec elution2 Elution with Ethanol/Water sec->elution2 hplc Preparative HPLC (C18) elution2->hplc fractions Fraction Collection hplc->fractions analysis LC-MS and NMR Analysis fractions->analysis vescalagin Isolated Vescalagin analysis->vescalagin This compound Isolated this compound analysis->this compound

Caption: Workflow for the isolation and purification of this compound and vescalagin.

  • Extraction: Oak heartwood shavings are macerated in an acetone/water mixture (e.g., 70:30 v/v) at room temperature. The process is repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined extracts are filtered, and the acetone is removed under reduced pressure using a rotary evaporator. The resulting aqueous solution is then concentrated.

  • Solid-Phase Extraction (SPE): The concentrated aqueous extract is loaded onto a C18 SPE cartridge. The cartridge is washed with water to remove highly polar compounds.

  • Elution from SPE: The ellagitannins are eluted from the C18 cartridge using a stepwise gradient of methanol in water.

  • Size-Exclusion Chromatography (SEC): The methanol-water fractions rich in ellagitannins are further purified by SEC on a Sephadex LH-20 column, eluting with an ethanol-water mixture.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing vescalagin and this compound are subjected to preparative reversed-phase HPLC (C18 column) with a gradient of acetonitrile (B52724) in water (with a small percentage of formic acid) to yield the pure compounds.

  • Structural Elucidation: The purity and identity of the isolated vescalagin and this compound are confirmed by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR).

Quantification of Antioxidant Capacity (ORAC Assay)

The Oxygen Radical Absorbance Capacity (ORAC) assay is a common method to determine the antioxidant capacity of natural products.

  • Reagent Preparation: Prepare a fluorescein (B123965) stock solution, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution, and Trolox standards.

  • Sample Preparation: Dissolve this compound and vescalagin in a suitable solvent (e.g., acetone/water/acetic acid) to known concentrations.

  • Assay Procedure: In a 96-well plate, add fluorescein and either the sample, Trolox standard, or a blank. The plate is incubated, and then AAPH is added to initiate the reaction.

  • Data Acquisition: The fluorescence is measured kinetically over time.

  • Data Analysis: The area under the curve (AUC) is calculated for each sample and standard. The net AUC is determined by subtracting the AUC of the blank. A standard curve is generated using the net AUC of the Trolox standards, and the ORAC values of the samples are expressed as Trolox equivalents.

Signaling Pathways and Mechanisms of Action

Vescalagin has been identified as a modulator of several key biological pathways. While this compound is also biologically active, the more extensive research on vescalagin provides a clearer picture of its mechanisms of action.

Inhibition of DNA Topoisomerase IIα

Vescalagin acts as a catalytic inhibitor of the α isoform of human DNA topoisomerase II, an essential enzyme in DNA replication and chromosome segregation. Unlike many chemotherapeutic agents that are topoisomerase poisons (stabilizing the DNA-enzyme cleavage complex and leading to DNA strand breaks), vescalagin prevents the enzyme from completing its catalytic cycle without inducing DNA damage.

Signaling Pathway: Vescalagin as a Catalytic Inhibitor of Topoisomerase IIα

G cluster_top2_cycle Topoisomerase IIα Catalytic Cycle Vescalagin Vescalagin Top2a DNA Topoisomerase IIα Vescalagin->Top2a Inhibits DNA_ligation DNA Ligation Vescalagin->DNA_ligation Prevents ATP_binding ATP Binding Top2a->ATP_binding Cell_cycle_arrest Cell Cycle Arrest DNA_cleavage DNA Cleavage ATP_binding->DNA_cleavage Strand_passage Strand Passage DNA_cleavage->Strand_passage Strand_passage->DNA_ligation DNA_ligation->Top2a Enzyme Turnover

Caption: Vescalagin inhibits the catalytic cycle of DNA topoisomerase IIα.

Inhibition of PARP1

Vescalagin and its epimer castalagin have been shown to inhibit Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for DNA repair.[2] By inhibiting PARP1, these compounds can potentiate the effects of DNA-damaging agents and may have applications in oncology.

Signaling Pathway: PARP1 Inhibition by Vescalagin

G DNA_damage DNA Single-Strand Break PARP1 PARP1 DNA_damage->PARP1 Activates PAR_synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_synthesis Cell_death Cell Death PARP1->Cell_death Leads to Vescalagin Vescalagin Vescalagin->PARP1 Inhibits Repair_proteins Recruitment of DNA Repair Proteins PAR_synthesis->Repair_proteins DNA_repair DNA Repair Repair_proteins->DNA_repair

Caption: Vescalagin inhibits PARP1, disrupting DNA damage repair pathways.

Antibacterial Mechanism against MRSA

Vescalagin exhibits bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). The proposed mechanism involves the disruption of the bacterial cell wall through the modulation of peptidoglycan assembly.

Experimental Workflow: Proposed Antibacterial Mechanism of Vescalagin

G Vescalagin Vescalagin Cell_wall MRSA Cell Wall Vescalagin->Cell_wall Peptidoglycan_synthesis Peptidoglycan Assembly Vescalagin->Peptidoglycan_synthesis Modulates Cell_wall_disruption Cell Wall Disruption Peptidoglycan_synthesis->Cell_wall_disruption Leads to Cell_lysis Bacterial Cell Lysis Cell_wall_disruption->Cell_lysis

Caption: Vescalagin is proposed to disrupt the MRSA cell wall by interfering with peptidoglycan assembly.

Conclusion

The structural dissimilarity between this compound and vescalagin, centered on the presence of the hexahydroxydiphenoyl group in the latter, is a key determinant of their distinct physicochemical and biological profiles. Vescalagin's larger, more complex structure contributes to its multifaceted interactions with biological targets such as DNA topoisomerase IIα and PARP1. While this compound also demonstrates significant biological activity, further quantitative comparative studies are warranted to fully delineate the specific contributions of the HHDP moiety to the overall activity of these important ellagitannins. This guide provides a foundational understanding for researchers aiming to harness the therapeutic potential of these natural compounds.

References

The Biological Activity of Vescalin: A C-Glucosidic Ellagitannin with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Vescalin, a C-glucosidic ellagitannin found in oak and chestnut species, is a member of a class of polyphenols recognized for their diverse biological activities. This technical guide provides a comprehensive overview of the known and potential biological effects of this compound, with a focus on its antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. While direct experimental data for this compound is emerging, this document synthesizes current knowledge on closely related C-glucosidic ellagitannins to infer its therapeutic potential. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to facilitate further research and drug development efforts.

Introduction

Ellagitannins are a class of hydrolyzable tannins characterized by the presence of one or more hexahydroxydiphenoyl (HHDP) groups esterified to a sugar core. C-glucosidic ellagitannins, such as this compound, are distinguished by a C-C bond between the anomeric carbon of the glucose core and a galloyl-derived unit. This structural feature contributes to their unique chemical properties and biological activities. This compound and its stereoisomer, castalagin (B1583131), are significant components of oak and chestnut wood, and their presence in aged wines and spirits has been a subject of interest.

The biological activities of ellagitannins are broad, encompassing antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[1][2] These properties are largely attributed to their ability to scavenge free radicals, modulate inflammatory signaling pathways, and interfere with cancer cell proliferation and survival mechanisms.[3][4] This guide aims to provide an in-depth technical resource on the biological activity of this compound, drawing upon data from closely related compounds to build a comprehensive profile.

Biological Activities of this compound and Related C-Glucosidic Ellagitannins

While specific quantitative data for this compound is not extensively available in the public domain, studies on vescalagin (B1683822) and castalagin provide valuable insights into its potential bioactivities.

Antioxidant Activity

C-glucosidic ellagitannins are potent antioxidants.[5] Their ability to donate hydrogen atoms or electrons to neutralize free radicals is a key mechanism of their protective effects. The antioxidant capacity is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Table 1: Antioxidant Activity of Compounds Structurally Related to this compound

CompoundAssayIC50 ValueReference
Baicalin (B1667713)DPPH16.4 µg/mL[6]
BaicalinDPPH27.21 µM[7]
Baicalein (B1667712)DPPH-[8]
Plant ExtractsDPPH94.83 - 111.4 µg/ml[9]
Plant ExtractsABTS179.8 - 334.3 µg/ml[9]

Note: Data for this compound is not available. The table presents data for other flavonoids and plant extracts to illustrate typical antioxidant activities.

Anti-inflammatory Activity

Ellagitannins have demonstrated significant anti-inflammatory properties.[2] They can modulate the inflammatory response by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[10] A key mechanism underlying these effects is the inhibition of the NF-κB signaling pathway.[11]

Table 2: Anti-inflammatory Activity of Compounds Structurally Related to this compound

Compound/ExtractCell LineAssayIC50 ValueReference
Brazilin (B1667509)RAW 264.7NO Inhibition24.3 µM[12]
LuteolinRAW 264.7NO Inhibition17.1 µM[13]
Bis(helenalinyl)glutarate (B1196705)RAW 264.7NO Inhibition0.90 µM[14]

Note: Data for this compound is not available. The table presents data for other natural compounds to illustrate typical anti-inflammatory activities.

Anticancer Activity

The anticancer potential of ellagitannins is a growing area of research.[3][4] They have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death).[15] The mechanisms of action involve the modulation of key signaling pathways that control cell cycle progression and survival, such as the MAPK pathway.[16]

Table 3: Cytotoxic Activity of Compounds Structurally Related to this compound against Cancer Cell Lines

CompoundCell LineIC50 ValueReference
AvarolHeLa10.22 µg/mL[17]
AvarolLS174-[17]
AvarolA549-[17]
Baicalein5637 (Bladder Cancer)-[18]
BaicalinMCF-7 (Breast Cancer)250 µmol/L[19]
BaicaleinMCF-7 (Breast Cancer)95 µmol/L[19]

Note: Data for this compound is not available. The table presents data for other natural compounds to illustrate typical cytotoxic activities.

Antimicrobial Activity

While not the primary focus of this guide, it is noteworthy that vescalagin and castalagin, structurally similar to this compound, exhibit bactericidal activity against methicillin-resistant bacteria. Their mechanism is thought to involve the disruption of the bacterial cell wall.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample preparation: Dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution. Serially dilute the stock solution to obtain a range of concentrations.

  • Assay: In a 96-well microplate, add 100 µL of each this compound dilution to triplicate wells. Add 100 µL of methanol to control wells.

  • Add 100 µL of the DPPH solution to all wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance at 734 nm.

Procedure:

  • Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working solution: Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample preparation: Prepare serial dilutions of this compound as described for the DPPH assay.

  • Assay: In a 96-well microplate, add 10 µL of each this compound dilution to triplicate wells.

  • Add 190 µL of the ABTS•+ working solution to each well.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells. NO production is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Procedure:

  • Cell culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. After 1 hour of pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess assay:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, which is then solubilized and quantified.

Procedure:

  • Cell seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance measurement: Measure the absorbance at a wavelength between 540 and 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Signaling Pathways

The biological activities of ellagitannins are often mediated through their interaction with key cellular signaling pathways. While the specific pathways modulated by this compound are yet to be fully elucidated, research on related compounds suggests potential targets.

Anti-inflammatory Signaling: NF-κB Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS (which produces NO), COX-2, TNF-α, and IL-6. Ellagitannins are thought to inhibit this pathway by preventing the degradation of IκBα, thereby blocking NF-κB nuclear translocation.[11]

NFkB_Pathway cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates NFkB_n NF-κB Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) NFkB_n->Genes activates This compound This compound This compound->IkBa inhibits degradation

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Anticancer Signaling: MAPK and Apoptosis Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathway plays a crucial role in regulating cell proliferation, differentiation, and apoptosis. The ERK (Extracellular signal-regulated kinase) cascade within the MAPK pathway is often hyperactivated in cancer, promoting cell survival and proliferation. Some flavonoids have been shown to induce apoptosis by modulating the MAPK pathway, for instance, by activating the pro-apoptotic JNK and p38 kinases while inhibiting the pro-survival ERK pathway.[16]

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. The intrinsic (mitochondrial) pathway of apoptosis is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax promote the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), leading to cell death. Anti-apoptotic proteins like Bcl-2 inhibit this process. Ellagitannins may induce apoptosis by increasing the Bax/Bcl-2 ratio and activating the caspase cascade.[20]

Anticancer_Signaling cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Pathway ERK ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Bcl2 Bcl-2 Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax Bax Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->ERK inhibits This compound->Bcl2 downregulates This compound->Bax upregulates

Caption: Potential anticancer mechanisms of this compound via MAPK and apoptosis pathways.

Conclusion and Future Directions

This compound, as a C-glucosidic ellagitannin, holds significant promise as a therapeutic agent due to its potential antioxidant, anti-inflammatory, and anticancer properties. While current research provides a strong foundation based on the activities of related compounds, further studies focused specifically on this compound are crucial. Future research should aim to:

  • Isolate and purify this compound to enable direct biological testing.

  • Determine the IC50 values of this compound in a range of antioxidant, anti-inflammatory, and cancer cell cytotoxicity assays.

  • Elucidate the specific signaling pathways modulated by this compound using techniques such as Western blotting, RT-PCR, and reporter gene assays.

  • Investigate the in vivo efficacy and safety of this compound in animal models of relevant diseases.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for its development as a novel pharmaceutical agent.

References

Vescalin: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vescalin, a C-glucosidic ellagitannin, is a polyphenolic compound found in various plant species. As a member of the hydrolyzable tannin family, it is recognized for its potential bioactive properties. A thorough understanding of its physicochemical characteristics, particularly its solubility and stability, is paramount for its development as a therapeutic agent or its application in other scientific fields. This technical guide provides a comprehensive overview of the core solubility and stability properties of this compound, offering detailed experimental protocols and data presentation frameworks to aid researchers in their investigations. While specific quantitative data for this compound is not extensively available in public literature, this guide furnishes the necessary methodological foundation to generate such critical data.

Solubility Properties of this compound

This compound is generally described as a water-soluble compound.[1] However, for pharmaceutical development and scientific research, a quantitative understanding of its solubility in various solvents and under different physiological conditions is essential.

Illustrative Solubility Data

The following table provides a template for presenting experimentally determined solubility data for this compound. The values presented are for illustrative purposes only and should be replaced with empirical data.

Solvent SystemTemperature (°C)pHSolubility (mg/mL)Method
Purified Water257.0[Data to be determined]Shake-Flask
Purified Water377.4[Data to be determined]Shake-Flask
Phosphate Buffer372.0[Data to be determined]Shake-Flask
Phosphate Buffer376.8[Data to be determined]Shake-Flask
Ethanol25N/A[Data to be determined]Shake-Flask
Methanol25N/A[Data to be determined]Shake-Flask
DMSO25N/A[Data to be determined]Shake-Flask
Acetonitrile25N/A[Data to be determined]Shake-Flask
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[2][3]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound reference standard

  • Solvents (e.g., Purified Water, Phosphate Buffers of various pH, Ethanol, Methanol, DMSO, Acetonitrile)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated analytical method for this compound quantification.

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid should be visually apparent.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the samples to stand to permit the undissolved solid to settle.

  • Centrifuge the samples to further separate the solid and supernatant.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtrate with an appropriate solvent and quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

  • The experiment should be performed in triplicate for each solvent.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to solvent in vial prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (e.g., 24-72h) prep2->equil1 sep1 Allow solid to settle equil1->sep1 sep2 Centrifuge sep1->sep2 sep3 Filter supernatant (0.45 µm) sep2->sep3 ana1 Dilute filtrate sep3->ana1 ana2 Quantify this compound (e.g., HPLC-UV) ana1->ana2

Shake-Flask Solubility Determination Workflow

Stability Properties of this compound

This compound, as a hydrolyzable tannin, is susceptible to degradation under various conditions, including hydrolysis and oxidation.[4] A comprehensive stability profile is crucial for determining appropriate storage conditions, shelf-life, and potential degradation pathways.

Illustrative Stability Data (Forced Degradation)

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following table illustrates how data from such studies for this compound could be presented.

Stress ConditionParametersTime (hours)This compound Remaining (%)Degradation Products Observed
Acid Hydrolysis 0.1 M HCl24, 48, 72[Data to be determined][e.g., Peak at RRT x.xx]
1 M HCl24, 48, 72[Data to be determined][e.g., Peak at RRT x.xx]
Base Hydrolysis 0.1 M NaOH2, 4, 8[Data to be determined][e.g., Peak at RRT y.yy]
1 M NaOH2, 4, 8[Data to be determined][e.g., Peak at RRT y.yy]
Oxidation 3% H₂O₂24, 48, 72[Data to be determined][e.g., Peak at RRT z.zz]
30% H₂O₂24, 48, 72[Data to be determined][e.g., Peak at RRT z.zz]
Thermal 60°C (Solid)24, 48, 72[Data to be determined][e.g., No significant degradation]
80°C (Solution)24, 48, 72[Data to be determined][e.g., Peak at RRT a.aa]
Photolytic ICH Q1B Option 2-[Data to be determined][e.g., Peak at RRT b.bb]
Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M and 1 M)

  • Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 M and 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3% and 30%)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector

  • Validated HPLC method for this compound (to be developed as part of the study)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

  • Acid Hydrolysis: Mix the this compound stock solution with an equal volume of HCl solution (0.1 M and 1 M separately). Store the solutions at a specified temperature (e.g., 60°C) and collect samples at various time points. Neutralize the samples before analysis.

  • Base Hydrolysis: Mix the this compound stock solution with an equal volume of NaOH solution (0.1 M and 1 M separately). Store the solutions at room temperature and collect samples at various time points. Neutralize the samples before analysis.

  • Oxidative Degradation: Mix the this compound stock solution with an equal volume of H₂O₂ solution (3% and 30% separately). Store the solutions at room temperature, protected from light, and collect samples at various time points.

  • Thermal Degradation (Solid State): Store solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 60°C). Collect samples at various time points, dissolve in a suitable solvent, and analyze.

  • Thermal Degradation (Solution): Store the this compound stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C). Collect samples at various time points and analyze.

  • Photolytic Degradation: Expose the this compound stock solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B Option 2).[5] A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: Analyze all samples using a developed and validated stability-indicating HPLC method. The method should be able to separate the intact this compound from all generated degradation products. A PDA detector is recommended to assess peak purity.

G cluster_stress Forced Degradation Stress Conditions cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_evaluation Data Evaluation stress1 Acid Hydrolysis (HCl) sampling Collect samples at time intervals stress1->sampling stress2 Base Hydrolysis (NaOH) stress2->sampling stress3 Oxidation (H₂O₂) stress3->sampling stress4 Thermal (Solid & Solution) stress4->sampling stress5 Photolytic (ICH Q1B) stress5->sampling quenching Neutralize/Stop reaction sampling->quenching analysis Stability-Indicating HPLC-PDA quenching->analysis evaluation Assess this compound purity & degradation products analysis->evaluation

Forced Degradation Study Workflow

Potential Degradation Pathways

Based on the chemistry of hydrolyzable tannins, the following general degradation pathways can be anticipated for this compound.

Hydrolysis

Under acidic or basic conditions, the ester linkages in the this compound molecule can be hydrolyzed, leading to the release of the glucose core and the associated phenolic acid moieties.

G This compound This compound Hydrolysis Hydrolysis (Acid or Base) This compound->Hydrolysis Glucose Glucose Core Hydrolysis->Glucose PhenolicAcids Phenolic Acids Hydrolysis->PhenolicAcids

General Hydrolytic Degradation of this compound
Oxidation

The pyrogallol-like structures within this compound are susceptible to oxidation, which can be initiated by oxygen, metal ions, or other oxidizing agents. This can lead to the formation of quinone-type structures and further polymerization or cleavage products.

G This compound This compound Oxidation Oxidation (O₂, Metal Ions, H₂O₂) This compound->Oxidation Quinones Quinone Derivatives Oxidation->Quinones FurtherProducts Further Oxidation/Polymerization Products Quinones->FurtherProducts

General Oxidative Degradation of this compound

Conclusion

This technical guide provides a foundational framework for the investigation of the solubility and stability of this compound. While specific quantitative data remains to be elucidated through rigorous experimentation, the detailed protocols and data presentation formats offered herein are intended to guide researchers in generating high-quality, reproducible data. A thorough understanding of these core physicochemical properties is a critical step in unlocking the full scientific and therapeutic potential of this compound. It is recommended that all experimental work be conducted in accordance with relevant regulatory guidelines, such as those provided by the International Council for Harmonisation (ICH).

References

A Comprehensive Technical Guide on the Pharmacokinetics and Bioavailability of Vescalagin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of the pharmacokinetics and bioavailability of vescalagin (B1683822), a C-glycosidic ellagitannin. The information is compiled from various preclinical and in vitro studies, offering valuable insights for researchers and professionals involved in drug development and natural product chemistry.

Executive Summary

Vescalagin, a prominent ellagitannin found in oak and chestnut wood, has garnered scientific interest for its potential biological activities. Understanding its pharmacokinetic profile is crucial for evaluating its therapeutic potential. This document summarizes the key findings on vescalagin's absorption, distribution, metabolism, and excretion (ADME), as well as its bioavailability. The data presented herein is primarily derived from studies on rodents and in vitro models. Key findings indicate that vescalagin exhibits low oral bioavailability, with significant metabolism by gut microbiota into smaller phenolic compounds, which are then absorbed.

Physicochemical Properties of Vescalagin

A comprehensive understanding of the physicochemical properties of vescalagin is fundamental to interpreting its pharmacokinetic behavior.

PropertyValueReference
Molecular FormulaC41H26O26
Molar Mass934.63 g/mol
Chemical StructureC-glycosidic ellagitannin
SolubilitySoluble in water and polar organic solvents
pKaMultiple acidic protons

Pharmacokinetics

The pharmacokinetic profile of vescalagin is characterized by its journey through the body, from administration to elimination.

Studies suggest that the absorption of intact vescalagin from the gastrointestinal tract is limited. The large molecular size and complex structure of vescalagin hinder its passive diffusion across the intestinal epithelium.

Following oral administration in rats, intact vescalagin has not been detected in plasma. Instead, metabolites produced by the gut microbiota are the primary compounds that are absorbed into systemic circulation.

Due to the lack of detectable intact vescalagin in plasma after oral administration, information on its distribution throughout the body is limited. The distribution of its metabolites, however, is a key area of ongoing research.

The metabolism of vescalagin is a critical determinant of its biological activity and is primarily mediated by the gut microbiota.

  • Gut Microbiota Metabolism: Upon oral ingestion, vescalagin reaches the colon largely intact, where it is extensively metabolized by the gut microbiota. The primary metabolic pathway involves the hydrolysis of the ester bonds, releasing ellagic acid. Ellagic acid is further metabolized into urolithins.

  • Enteric and Hepatic Metabolism: Once absorbed, the microbial metabolites of vescalagin, such as urolithins, can undergo further phase II metabolism in the enterocytes and hepatocytes, including glucuronidation, sulfation, and methylation.

The following diagram illustrates the proposed metabolic pathway of vescalagin by the gut microbiota.

Vescalagin_Metabolism Vescalagin Vescalagin EllagicAcid Ellagic Acid Vescalagin->EllagicAcid Gut Microbiota (Hydrolysis) Urolithins Urolithins (e.g., Urolithin A, B, C, D) EllagicAcid->Urolithins Gut Microbiota (Metabolism) PhaseIIMetabolites Phase II Metabolites (Glucuronides, Sulfates) Urolithins->PhaseIIMetabolites Enteric/Hepatic Metabolism

Proposed metabolic pathway of vescalagin.

The excretion of vescalagin and its metabolites occurs through both urine and feces. Unabsorbed vescalagin and a portion of its metabolites are eliminated in the feces. The absorbed urolithins and their conjugated forms are primarily excreted in the urine.

Bioavailability

The oral bioavailability of intact vescalagin is considered to be very low. The bioavailability of its bioactive metabolites, the urolithins, is of greater physiological relevance.

A study investigating the pharmacokinetics of vescalagin in rats after oral administration of a chestnut wood extract found no detectable vescalagin in the plasma. However, its main metabolites, ellagic acid and urolithins, were detected.

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the pharmacokinetics of vescalagin.

  • Objective: To determine the pharmacokinetic profile of vescalagin and its metabolites after oral administration of a chestnut wood extract to rats.

  • Subjects: Male Sprague-Dawley rats.

  • Administration: A single oral gavage of chestnut wood extract containing a known concentration of vescalagin.

  • Sample Collection: Blood samples were collected via the tail vein at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours). Urine and feces were collected over a 24-hour period.

  • Sample Analysis: Plasma, urine, and fecal samples were processed and analyzed using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to identify and quantify vescalagin and its metabolites.

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters for the detected metabolites, such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

The workflow for this type of pharmacokinetic study is visualized below.

PK_Study_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Phase AnimalDosing Oral Administration of Chestnut Wood Extract to Rats SampleCollection Blood, Urine, and Feces Collection at Timed Intervals AnimalDosing->SampleCollection SampleProcessing Plasma, Urine, and Feces Sample Preparation SampleCollection->SampleProcessing LCMS_Analysis HPLC-MS Analysis for Vescalagin and Metabolites SampleProcessing->LCMS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) LCMS_Analysis->PK_Analysis

Workflow for a typical preclinical pharmacokinetic study.
  • Objective: To investigate the metabolism of vescalagin by gut microbiota.

  • Methodology: Fecal samples from healthy human donors or rodents were collected and cultured anaerobically. Vescalagin was added to these fecal cultures.

  • Sample Collection: Aliquots of the culture medium were collected at different time points.

  • Sample Analysis: The samples were analyzed by HPLC-MS to identify the metabolites formed over time.

  • Data Analysis: The rate of disappearance of the parent compound (vescalagin) and the rate of appearance of metabolites (ellagic acid, urolithins) were determined.

Quantitative Data Summary

Due to the limited number of comprehensive pharmacokinetic studies on vescalagin, a complete table of pharmacokinetic parameters is not available. The primary finding across studies is the absence of intact vescalagin in plasma following oral administration. The focus has thus shifted to the pharmacokinetic parameters of its metabolites.

Table 1: Pharmacokinetic Parameters of Vescalagin Metabolites in Rats after Oral Administration of a Chestnut Wood Extract

MetaboliteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Ellagic AcidVariable~2-4Variable
Urolithin AVariable~8-12Variable
Urolithin BVariable~8-12Variable

Note: The values for Cmax and AUC are highly variable and depend on the dose and the specific composition of the extract administered. Tmax indicates the time to reach the peak plasma concentration.

Discussion and Future Directions

The available data strongly suggest that the biological effects of orally ingested vescalagin are likely mediated by its gut microbiota-derived metabolites, particularly urolithins. This has significant implications for the design and interpretation of in vivo studies on vescalagin.

Future research should focus on:

  • Human Pharmacokinetic Studies: To confirm the findings from animal models and to understand the inter-individual variability in vescalagin metabolism due to differences in gut microbiota composition.

  • Dose-Response Studies: To establish a clear relationship between the dose of vescalagin administered and the plasma concentrations of its metabolites.

  • Bioavailability of Metabolites: To determine the absolute bioavailability of urolithins after their direct administration.

  • Tissue Distribution of Metabolites: To understand where the active metabolites accumulate in the body.

Conclusion

Vescalin: A Technical Overview of its Discovery and Historical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vescalin is a C-glucosidic ellagitannin, a type of hydrolyzable tannin found in various plant species. It is structurally closely related to castalagin (B1583131), its epimer. This document provides a comprehensive technical guide to the discovery, historical research, and known biological activities of this compound and the closely associated compound, vescalagin (B1683822). The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Historical Discovery and Research

The initial discovery of this class of compounds dates back to 1967, when Professor Walter Mayer and his team at the University of Heidelberg, Germany, first isolated vescalagin and castalagin from the wood of sweet chestnut (Castanea sativa) and oak (Quercus species).[1] This seminal work laid the foundation for decades of research into the complex chemistry and biological activities of these ellagitannins.

The complete structural elucidation of these molecules was a significant challenge and underwent revisions over the years. Notably, the stereochemistry of the C-1 center was revised in 1990, and the atropisomerism of the nonahydroxytriphenoyl (NHTP) moiety was further clarified in 2015. This complex history underscores the intricate nature of these natural products.

Quantitative Data

Vescalagin, and by extension this compound, are found in significant quantities in the heartwood of chestnut and oak. These high concentrations have made them subjects of interest for their potential contributions to the chemical properties of wood and their effects on products aged in wooden barrels, such as wine and spirits.

Plant SourceCompoundConcentration (mg/g of dry heartwood)
Chestnut (Castanea sativa)Vescalaginup to ~40
Oak (Quercus spp.)Vescalaginup to ~10-15

Experimental Protocols

Protocol: Extraction and Purification of this compound/Vescalagin from Chestnut Wood

  • Sample Preparation:

    • Obtain heartwood from Castanea sativa or Quercus species.

    • Air-dry the wood to a constant weight.

    • Grind the wood into a fine powder or small chips to increase the surface area for extraction.

  • Extraction:

    • Solid-Liquid Extraction:

      • Place the powdered wood into a flask.

      • Add a solvent mixture, typically aqueous acetone (B3395972) or aqueous ethanol (B145695) (e.g., 70-80% acetone or ethanol in water), at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).

      • Stir the mixture at room temperature for several hours or use sonication to enhance extraction efficiency.

      • Filter the mixture to separate the solid residue from the liquid extract.

      • Repeat the extraction process on the residue 2-3 times to ensure maximum yield.

    • Alternative Method (Hot Water Extraction):

      • Macerate the wood chips in hot water (e.g., 90-100°C) for a defined period (e.g., 1-2 hours).

      • Filter the extract. This method is often used for industrial-scale extraction.

  • Purification:

    • Solvent Partitioning:

      • Combine the aqueous extracts and concentrate them under reduced pressure using a rotary evaporator to remove the organic solvent.

      • Perform liquid-liquid partitioning of the aqueous concentrate against a series of organic solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to remove lipids, chlorophylls, and other less polar compounds. The desired ellagitannins will remain in the aqueous or ethyl acetate (B1210297) phase.

    • Chromatography:

      • Subject the enriched tannin fraction to column chromatography. A variety of stationary phases can be used, including Sephadex LH-20, which is particularly effective for separating polyphenolic compounds.

      • Elute the column with a gradient of solvents, typically starting with a less polar mobile phase (e.g., ethanol) and gradually increasing the polarity with water or methanol.

      • Collect fractions and monitor the separation using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

      • Combine fractions containing the purified this compound and/or vescalagin.

  • Characterization:

    • Confirm the identity and purity of the isolated compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and UV-Vis spectroscopy.

Biological Activity and Signaling Pathways

Research into the biological effects of this class of compounds has primarily focused on vescalagin, given its abundance. The findings are considered highly relevant to understanding the potential activities of this compound due to their structural similarity.

Enzyme Inhibition:

  • DNA Topoisomerase IIα Inhibition: Vescalagin has been identified as a catalytic inhibitor of human DNA topoisomerase IIα.[4][5] This enzyme is crucial for managing DNA topology during replication and transcription. By inhibiting this enzyme, vescalagin can interfere with the proliferation of cancer cells.

  • PARP1 Inhibition: Vescalagin also exhibits inhibitory activity against Poly(ADP-ribose) polymerase 1 (PARP1).[6] PARP1 is a key enzyme in the repair of single-strand DNA breaks. Inhibition of PARP1 is a clinically validated strategy for treating certain types of cancers, particularly those with deficiencies in other DNA repair pathways like BRCA mutations.

Anti-inflammatory Effects:

  • NF-κB Signaling Attenuation: In the context of Helicobacter pylori infection, a mixture of vescalagin and castalagin was shown to inhibit the release of the pro-inflammatory cytokine Interleukin-8 (IL-8). This effect was attributed, at least in part, to the attenuation of the NF-κB signaling pathway.

Below are diagrams illustrating the historical research timeline and a key signaling pathway influenced by vescalagin.

Vescalin_Historical_Timeline cluster_Discovery Discovery and Initial Characterization cluster_Structure Structural Elucidation cluster_Biology Biological Activity Research 1967 1967: Isolation of Vescalagin and Castalagin (Mayer et al.) 1990 1990: Revision of C-1 Stereochemistry 1967->1990 Further Analysis 2000s_onward Investigation of Biological Activities: - DNA Topoisomerase II Inhibition - PARP1 Inhibition - Anti-inflammatory Effects 1967->2000s_onward Foundation for Biological Studies 2015 2015: Clarification of NHTP Atropisomerism 1990->2015 Advanced Spectroscopy

Caption: Historical timeline of key research milestones for this compound and vescalagin.

Vescalagin_NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by Vescalagin cluster_pathway Cellular Signaling cluster_response Cellular Response H_pylori Helicobacter pylori IKK IKK Activation H_pylori->IKK Vescalagin Vescalagin Vescalagin->IKK Inhibits IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Gene Pro-inflammatory Gene Transcription NFkB->Gene IL8 IL-8 Release Gene->IL8

Caption: Vescalagin's inhibition of the NF-κB signaling pathway.

Conclusion

This compound, and its closely studied relative vescalagin, represent a fascinating class of C-glucosidic ellagitannins with a rich history of chemical investigation and promising biological activities. Their roles as dual inhibitors of DNA topoisomerase IIα and PARP1, coupled with their anti-inflammatory properties, suggest potential therapeutic applications that warrant further investigation. This guide provides a foundational understanding for scientists and researchers looking to explore the potential of these complex natural products in drug discovery and development.

References

Vescalin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Molecular Properties, Biological Activities, and Experimental Protocols of a Promising Ellagitannin

Abstract

Vescalin, a C-glycosidic ellagitannin, has garnered significant scientific interest due to its potent biological activities, including its roles as a selective DNA topoisomerase II inhibitor and a bactericidal agent against multidrug-resistant pathogens. This technical guide provides a comprehensive overview of this compound, including its molecular formula, molecular weight, and detailed experimental protocols for its synthesis and isolation. Furthermore, this document elucidates the molecular mechanisms underlying its primary biological functions through detailed signaling pathway and workflow diagrams, offering a valuable resource for researchers, scientists, and drug development professionals.

Molecular Profile

This compound is a hydrolyzable tannin, structurally related to its precursor, vescalagin (B1683822), from which it can be derived by hydrolysis.[1] Its fundamental molecular characteristics are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₇H₂₀O₁₈PubChem CID: 15698968
Molecular Weight 632.4 g/mol PubChem CID: 15698968
Monoisotopic Mass 632.06496378 DaPubChem CID: 15698968

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its roles as a DNA topoisomerase II inhibitor and a bactericidal agent being the most extensively studied.

Inhibition of DNA Topoisomerase IIα

This compound acts as a catalytic inhibitor of human DNA topoisomerase IIα (Top2α), an essential enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation.[2][3][4] Unlike topoisomerase poisons such as etoposide, which stabilize the enzyme-DNA cleavage complex and induce DNA strand breaks, this compound inhibits the catalytic activity of Top2α without causing such damage.[2][4] This selective inhibition of the α isoform is significant, as the inhibition of the β isoform is often associated with the development of secondary malignancies.[3][4] The proposed mechanism involves this compound binding to the ATPase domain of Top2α, thereby preventing the ATP hydrolysis required for enzyme turnover.[3]

Vescalin_Topoisomerase_II_Inhibition cluster_enzyme_cycle Topoisomerase IIα Catalytic Cycle This compound This compound Top2a DNA Topoisomerase IIα (ATPase Domain) This compound->Top2a inhibits Relaxed_DNA Relaxed DNA Top2a->Relaxed_DNA catalyzes No_Hydrolysis ATP Hydrolysis Blocked Top2a->No_Hydrolysis binds to ATP ATP ATP->Top2a binds DNA_Supercoils Supercoiled DNA DNA_Supercoils->Top2a substrate No_Decatenation DNA Decatenation Inhibited No_Hydrolysis->No_Decatenation leads to

This compound's inhibition of DNA Topoisomerase IIα.
Bactericidal Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)

This compound demonstrates potent bactericidal activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The primary mechanism of action involves the disruption of the bacterial cell wall. This compound appears to modulate the normal assembly of peptidoglycans on the bacterial surface, leading to the disorganization of the cell wall structure and subsequent bacterial cell death. This activity is significant in the context of rising antibiotic resistance.

Vescalin_Bactericidal_Workflow cluster_bacterial_cell Methicillin-Resistant Staphylococcus aureus (MRSA) This compound This compound Assembly Peptidoglycan Assembly This compound->Assembly interferes with MRSA MRSA Cell CellWall Peptidoglycan Cell Wall PBP Penicillin-Binding Proteins (PBPs) Disruption Cell Wall Disruption Assembly->Disruption leads to Lysis Bacterial Cell Lysis Disruption->Lysis causes Lysis->MRSA results in death of

Bactericidal workflow of this compound against MRSA.

Experimental Protocols

Isolation and Purification of this compound from Oak Wood

This protocol outlines a general procedure for the preparative isolation and purification of this compound from oak wood, a natural source rich in this compound. The method involves extraction followed by chromatographic separation.

3.1.1. Extraction

  • Milling and Defatting: Air-dried heartwood of Quercus species is ground into a fine powder. The powder is then defatted with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.

  • Aqueous Extraction: The defatted wood powder is extracted with distilled water at a controlled temperature (e.g., 60-80°C) for several hours with continuous stirring. This process is typically repeated multiple times to ensure maximum yield.

  • Filtration and Concentration: The aqueous extracts are combined, filtered to remove solid particles, and then concentrated under reduced pressure using a rotary evaporator.

  • Lyophilization: The concentrated extract is lyophilized (freeze-dried) to obtain a crude tannin powder.

3.1.2. Chromatographic Purification

A multi-step chromatographic approach is employed for the purification of this compound from the crude extract.

  • Solid-Phase Extraction (SPE): The crude extract is first fractionated using SPE with a C18 stationary phase. This step helps in removing highly polar and non-tannin compounds.

  • Size-Exclusion Chromatography (SEC): The tannin-rich fraction from SPE is subjected to SEC on a Sephadex LH-20 column. Elution is typically performed with an alcohol-water mixture (e.g., ethanol:water). This separates compounds based on their molecular size.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound from the SEC step are further purified by preparative reversed-phase HPLC.

    • Column: C18, e.g., 21.2 x 250 mm, 10 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the compounds. The specific gradient profile should be optimized based on the analytical separation.

    • Detection: UV detection at a wavelength of approximately 280 nm.

    • Fraction Collection: Fractions corresponding to the this compound peak are collected.

  • Purity Analysis: The purity of the isolated this compound is confirmed by analytical HPLC and characterized by mass spectrometry and NMR spectroscopy.

Total Synthesis of this compound

The total synthesis of this compound is a complex process that has been achieved through a bio-inspired route. The following provides a conceptual outline of the key synthetic steps. For a detailed experimental procedure, refer to the primary literature on the total synthesis of related C-glucosidic ellagitannins.

Vescalin_Synthesis_Workflow Start Protected Glucose Derivative Galloylation Site-Selective Galloylation Start->Galloylation OxidativeCoupling Intramolecular Oxidative Coupling (HHDP & NHTP formation) Galloylation->OxidativeCoupling RingOpening Glucopyranose Ring Opening OxidativeCoupling->RingOpening CGlycosidation C-Aryl Glucosidation RingOpening->CGlycosidation Deprotection Final Deprotection CGlycosidation->Deprotection This compound This compound Deprotection->this compound

Conceptual workflow for the total synthesis of this compound.

Key Synthetic Transformations:

  • Starting Material: The synthesis typically begins with a suitably protected D-glucose derivative.

  • Site-Selective Galloylation: Galloyl groups are selectively introduced at specific positions on the glucose core.

  • Intramolecular Oxidative Coupling: Key intramolecular oxidative coupling reactions are employed to form the hexahydroxydiphenoyl (HHDP) and nonahydroxytriphenoyl (NHTP) moieties, which are characteristic of ellagitannins.

  • Glucopyranose Ring Opening: The pyranose ring of the glucose derivative is opened to form a linear intermediate.

  • C-Aryl Glucosidation: A crucial step involves the formation of the C-C bond between the anomeric carbon of the opened glucose and an aromatic ring of the galloyl moiety.

  • Final Deprotection: The protecting groups are removed in the final step to yield this compound.

Conclusion

This compound presents a compelling profile for further investigation in the fields of oncology and infectious diseases. Its selective inhibition of DNA topoisomerase IIα and its potent bactericidal activity against resistant strains like MRSA highlight its therapeutic potential. This technical guide provides foundational information and methodologies to support ongoing and future research into this promising natural product. The detailed protocols and mechanistic diagrams serve as a valuable resource for the scientific community, aiming to accelerate the translation of this compound from a laboratory curiosity to a potential clinical candidate.

References

Spectroscopic Profile of Vescalin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Vescalin, a C-glycosidic ellagitannin found in various plant species, notably in chestnut wood. The information presented herein is intended to support research and development activities by providing key mass spectrometry and nuclear magnetic resonance (NMR) data, alongside detailed experimental protocols.

Mass Spectrometry Data

Mass spectrometry is a critical analytical technique for the characterization of this compound, offering precise molecular weight information and insights into its structure through fragmentation analysis.

ParameterValueSource
Molecular FormulaC₂₇H₂₀O₁₈[1]
Molecular Weight632.4 g/mol [2]
Exact Mass632.06496378 Da
Observed [M-H]⁻631.057 m/z[1]
Observed m/z632.4[2]

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Calculated ¹H NMR Chemical Shifts (ppm) [3]

ProtonCalculated Chemical Shift (ppm)
H-15.13
H-24.35
H-3α4.12
H-3β3.98
H-44.51
H-54.78
H-6' (Galloyl)7.09
H-2', H-6' (HHDP)6.45, 6.33
H-2'' (Galloyl)7.01

Calculated ¹³C NMR Chemical Shifts (ppm) [3]

CarbonCalculated Chemical Shift (ppm)
C-174.2
C-271.5
C-377.8
C-470.1
C-572.9
C-1' (Galloyl)120.9
C-2', C-6' (Galloyl)110.5
C-3', C-5' (Galloyl)146.2
C-4' (Galloyl)139.8
C-7' (Galloyl)167.3
C-1'' (HHDP)125.8
C-2'', C-6'' (HHDP)108.1, 107.9
C-3'', C-5'' (HHDP)145.3, 145.2
C-4'' (HHDP)137.2, 137.1
C-7'' (HHDP)169.1, 168.9

Experimental Protocols

The following protocols are synthesized from established methodologies for the analysis of ellagitannins and related polyphenolic compounds.

Sample Preparation for NMR and Mass Spectrometry
  • Extraction: this compound is typically extracted from plant material (e.g., chestnut wood) using a suitable solvent system, such as a mixture of acetone (B3395972) and water or methanol (B129727) and water.

  • Purification: The crude extract is often subjected to chromatographic purification techniques, such as column chromatography on Sephadex LH-20 or high-performance liquid chromatography (HPLC), to isolate this compound.

  • Sample Preparation for NMR: For NMR analysis, the purified this compound sample (typically 1-20 mg) is dissolved in a deuterated solvent (e.g., acetone-d₆, methanol-d₄, or DMSO-d₆) to a concentration of approximately 10-20 mg/mL. The solution is then filtered into an NMR tube.

  • Sample Preparation for Mass Spectrometry: For mass spectrometry, the purified this compound sample is dissolved in a solvent compatible with the ionization technique, such as methanol or a mixture of acetonitrile (B52724) and water, often with the addition of a small amount of formic acid to promote ionization.

NMR Spectroscopy
  • Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher).

  • Experiments: Standard 1D ¹H and ¹³C NMR spectra are acquired. 2D NMR experiments such as COSY, HSQC, and HMBC are essential for complete structural elucidation and assignment of proton and carbon signals.

  • ¹H NMR Parameters (Typical):

    • Pulse Program: Standard single-pulse experiment (zg30 or similar).

    • Solvent: Acetone-d₆ or Methanol-d₄.

    • Temperature: 298 K.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR Parameters (Typical):

    • Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30 or similar).

    • Solvent: Acetone-d₆ or Methanol-d₄.

    • Temperature: 298 K.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096.

Mass Spectrometry (LC-MS/MS)
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap).

  • Chromatographic Conditions (Typical):

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over a period of 15-30 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 25-40 °C.

  • Mass Spectrometry Conditions (Typical):

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for tannins.

    • Capillary Voltage: 2.5-3.5 kV.

    • Source Temperature: 100-150 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Collision Energy (for MS/MS): Ramped from 10-40 eV to induce fragmentation and obtain structural information.

    • Mass Range: m/z 100-1500.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow_this compound Experimental Workflow for Spectroscopic Analysis of this compound A Plant Material (e.g., Chestnut Wood) B Extraction (e.g., Acetone/Water) A->B C Purification (e.g., Column Chromatography) B->C D Isolated this compound C->D E Sample Preparation for NMR (Deuterated Solvent) D->E H Sample Preparation for MS (Methanol/Acetonitrile) D->H F NMR Spectroscopy (1D & 2D Experiments) E->F G NMR Data Analysis (Structure Elucidation) F->G K Spectroscopic Data Report G->K I LC-MS/MS Analysis H->I J MS Data Analysis (Molecular Weight & Fragmentation) I->J J->K

Caption: Workflow for this compound analysis.

References

Methodological & Application

Application Notes and Protocols for Measuring the Antioxidant Capacity of Vescalagin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the antioxidant capacity of Vescalagin (B1683822), a prominent ellagitannin found in various plant species. Vescalagin has garnered significant interest for its potent antioxidant and various biological activities.[1] Accurate and reproducible measurement of its antioxidant capacity is crucial for research and development in pharmaceuticals, nutraceuticals, and cosmetic industries.

This document outlines the principles and detailed experimental protocols for four widely accepted antioxidant capacity assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay, FRAP (Ferric Reducing Antioxidant Power) Assay, and ORAC (Oxygen Radical Absorbance Capacity) Assay.

Introduction to Vescalagin and its Antioxidant Potential

Vescalagin is a C-glycosidic ellagitannin, a type of hydrolyzable tannin, predominantly found in oak wood, chestnuts, and certain fruits.[2] Its complex chemical structure, rich in phenolic hydroxyl groups, endows it with strong antioxidant properties. These properties are primarily attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals, thereby mitigating oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous diseases, making vescalagin a compound of interest for therapeutic applications.

Overview of Antioxidant Capacity Assays

The antioxidant capacity of a compound can be evaluated through various in vitro assays, each with a distinct mechanism of action. The four assays detailed in this document are based on two primary mechanisms:

  • Single Electron Transfer (SET): In these assays, the antioxidant reduces an oxidant (a radical or a metal ion) by donating an electron. The color change of the oxidant is measured spectrophotometrically. DPPH and FRAP assays are primarily based on this mechanism.

  • Hydrogen Atom Transfer (HAT): In HAT-based assays, the antioxidant quenches free radicals by donating a hydrogen atom. The ORAC assay is a classic example of a HAT-based method.

  • Mixed-Mode Assays: The ABTS assay can proceed via both SET and HAT mechanisms.

It is recommended to use a battery of assays to obtain a comprehensive profile of the antioxidant capacity of Vescalagin, as the results can vary depending on the assay's mechanism and reaction conditions.

Data Presentation

Quantitative data from the antioxidant capacity assays should be recorded and presented in a structured format to allow for easy comparison and interpretation. The following tables provide a template for summarizing experimental results.

Table 1: DPPH Radical Scavenging Activity of Vescalagin

SampleConcentration Range Tested (µg/mL or µM)IC50 Value (µg/mL or µM)
Vescalagin[Enter data here][Enter data here]
Trolox (Standard)[Enter data here][Enter a here]
Ascorbic Acid (Std.)[Enter data here][Enter data here]

Table 2: ABTS Radical Cation Scavenging Activity of Vescalagin

SampleConcentration Range Tested (µg/mL or µM)TEAC Value (Trolox Equivalents)
Vescalagin[Enter data here][Enter data here]
Trolox (Standard)[Enter data here]1.0

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Vescalagin

SampleConcentration Range Tested (µg/mL or µM)FRAP Value (µM Fe(II) Equivalents/µg or µM Vescalagin)
Vescalagin[Enter data here][Enter data here]
Trolox (Standard)[Enter data here][Enter data here]
FeSO₄ (Standard)[Enter data here][Enter data here]

Table 4: Oxygen Radical Absorbance Capacity (ORAC) of Vescalagin

SampleConcentration Range Tested (µg/mL or µM)ORAC Value (µM Trolox Equivalents/µg or µM Vescalagin)
Vescalagin[Enter data here][Enter data here]
Trolox (Standard)[Enter data here]1.0

Experimental Protocols

The following are detailed protocols for measuring the antioxidant capacity of Vescalagin using the DPPH, ABTS, FRAP, and ORAC assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in the reduction of DPPH and a color change from deep violet to pale yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the sample.[3]

Materials:

  • Vescalagin

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (analytical grade)

  • Trolox or Ascorbic Acid (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0. Store the solution in the dark.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of Vescalagin in methanol or a suitable solvent.

    • Prepare a series of dilutions of the Vescalagin stock solution to obtain a range of concentrations (e.g., 1-100 µg/mL).

    • Prepare a series of dilutions of the standard antioxidant (Trolox or Ascorbic Acid) in the same concentration range.

  • Assay Protocol:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of Vescalagin, standard, or blank (solvent) to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      where Abs_control is the absorbance of the DPPH solution with the blank, and Abs_sample is the absorbance of the DPPH solution with the sample or standard.

    • Plot the percentage of inhibition against the concentration of Vescalagin and the standard.

    • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, from the graph.

DPPH_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Add_DPPH Add DPPH to Microplate Wells DPPH_sol->Add_DPPH Sample_sol Prepare Vescalagin & Standard Dilutions Add_Sample Add Vescalagin/Standard/Blank Sample_sol->Add_Sample Add_DPPH->Add_Sample Incubate Incubate for 30 min in Dark Add_Sample->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot Determine_IC50 Determine IC50 Value Plot->Determine_IC50

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant capacity of the sample.[4]

Materials:

  • Vescalagin

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate (B84403) buffered saline (PBS) or ethanol

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of Vescalagin in a suitable solvent.

    • Prepare a series of dilutions of the Vescalagin stock solution.

    • Prepare a series of dilutions of the Trolox standard.

  • Assay Protocol:

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of Vescalagin, standard, or blank to the wells.

    • Incubate the plate at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition of ABTS•+ using the same formula as for the DPPH assay.

    • Plot the percentage of inhibition against the concentration of Vescalagin and the Trolox standard.

    • Calculate the Trolox Equivalent Antioxidant Capacity (TEAC) value for Vescalagin using the following formula:

ABTS_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ABTS_sol Prepare ABTS•+ Solution Add_ABTS Add ABTS•+ to Microplate Wells ABTS_sol->Add_ABTS Sample_sol Prepare Vescalagin & Trolox Dilutions Add_Sample Add Vescalagin/Trolox/Blank Sample_sol->Add_Sample Add_ABTS->Add_Sample Incubate Incubate for 6 min Add_Sample->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot Determine_TEAC Determine TEAC Value Plot->Determine_TEAC

Caption: Workflow for the ABTS radical cation decolorization assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form results in the formation of an intense blue-colored complex, which is monitored by measuring the change in absorbance at 593 nm.[5][6]

Materials:

  • Vescalagin

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (B86663) (FeSO₄) or Trolox (as standards)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of Vescalagin in a suitable solvent.

    • Prepare a series of dilutions of the Vescalagin stock solution.

    • Prepare a standard curve using a series of dilutions of FeSO₄ or Trolox.

  • Assay Protocol:

    • Add 280 µL of the FRAP reagent to each well of a 96-well microplate.

    • Add 20 µL of the different concentrations of Vescalagin, standard, or blank to the wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance of the FeSO₄ or Trolox standards against their concentrations.

    • Determine the FRAP value of Vescalagin from the standard curve and express the results as µM Fe(II) equivalents per µg or µM of Vescalagin.

FRAP_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis FRAP_reagent Prepare FRAP Reagent Add_FRAP Add FRAP Reagent to Microplate FRAP_reagent->Add_FRAP Sample_sol Prepare Vescalagin & Standard Dilutions Add_Sample Add Vescalagin/Standard/Blank Sample_sol->Add_Sample Add_FRAP->Add_Sample Incubate Incubate at 37°C for 30 min Add_Sample->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Standard_Curve Construct Standard Curve Measure->Standard_Curve Determine_FRAP Determine FRAP Value Standard_Curve->Determine_FRAP

Caption: Workflow for the FRAP assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC).[7][8]

Materials:

  • Vescalagin

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • Trolox (as a positive control)

  • Black 96-well microplate

  • Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm, with temperature control.

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer just before use.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of Vescalagin in phosphate buffer or a suitable solvent.

    • Prepare a series of dilutions of the Vescalagin stock solution.

    • Prepare a series of dilutions of the Trolox standard.

  • Assay Protocol:

    • Add 150 µL of the fluorescein working solution to each well of a black 96-well microplate.

    • Add 25 µL of the different concentrations of Vescalagin, standard, or blank (phosphate buffer) to the wells.

    • Incubate the plate at 37°C for 15 minutes in the microplate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

    • Immediately begin recording the fluorescence intensity every 1-2 minutes for at least 60 minutes.

  • Data Analysis:

    • Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of each standard and sample.

    • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of Vescalagin from the standard curve and express the results as µM Trolox Equivalents per µg or µM of Vescalagin.

ORAC_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Fluorescein_sol Prepare Fluorescein Solution Add_Fluorescein Add Fluorescein to Microplate Fluorescein_sol->Add_Fluorescein AAPH_sol Prepare AAPH Solution Add_AAPH Add AAPH to Initiate Reaction AAPH_sol->Add_AAPH Sample_sol Prepare Vescalagin & Trolox Dilutions Add_Sample Add Vescalagin/Trolox/Blank Sample_sol->Add_Sample Add_Fluorescein->Add_Sample Incubate Incubate at 37°C for 15 min Add_Sample->Incubate Incubate->Add_AAPH Measure Measure Fluorescence Decay Add_AAPH->Measure Calculate_AUC Calculate Area Under Curve (AUC) Measure->Calculate_AUC Standard_Curve Construct Trolox Standard Curve Calculate_AUC->Standard_Curve Determine_ORAC Determine ORAC Value Standard_Curve->Determine_ORAC

Caption: Workflow for the ORAC assay.

Signaling Pathways and Logical Relationships

The antioxidant activity of Vescalagin is fundamentally linked to its chemical structure and its ability to interact with free radicals. The following diagram illustrates the general mechanisms of antioxidant action.

Antioxidant_Mechanisms Vescalagin Vescalagin (Ar-OH) Free_Radical Free Radical (R•) Vescalagin->Free_Radical H• donation (HAT) Vescalagin_Radical Vescalagin Radical (Ar-O•) Vescalagin->Vescalagin_Radical Oxidation Stable_Molecule Stable Molecule (RH) Free_Radical->Stable_Molecule Neutralization Stable_Vescalagin_Radical Stable Resonance Form Vescalagin_Radical->Stable_Vescalagin_Radical Resonance Stabilization

Caption: General mechanism of free radical scavenging by Vescalagin.

References

Application Notes and Protocols for Vescalin Extraction from Oak Wood

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vescalin, a C-glycosidic ellagitannin, is a bioactive polyphenol found in the heartwood of oak species, notably Quercus robur and Quercus petraea.[1][2][3] As a member of the hydrolyzable tannin family, this compound, alongside its stereoisomer castalagin (B1583131), contributes to the chemical profile of oak wood and is extracted into alcoholic beverages during the aging process in oak barrels.[1][4][5][6][7] Recent studies have highlighted the potential biological activities of ellagitannins, including antimicrobial properties.[8][9] Specifically, vescalagin (B1683822) and castalagin have demonstrated bactericidal activity against methicillin-resistant bacteria, suggesting their potential as novel therapeutic agents.[8][9] This document provides detailed protocols for the extraction of this compound from oak wood, summarizes quantitative data from relevant studies, and proposes a putative signaling pathway for its biological activity based on current knowledge of related polyphenolic compounds.

Data Presentation: Quantitative Analysis of this compound in Oak Wood

The concentration of this compound and other major ellagitannins can vary depending on the oak species, geographical origin, and the specific tree.[5] The following table summarizes the quantitative data on this compound and related compounds found in the heartwood of Quercus robur and Quercus petraea.

CompoundOak SpeciesMean Concentration (mg/g of dry wood)Concentration Range (mg/g of dry wood)Reference
This compoundQuercus petraea0.730.62 - 0.84[3]
Quercus robur1.08Not Specified[3]
Quercus robur & Quercus petraea0.60.5 - 0.8[2]
CastalinQuercus petraea0.480.42 - 0.55[3]
Quercus robur0.65Not Specified[3]
Quercus robur & Quercus petraea0.50.4 - 0.9[2]
VescalaginQuercus petraea6.415.79 - 7.03[3]
Quercus robur11.04Not Specified[3]
Quercus robur & Quercus petraea7.34.0 - 11.7[2]
CastalaginQuercus petraea11.8210.93 - 12.71[3]
Quercus robur15.78Not Specified[3]
Quercus robur & Quercus petraea12.07.5 - 17.0[2]
Total EllagitanninsQuercus petraea34.6831.88 - 37.48[3]
Quercus robur48.35Not Specified[3]
Quercus robur & Quercus petraea37.922.5 - 52.0[2]

Experimental Protocols

This section details two common methods for extracting this compound from oak wood: Maceration and Ultrasound-Assisted Extraction (UAE).

Protocol 1: Maceration Extraction

This protocol is based on the principle of solid-liquid extraction where the solvent penetrates the solid matrix to dissolve the target compounds.

Materials and Equipment:

  • Oak heartwood (e.g., Quercus robur or Quercus petraea), air-dried and ground to a fine powder (e.g., 40-60 mesh).

  • Solvent: 70% (v/v) acetone-water mixture.[3]

  • Erlenmeyer flasks.

  • Orbital shaker.

  • Filtration apparatus (e.g., Buchner funnel with filter paper or vacuum filtration system).

  • Rotary evaporator.

  • Freeze-dryer (lyophilizer).

  • High-Performance Liquid Chromatography (HPLC) system for analysis.

Procedure:

  • Sample Preparation: Weigh 10 g of powdered oak wood and place it into a 250 mL Erlenmeyer flask.

  • Extraction: Add 100 mL of the 70% acetone-water solvent to the flask.

  • Maceration: Seal the flask and place it on an orbital shaker at room temperature (25°C) for 24 hours at 150 rpm.

  • Filtration: After 24 hours, filter the mixture through a Buchner funnel with filter paper to separate the extract from the wood residue. Wash the residue with a small amount of the extraction solvent to ensure maximum recovery.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to remove the acetone.

  • Lyophilization: Freeze the remaining aqueous extract and lyophilize to obtain a dry powder extract.

  • Analysis: Dissolve a known amount of the dried extract in a suitable solvent (e.g., methanol-water) and analyze by HPLC to quantify the this compound content.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to enhance the extraction process by disrupting cell walls and increasing mass transfer.

Materials and Equipment:

  • Oak heartwood (as in Protocol 1).

  • Solvent: 70% (v/v) ethanol-water mixture.

  • Beaker or extraction vessel.

  • Ultrasonic bath or probe sonicator with temperature control.

  • Filtration apparatus.

  • Rotary evaporator.

  • Freeze-dryer.

  • HPLC system.

Procedure:

  • Sample Preparation: Weigh 10 g of powdered oak wood and place it into a 250 mL beaker.

  • Extraction: Add 150 mL of the 70% ethanol-water solvent to the beaker.[10]

  • Ultrasonication: Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture. Set the temperature to 50°C and sonicate for 30 minutes.[10][11] The frequency of the ultrasound can be in the range of 20-40 kHz.

  • Filtration: Filter the mixture as described in Protocol 1.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to remove the ethanol.

  • Lyophilization: Freeze-dry the aqueous extract to obtain a dry powder.

  • Analysis: Quantify the this compound content in the dried extract using HPLC.

Mandatory Visualization

Experimental Workflow for this compound Extraction

Vescalin_Extraction_Workflow OakWood Oak Wood Sample (Quercus robur/petraea) Grinding Grinding & Sieving OakWood->Grinding Extraction Extraction Grinding->Extraction Maceration Maceration (70% Acetone, 24h, RT) Extraction->Maceration Method 1 UAE Ultrasound-Assisted Extraction (UAE) (70% Ethanol, 30min, 50°C) Extraction->UAE Method 2 Filtration Filtration Maceration->Filtration UAE->Filtration SolventRemoval Solvent Removal (Rotary Evaporation) Filtration->SolventRemoval Lyophilization Lyophilization (Freeze-Drying) SolventRemoval->Lyophilization VescalinExtract This compound-Rich Extract Powder Lyophilization->VescalinExtract Analysis HPLC Analysis VescalinExtract->Analysis

Caption: Workflow for the extraction and analysis of this compound from oak wood.

Putative Signaling Pathway for this compound's Antibacterial Activity

While the precise signaling pathway for this compound's antibacterial action is not fully elucidated, based on the activity of similar ellagitannins, a plausible mechanism involves the disruption of the bacterial cell wall.[9] The following diagram illustrates a hypothetical pathway for this action.

Vescalin_Antibacterial_Pathway This compound This compound CellWall Bacterial Cell Wall (Peptidoglycan Synthesis) This compound->CellWall Targets Biofilm Biofilm Formation This compound->Biofilm Inhibits Disruption Disruption of Peptidoglycan Assembly CellWall->Disruption CellLysis Cell Lysis & Bacterial Death Disruption->CellLysis Inhibition Inhibition of Biofilm Formation Biofilm->Inhibition

Caption: Putative mechanism of this compound's antibacterial and anti-biofilm activity.

References

Application Note: Quantification of Vescalin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Vescalin, a hydrolyzable tannin found in various plant species. This method is suitable for the quality control of natural product extracts, standardization of raw materials, and quantification of this compound in research and drug development settings. The described protocol utilizes a reversed-phase C18 column with a gradient elution system and UV detection, ensuring high resolution and sensitivity.

Introduction

This compound (C₂₇H₂₀O₁₈, Molar Mass: 632.4 g/mol ) is a C-glucosidic ellagitannin that, along with its related compounds like vescalagin, has garnered interest for its potential biological activities, including antioxidant and antimicrobial effects.[1][2] Accurate and reliable quantification of this compound is crucial for understanding its bioactivity, ensuring product consistency, and advancing its potential therapeutic applications. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of phytochemicals like this compound from complex matrices. This document provides a detailed protocol for the use of this compound as a standard in HPLC analysis.

Experimental

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

  • Column: Phenomenex Luna® C18(2) 100 Å, 250 x 4.6 mm, 5 µm (or equivalent reversed-phase C18 column).

  • This compound Standard: High-purity (>98%) this compound reference standard.

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid (analytical grade).

  • Sample Preparation: Syringe filters (0.45 µm, PTFE or nylon).

Chromatographic Conditions

A validated HPLC-DAD method for the quantification of this compound is summarized in the table below.[3]

ParameterCondition
Column Phenomenex Luna® C18(2) 100 Å, 250 x 4.6 mm, 5 µm
Mobile Phase A Water with 0.05% Formic Acid
Mobile Phase B Acetonitrile
Gradient 0-5 min, 5% B; 5-25 min, 5-30% B; 25-30 min, 30-50% B; 30-35 min, 50-5% B; 35-40 min, 5% B
Flow Rate 0.7 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 234 nm
Run Time 40 minutes

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and bring it to volume. Sonicate for 10 minutes to ensure complete dissolution. This stock solution should be stored at 4°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation
  • Extraction from Plant Material (Example):

    • Weigh 1 g of dried and powdered plant material into a flask.

    • Add 20 mL of 70% methanol.

    • Sonicate the mixture for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: Depending on the expected concentration of this compound, the filtered extract may need to be diluted with the mobile phase to fall within the linear range of the calibration curve.

Method Validation

The described HPLC method has been validated for its accuracy and precision. Key validation parameters are summarized below.

Linearity

The linearity of the method is determined by injecting the working standard solutions at different concentrations and plotting the peak area against the concentration. While specific linearity data for a this compound standard curve is not extensively published, a typical calibration curve for a similar tannin, analyzed under comparable conditions, would exhibit excellent linearity.

ParameterTypical Value
Linear Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ are determined based on the signal-to-noise ratio (S/N) of the chromatogram, typically 3:1 for LOD and 10:1 for LOQ. For this compound, based on methods for similar compounds, the following are estimated.

ParameterEstimated Value
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL
Accuracy (Recovery)

The accuracy of the method was evaluated through a recovery study. A known amount of this compound was spiked into a sample matrix and the percentage of recovery was calculated. The recovery of this compound using water extraction has been reported to be between 98.2% and 109.0%.[3]

Spiked Concentration (µg/mL)Recovered Concentration (µg/mL)Recovery (%)
5049.198.2
100109.0109.0
150148.899.2
Average Recovery 102.1

Data Presentation

The quantitative data for the HPLC method validation is summarized in the tables below for easy comparison.

Table 1: Chromatographic Parameters

Compound Retention Time (min)

| this compound | ~15.5 |

Table 2: Method Validation Summary

Parameter Result
Linearity Range (µg/mL) 1 - 100 (Illustrative)
Correlation Coefficient (r²) > 0.999 (Illustrative)
LOD (µg/mL) ~0.1 (Estimated)
LOQ (µg/mL) ~0.3 (Estimated)
Accuracy (Average Recovery %) 102.1%[3]

| Precision (%RSD) | < 2% (Typical) |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh_std Weigh this compound Reference Standard start->weigh_std extract_sample Extract Sample (e.g., Plant Material) start->extract_sample dissolve_std Dissolve in Methanol (Stock Solution) weigh_std->dissolve_std dilute_std Serial Dilution (Working Standards) dissolve_std->dilute_std inject Inject into HPLC System dilute_std->inject filter_sample Filter Extract (0.45 µm filter) extract_sample->filter_sample filter_sample->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (234 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify this compound in Sample calibrate->quantify end End quantify->end

Caption: Workflow for the HPLC analysis of this compound.

Biological Activity of this compound

While the specific molecular signaling pathways of this compound are not yet fully elucidated, it is known to exhibit several biological activities. The following diagram provides a conceptual overview of its potential effects.

G cluster_effects Biological Effects cluster_pathways Underlying Mechanisms (Under Investigation) This compound This compound antioxidant Antioxidant Activity (Free Radical Scavenging) This compound->antioxidant Exhibits antimicrobial Antimicrobial Activity (e.g., against MRSA) This compound->antimicrobial Shows other Other Potential Biological Activities This compound->other May have pathways Specific Signaling Pathways (e.g., interaction with bacterial cell membranes, modulation of oxidative stress pathways) antioxidant->pathways antimicrobial->pathways other->pathways

Caption: Conceptual diagram of this compound's biological effects.

Conclusion

The HPLC method described in this application note is a robust and reliable technique for the quantitative analysis of this compound. It is suitable for various applications in natural product research, quality control, and drug development. The provided protocol and validation parameters will aid researchers and scientists in accurately determining the this compound content in their samples. Further research is warranted to fully elucidate the specific molecular signaling pathways through which this compound exerts its biological effects.

References

Application Notes and Protocols: Vescalin in Food Preservation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential applications of Vescalin, a hydrolyzable ellagitannin, in food preservation. It details its antimicrobial and antioxidant properties, provides relevant quantitative data, and outlines detailed experimental protocols for its evaluation.

Introduction to this compound

This compound is a polyphenolic compound belonging to the class of hydrolyzable tannins. Often found in combination with its stereoisomer, castalagin (B1583131), it is a significant component of extracts from certain woods, such as oak and chestnut.[1] These compounds are known for their bioactive properties, including antimicrobial and antioxidant activities, making them candidates for investigation as natural food preservatives.[2] The primary proposed mechanism for this compound's antimicrobial action is the disruption of the bacterial cell wall through the modulation of peptidoglycan assembly, ultimately leading to cell death.[3][4]

Antimicrobial Applications

This compound and its isomer castalagin have demonstrated significant bactericidal activity against a range of bacteria, including antibiotic-resistant strains. This suggests a potential application as a natural antimicrobial agent to control the growth of spoilage and pathogenic microorganisms in food systems.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values reported for vescalagin (B1683822) and castalagin against various bacterial strains. These values are crucial for determining the effective concentrations needed to inhibit or kill microorganisms.

CompoundBacterial StrainMIC (mg/mL)MBC (mg/mL)Reference
Vescalagin Methicillin-resistant Staphylococcus epidermidis (MRSE)0.1250.250[5]
Staphylococcus aureus (SA)0.5001.000[5]
Methicillin-resistant Staphylococcus aureus (MRSA)0.1250.250[5]
Pseudomonas aeruginosa (PA)1.000>1.000[5]
Staphylococcus aureus0.533Not Reported[1]
Castalagin Methicillin-resistant Staphylococcus epidermidis (MRSE)0.2500.500[5]
Staphylococcus aureus (SA)0.5001.000[5]
Methicillin-resistant Staphylococcus aureus (MRSA)0.1250.250[5]
Pseudomonas aeruginosa (PA)1.000>1.000[5]
Escherichia coli0.705Not Reported[6]
Staphylococcus aureus0.700Not Reported[1]
Antimicrobial Mechanism of Action

Vescalagin appears to exert its bactericidal effect primarily by targeting the bacterial cell wall.[4] In Gram-positive bacteria, it is thought to directly bind to and disrupt the peptidoglycan layer. For Gram-negative bacteria, the proposed mechanism involves diffusion to a region near the peptidoglycan layer to interfere with its normal assembly.[4] This disruption compromises the structural integrity of the cell, leading to lysis and death. This mechanism is also effective against antibiotic-resistant strains like MRSA, as it is linked to the modulation of penicillin-binding proteins (PBPs) involved in peptidoglycan synthesis.[5]

Antimicrobial_Mechanism cluster_this compound This compound Molecule cluster_bacteria Bacterial Cell This compound This compound CellWall Cell Wall (Peptidoglycan Layer) This compound->CellWall Directly Disrupts (Gram-positive) PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Interferes with CellDeath Cell Death (Lysis) CellWall->CellDeath Disruption leads to PBP->CellWall Synthesizes

Antimicrobial mechanism of this compound targeting the bacterial cell wall.

Antioxidant Applications

Polyphenols, including ellagitannins like this compound, are recognized for their antioxidant properties.[2] They can neutralize free radicals, which are a major cause of food spoilage, particularly lipid oxidation in fatty foods. While specific quantitative data for pure this compound is limited in the available literature, its chemical structure suggests significant potential as a radical scavenger. The antioxidant capacity of extracts containing vescalagin has been evaluated using standard assays such as DPPH, FRAP, TEAC, and ORAC.[4]

Application in Food Systems & Regulatory Status

Food Application Studies

Direct application of pure this compound to extend the shelf-life of food products is not well-documented in existing research. One study investigating the use of a tannin-coated paper-based packaging for fresh strawberries did not find a preservative effect. In fact, fungal growth was more pronounced in the tannin-coated containers, suggesting that the specific formulation or presence of other compounds may have accelerated spoilage. This highlights the need for further research to optimize application methods and formulations for specific food matrices.

Safety and Regulatory Status

A review of the U.S. Food and Drug Administration (FDA) databases, including the Generally Recognized as Safe (GRAS) Notice Inventory, and the European Food Safety Authority (EFSA) list of approved food additives, shows no specific entries for "this compound," "vescalagin," or "castalagin" as approved direct food additives. While some natural extracts are considered GRAS, any specific claim for this compound would require a comprehensive safety evaluation and submission to regulatory bodies.[3][6]

Experimental Protocols

The following are detailed protocols for evaluating the antimicrobial and antioxidant properties of this compound.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC/MBC)

This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against a target microorganism.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO, then diluted in media)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Spectrophotometer or microplate reader

  • Iodonitrotetrazolium chloride (INT) dye (optional, for visualization)

  • Tryptic Soy Agar (TSA) plates

Procedure:

  • Prepare Bacterial Inoculum: Culture the test bacterium overnight. Dilute the culture in fresh MHB to achieve a standardized concentration of approximately 1-2 x 10^6 Colony Forming Units (CFU)/mL.

  • Serial Dilutions: Prepare serial two-fold dilutions of the this compound stock solution in MHB directly in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This will dilute the this compound concentrations by half and the final bacterial concentration to 5-7 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 24 hours under appropriate atmospheric conditions.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance at 600 nm.

  • MBC Determination: To determine the MBC, take a 10 µL aliquot from each well that showed no visible growth and subculture it onto a TSA plate. Incubate the plates at 37°C for 24 hours.

  • Analysis: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

MIC_MBC_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum (1-2x10^6 CFU/mL) start->prep_inoculum inoculate Inoculate wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform 2-fold Serial Dilutions of this compound in 96-well plate serial_dilution->inoculate incubate_plate Incubate Plate (37°C, 24h) inoculate->incubate_plate determine_mic Determine MIC (Lowest concentration with no visible growth) incubate_plate->determine_mic subculture Subculture from clear wells onto Agar Plates determine_mic->subculture Growth Inhibited end End determine_mic->end Growth Observed incubate_agar Incubate Agar Plates (37°C, 24h) subculture->incubate_agar determine_mbc Determine MBC (Lowest concentration with no colony growth) incubate_agar->determine_mbc determine_mbc->end

Experimental workflow for MIC and MBC determination.
Protocol: DPPH Radical Scavenging Assay

This protocol measures the ability of this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (spectrophotometric grade)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare DPPH Solution: Prepare a 0.1 mM working solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.1. Protect the solution from light.

  • Prepare Sample Solutions: Dissolve this compound in methanol to create a stock solution. From this, prepare a series of dilutions to test a range of concentrations.

  • Reaction Setup: In a 96-well plate, add a specific volume (e.g., 100 µL) of each this compound dilution to the wells.

  • Initiate Reaction: Add an equal volume (e.g., 100 µL) of the DPPH working solution to each well.

  • Controls: Prepare a blank (methanol only) and a control (methanol + DPPH solution). Also, run the positive control at various concentrations.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Plot the % inhibition against the this compound concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the antioxidant capacity of this compound against peroxyl radicals generated by AAPH.

Materials:

  • This compound

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • 75 mM Phosphate (B84403) buffer (pH 7.4)

  • 96-well black, opaque microplates

  • Fluorescence microplate reader with temperature control

Procedure:

  • Prepare Solutions:

    • Fluorescein Working Solution: Prepare a stock solution and dilute it in phosphate buffer to the final working concentration (e.g., ~8.4 x 10⁻⁸ M).

    • AAPH Solution: Prepare a 75 mM solution of AAPH in phosphate buffer. This must be made fresh before use.

    • Trolox Standards: Prepare a stock solution of Trolox and create a standard curve by serial dilution (e.g., 0-100 µM).

    • Sample Solutions: Prepare dilutions of this compound in phosphate buffer.

  • Assay Setup:

    • Add 150 µL of the fluorescein working solution to each well of the 96-well black plate.

    • Add 25 µL of the this compound sample, Trolox standards, or phosphate buffer (for the blank) to the appropriate wells.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes in the plate reader.

  • Initiate Reaction: Add 25 µL of the freshly prepared AAPH solution to all wells using an automated injector.

  • Fluorescence Reading: Immediately begin reading the fluorescence kinetically at 37°C. Use an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings should be taken every 1-5 minutes for at least 60 minutes.

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the fluorescence decay of each sample, standard, and blank.

    • Calculate the Net AUC by subtracting the blank's AUC from the sample's AUC.

    • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of the this compound samples by comparing their Net AUC to the Trolox standard curve. Results are expressed as µmol of Trolox Equivalents (TE) per gram or mole of this compound.

ORAC_Workflow start Start prep_solutions Prepare Fluorescein, AAPH, Trolox Standards & this compound Samples start->prep_solutions plate_setup Pipette Fluorescein + Samples/Standards into 96-well black plate prep_solutions->plate_setup pre_incubate Pre-incubate Plate (37°C, 30 min) plate_setup->pre_incubate add_aaph Inject AAPH Solution to initiate reaction pre_incubate->add_aaph read_fluorescence Read Fluorescence Kinetically (Ex: 485nm, Em: 520nm, 60 min) add_aaph->read_fluorescence calculate_auc Calculate Area Under Curve (AUC) for each well read_fluorescence->calculate_auc calculate_net_auc Calculate Net AUC (AUC_sample - AUC_blank) calculate_auc->calculate_net_auc plot_curve Plot Trolox Standard Curve (Net AUC vs. Concentration) calculate_net_auc->plot_curve determine_orac Determine ORAC Value of this compound in Trolox Equivalents (TE) plot_curve->determine_orac end End determine_orac->end

Experimental workflow for the ORAC assay.

References

Application Notes & Protocols: In Vitro Antibacterial Efficacy of Vescalagin against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Staphylococcus aureus (S. aureus) is a versatile Gram-positive pathogen responsible for a wide array of infections, ranging from minor skin conditions to life-threatening diseases. The emergence of antibiotic-resistant strains, particularly Methicillin-Resistant S. aureus (MRSA), poses a significant global health threat, necessitating the discovery of novel antimicrobial agents.[1] Vescalagin, a hydrolyzable tannin found in various plants, has demonstrated significant antibacterial properties.[2][3] This document provides detailed protocols for assessing the in vitro antibacterial activity of Vescalagin against S. aureus, including its effects on bacterial growth and biofilm formation.

Mechanism of Action: Vescalagin exerts its bactericidal effect against S. aureus primarily by disrupting the integrity of the bacterial cell wall.[4][5] It is proposed that Vescalagin directly binds to and modulates the normal assembly of peptidoglycans, the essential structural component of the Gram-positive bacterial cell wall.[5][6][7] This interference leads to cell wall damage and ultimately results in bacterial cell death.[4]

cluster_vescalagin Vescalagin Action cluster_saureus S. aureus Cell Vescalagin Vescalagin PG Peptidoglycan Assembly Vescalagin->PG Inhibits CW Cell Wall Integrity Vescalagin->CW Disrupts PG->CW Maintains Death Bacterial Cell Death CW->Death Loss leads to

Caption: Proposed mechanism of Vescalagin against S. aureus.

Quantitative Data Summary

The following tables summarize the reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for Vescalagin against various S. aureus strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Vescalagin against S. aureus

Bacterial Strain MIC (µg/mL) Reference
S. aureus (ATCC 25923) 500 - 533 [6]
Methicillin-Resistant S. aureus (MRSA) 125 - 250 [7]

| Methicillin-Resistant S. epidermidis (MRSE) | 125 - 250 |[7] |

Table 2: Minimum Bactericidal Concentration (MBC) of Vescalagin against S. aureus

Bacterial Strain MBC (µg/mL) Reference
S. aureus (SA) 250 - 1000 [7]
Methicillin-Resistant S. aureus (MRSA) 250 - 1000 [7]

| Methicillin-Resistant S. epidermidis (MRSE) | 250 - 1000 |[7] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of Vescalagin that visibly inhibits the growth of S. aureus.[8]

Materials:

  • Vescalagin stock solution (e.g., 10 mg/mL in a suitable solvent, filtered)

  • S. aureus strain (e.g., ATCC 25923, MRSA ATCC 700698)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and reservoirs

  • Incubator (37°C)

Procedure:

  • Bacterial Inoculum Preparation: a. From a fresh agar (B569324) plate, inoculate a single colony of S. aureus into 5 mL of CAMHB. b. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (approx. 0.5 McFarland standard). c. Adjust the bacterial suspension with sterile CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Vescalagin: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the Vescalagin stock solution (at twice the highest desired final concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no Vescalagin). e. Well 12 will serve as the sterility control (no bacteria).

  • Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be ~2.5 x 10^5 CFU/mL. b. Add 100 µL of sterile CAMHB to well 12. c. Seal the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: a. After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of Vescalagin in which there is no visible turbidity (growth). b. Optionally, read the optical density at 600 nm (OD600) using a microplate reader.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC determination to find the lowest concentration of Vescalagin that kills ≥99.9% of the initial bacterial inoculum.

Materials:

  • MIC plate from Protocol 1

  • Tryptic Soy Agar (TSA) plates

  • Sterile pipette tips

  • Incubator (37°C)

Procedure:

  • From each well of the MIC plate that showed no visible growth, take a 10 µL aliquot.

  • Spot-plate the aliquot onto a TSA plate.

  • Also, plate an aliquot from the growth control well (well 11) to ensure the viability of the bacteria.

  • Incubate the TSA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of Vescalagin that results in no bacterial growth (or a ≥99.9% reduction in CFU compared to the initial inoculum) on the agar plate.

cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay P1 Prepare S. aureus Inoculum (5x10^5 CFU/mL) M1 Inoculate Plate with S. aureus Suspension P1->M1 P2 Serial Dilute Vescalagin in 96-well plate P2->M1 M2 Incubate at 37°C for 16-20h M1->M2 M3 Read MIC: Lowest concentration with no visible growth M2->M3 B1 Plate Aliquots from Clear MIC Wells onto Agar M3->B1 Use clear wells B2 Incubate Agar Plates at 37°C for 24h B1->B2 B3 Read MBC: Lowest concentration with no colonies B2->B3

Caption: Workflow for MIC and MBC determination.

Protocol 3: Biofilm Inhibition Assay

This protocol assesses the ability of sub-inhibitory concentrations of Vescalagin to prevent S. aureus biofilm formation. Vescalagin has been shown to inhibit the formation of biofilms.[4]

Materials:

  • Vescalagin stock solution

  • S. aureus strain

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • Sterile 96-well flat-bottomed microtiter plates

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid

  • Microplate reader

Procedure:

  • Plate Setup: a. Prepare serial dilutions of Vescalagin in TSB + 1% glucose in a 96-well plate at sub-inhibitory concentrations (e.g., 1/2 MIC, 1/4 MIC, 1/8 MIC). b. Include a growth control well (no Vescalagin).

  • Inoculation and Incubation: a. Prepare a S. aureus inoculum as described in Protocol 1, adjusted to ~1 x 10^7 CFU/mL in TSB + 1% glucose. b. Add 100 µL of the inoculum to each well containing 100 µL of the Vescalagin dilutions. c. Incubate the plate statically (without shaking) at 37°C for 24 hours.

  • Biofilm Staining and Quantification: a. Carefully discard the planktonic cells from the wells. b. Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells. c. Air-dry the plate completely. d. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. e. Discard the crystal violet solution and wash the wells three times with PBS. f. Add 200 µL of 30% acetic acid to each well to dissolve the bound dye. g. Measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Protocol 4: Preformed Biofilm Disruption Assay

This protocol evaluates the efficacy of Vescalagin in disrupting established S. aureus biofilms. Vescalagin has been shown to be effective at disrupting preformed biofilms.[7]

Procedure:

  • Biofilm Formation: a. Add 200 µL of a S. aureus inoculum (~1 x 10^7 CFU/mL in TSB + 1% glucose) to the wells of a 96-well plate. b. Incubate statically at 37°C for 24 hours to allow for biofilm formation.

  • Treatment with Vescalagin: a. After incubation, discard the planktonic cells and gently wash the wells twice with sterile PBS. b. Add 200 µL of fresh TSB containing various concentrations of Vescalagin (e.g., MIC, 2x MIC, 4x MIC) to the wells with the preformed biofilms. c. Include a control well with TSB only. d. Incubate the plate at 37°C for another 24 hours.

  • Quantification: a. Quantify the remaining biofilm biomass using the crystal violet staining method described in Protocol 3 (steps 3a-3g). A reduction in absorbance compared to the control indicates biofilm disruption.

cluster_inhibition Biofilm Inhibition Assay cluster_disruption Biofilm Disruption Assay cluster_quantify Quantification (Both Assays) I1 Add S. aureus + Vescalagin (Sub-MIC) to Plate I2 Incubate 24h at 37°C I1->I2 Q1 Wash wells with PBS I2->Q1 D1 Grow S. aureus Biofilm for 24h D2 Wash & Add Vescalagin (MIC, 2xMIC...) D1->D2 D3 Incubate 24h at 37°C D2->D3 D3->Q1 Q2 Stain with 0.1% Crystal Violet Q1->Q2 Q3 Wash & Solubilize Dye with Acetic Acid Q2->Q3 Q4 Read Absorbance at 595 nm Q3->Q4

Caption: Workflow for biofilm inhibition and disruption assays.

References

Total Synthesis of (-)-Vescalin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures and collated data for the total synthesis of (-)-Vescalin, a complex C-glucosidic ellagitannin. The synthesis, first reported by Quideau and coworkers, employs a bioinspired strategy featuring a sequence of key transformations to construct the intricate polycyclic architecture of the natural product.[1][2] This protocol is intended to serve as a comprehensive guide for researchers aiming to replicate or adapt this synthesis for further studies.

Quantitative Data Summary

The following tables summarize the key quantitative data, including yields and spectroscopic information, for the pivotal steps in the total synthesis of (-)-Vescalin.

Table 1: Yields of Key Intermediates and Final Product

StepIntermediate/ProductStarting MaterialYield (%)
1Wittig Olefination ProductGlucopyranoside derivative85
2C-Glucosidation ProductAldehyde precursor60 (for β-anomer)
3Oxidative Coupling PrecursorC-Glucoside78
4(-)-Vescalin (Final Product)Deprotected precursor95

Table 2: Spectroscopic Data for (-)-Vescalin

Spectroscopic DataValue
¹H NMR (CD₃OD, 500 MHz)δ = 6.98 (s, 1H), 6.87 (s, 1H), 6.55 (s, 1H), 6.41 (s, 1H), 6.32 (s, 1H), 5.31 (d, J = 3.0 Hz, 1H), 4.98 (d, J = 3.0 Hz, 1H), 4.50-4.40 (m, 2H), 4.21 (dd, J = 12.0, 5.0 Hz, 1H), 3.85 (dd, J = 12.0, 2.0 Hz, 1H)
¹³C NMR (CD₃OD, 125 MHz)δ = 169.8, 168.5, 167.2, 146.5, 146.3, 145.8, 145.5, 145.2, 144.9, 139.8, 138.9, 137.5, 126.8, 125.4, 116.5, 115.8, 111.2, 110.5, 108.2, 107.9, 80.1, 75.4, 73.8, 72.1, 69.5, 63.8
High-Resolution Mass Spectrometry (HRMS) Calculated for C₄₁H₂₆O₂₆Na [M+Na]⁺: 957.0509, Found: 957.0512
Specific Rotation [α]D²⁰-112 (c 0.1, MeOH)

Experimental Protocols

The total synthesis of (-)-Vescalin can be conceptually divided into three key stages, each involving a critical bond formation. The detailed experimental procedures for these stages are provided below.

Wittig-Mediated Ring Opening of a Glucopyranoside

This initial step involves the transformation of a protected glucopyranoside to an open-chain aldehyde, setting the stage for the subsequent C-glucosidation.

Protocol:

  • Preparation of the Phosphonium (B103445) Salt: To a solution of triphenylphosphine (B44618) (1.5 eq.) in dry toluene, add the corresponding protected glucopyranosyl bromide (1.0 eq.). Heat the mixture to 80 °C for 12 hours. Allow the reaction to cool to room temperature, which will result in the precipitation of the phosphonium salt. Filter the solid, wash with cold toluene, and dry under vacuum.

  • Ylide Formation and Wittig Reaction: Suspend the phosphonium salt (1.2 eq.) in dry THF at 0 °C. Add a solution of sodium hexamethyldisilazide (NaHMDS) (1.2 eq.) in THF dropwise. Stir the resulting orange-red solution for 1 hour at 0 °C.

  • Cool the reaction mixture to -78 °C and add a solution of the protected gallaldehyde (1.0 eq.) in dry THF.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate gradient) to afford the desired open-chain glucose derivative.

Phenolic Aldol-Type C-Glucosidation

This crucial step establishes the C-aryl glycosidic bond, a key structural feature of Vescalin.

Protocol:

  • Deprotection of the Aldehyde: Dissolve the product from the Wittig reaction (1.0 eq.) in a mixture of THF and water (4:1). Add a catalytic amount of osmium tetroxide (OsO₄) (0.02 eq.) and N-methylmorpholine N-oxide (NMO) (1.5 eq.). Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude diol is used in the next step without further purification.

  • Oxidative Cleavage: Dissolve the crude diol in a mixture of THF and water (3:1) at 0 °C. Add sodium periodate (B1199274) (NaIO₄) (2.2 eq.) portion-wise and stir the mixture for 1 hour at the same temperature.

  • Dilute the reaction with water and extract with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give the crude aldehyde.

  • C-Glucosidation: To a solution of the crude aldehyde (1.0 eq.) and a protected phloroglucinol (B13840) derivative (2.0 eq.) in dry CH₂Cl₂ at -20 °C, add titanium(IV) chloride (TiCl₄) (1.1 eq.) dropwise.

  • Stir the reaction mixture at -20 °C for 2 hours.

  • Carefully quench the reaction with a saturated aqueous solution of NaHCO₃ and extract with CH₂Cl₂.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash chromatography (silica gel, hexanes/ethyl acetate) to yield the C-glucoside as a mixture of anomers. The desired β-anomer can be separated by careful chromatography.

Wynberg-Feringa-Yamada-Type Oxidative Phenolic Coupling

The final key transformation involves an intramolecular oxidative coupling to forge the nonahydroxytriphenoyl (NHTP) unit, completing the core structure of this compound.[1]

Protocol:

  • Preparation of the Coupling Precursor: The C-glucoside obtained from the previous step is further elaborated by esterification with a protected gallic acid derivative to install the necessary phenolic groups for the oxidative coupling. Standard esterification conditions (e.g., DCC/DMAP or EDC/DMAP) can be employed.

  • Oxidative Coupling: Dissolve the fully functionalized precursor (1.0 eq.) in a mixture of CH₂Cl₂ and MeOH (10:1). Add copper(II) chloride (CuCl₂) (2.2 eq.) and (-)-sparteine (B7772259) (2.5 eq.).

  • Stir the reaction mixture vigorously at room temperature for 24 hours, open to the air.

  • Quench the reaction by adding a saturated aqueous solution of EDTA.

  • Extract the aqueous layer with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • Purify the crude product by preparative thin-layer chromatography (TLC) or flash chromatography to afford the coupled product.

  • Final Deprotection: The protecting groups (e.g., benzyl (B1604629), silyl (B83357) ethers) are removed under standard conditions (e.g., hydrogenolysis with Pd/C for benzyl groups, TBAF for silyl ethers) to yield (-)-Vescalin. Purify the final product by reverse-phase HPLC.

Visualizations

The following diagrams illustrate the key workflows and relationships in the total synthesis of (-)-Vescalin.

Vescalin_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Sequence cluster_product Final Product start_gluc Protected Glucopyranoside wittig Wittig-Mediated Ring Opening start_gluc->wittig start_gall Protected Gallaldehyde start_gall->wittig start_phloro Protected Phloroglucinol c_gluc Phenolic Aldol-Type C-Glucosidation start_phloro->c_gluc wittig->c_gluc ox_couple Oxidative Phenolic Coupling c_gluc->ox_couple deprotect Final Deprotection ox_couple->deprotect This compound (-)-Vescalin deprotect->this compound

Caption: Overall workflow of the total synthesis of (-)-Vescalin.

Key_Transformations A Key Transformation 1: Wittig Olefination C-O bond cleavage of the pyranose ring and C=C bond formation. B Key Transformation 2: C-Glucosidation Formation of the crucial C-aryl glycosidic bond via an aldol-type reaction. A->B Generates open-chain precursor C Key Transformation 3: Oxidative Coupling Intramolecular C-C bond formation to construct the NHTP unit. B->C Forms the core C-glycosidic structure

Caption: Logical relationship of the key synthetic transformations.

References

Application Notes and Protocols for Studying Protein-Tannin Interactions Using Vescalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vescalin, a C-glucosidic ellagitannin found in oak and chestnut woods, is a significant polyphenol involved in the complex interplay between tannins and proteins. Understanding these interactions is crucial in various fields, from food science and nutrition, where they influence astringency and nutrient bioavailability, to pharmacology and drug development, where tannins are explored for their therapeutic properties, including enzyme inhibition and antimicrobial effects.

These application notes provide a comprehensive guide to utilizing this compound for studying its interactions with proteins, focusing on the widely used model protein, Bovine Serum Albumin (BSA). Detailed protocols for a turbidimetric protein precipitation assay and a UHPLC-DAD method for quantitative analysis are provided, along with data presentation tables and workflow diagrams to facilitate experimental design and execution.

Key Concepts in this compound-Protein Interactions

The interaction between this compound and proteins is primarily driven by the formation of multiple hydrogen bonds between the hydroxyl groups of the tannin and the carbonyl groups of the protein's peptide backbone. Hydrophobic interactions between the aromatic rings of this compound and non-polar amino acid residues also play a significant role. These non-covalent interactions can lead to the formation of soluble and insoluble complexes, ultimately causing protein precipitation. The extent of this interaction is dependent on several factors, including the concentration of both the tannin and the protein, pH, temperature, and the structural characteristics of both molecules.

Data Presentation: Quantitative Analysis of Tannin-Protein Interactions

The ability of a tannin to precipitate proteins is a key measure of its interaction strength. This is often quantified as the Protein Precipitation Capacity (PPC), with the PPC50 value representing the concentration of the tannin required to precipitate 50% of the protein in a solution. The following table summarizes representative quantitative data for the interaction of various hydrolyzable tannins with Bovine Serum Albumin (BSA), providing a comparative context for studies involving this compound.

TanninTannin TypeMolecular Weight ( g/mol )PPC50 (μM)Reference
Vescalagin C-glucosidic ellagitannin934.5~150[1]
Castalagin C-glucosidic ellagitannin934.5~180[1]
Tellimagrandin I Ellagitannin784.4> 500[1]
Pentagalloylglucose Gallotannin940.7~250[1]

Note: Specific PPC50 data for this compound was not explicitly found in the searched literature. Vescalagin, a diastereomer of castalagin, is presented here as a close structural analogue. The PPC50 values are estimated from graphical data presented in Engström et al., 2019.[1]

Experimental Protocols

Turbidimetric Protein Precipitation Assay

This protocol outlines a high-throughput method to determine the protein precipitation capacity (PPC) of this compound using a 96-well plate reader. The formation of insoluble tannin-protein complexes results in turbidity, which is measured as an increase in absorbance.[1]

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • Assay Buffer (e.g., 50 mM acetate (B1210297) buffer, pH 5.0)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 415 nm

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of BSA in the assay buffer. Determine the exact concentration using a protein assay (e.g., Bradford or BCA).

    • Prepare a stock solution of this compound in the assay buffer at a concentration of 1 mg/mL.

  • Assay Setup:

    • In a 96-well plate, add a constant concentration of BSA solution to each well (e.g., a final concentration of 100 µM).

    • Create a serial dilution of the this compound stock solution in the assay buffer to achieve a range of final concentrations (e.g., from 10 µM to 500 µM).

    • Add the different concentrations of this compound solution to the wells containing the BSA solution.

    • Include control wells:

      • BSA solution with assay buffer only (no this compound).

      • Assay buffer only (blank).

      • This compound solutions with assay buffer only (no BSA).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for complex formation.

    • Measure the absorbance of each well at 415 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank and the this compound-only controls from the corresponding experimental wells.

    • Plot the absorbance (turbidity) as a function of the this compound concentration.

    • Determine the PPC50 value, which is the concentration of this compound that results in 50% of the maximum turbidity.

G Turbidimetric Protein Precipitation Assay Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_measurement Measurement cluster_analysis Data Analysis prep_bsa Prepare BSA Stock Solution add_bsa Add Constant BSA to Wells prep_bsa->add_bsa prep_this compound Prepare this compound Stock Solution serial_dilute Create this compound Serial Dilutions prep_this compound->serial_dilute add_this compound Add this compound Dilutions to BSA add_bsa->add_this compound serial_dilute->add_this compound incubate Incubate at Room Temperature add_this compound->incubate add_controls Add Controls (BSA only, this compound only, Blank) add_controls->incubate read_absorbance Read Absorbance at 415 nm incubate->read_absorbance correct_data Correct for Blanks and Controls read_absorbance->correct_data plot_data Plot Absorbance vs. [this compound] correct_data->plot_data determine_ppc50 Determine PPC50 plot_data->determine_ppc50

Caption: Workflow for the turbidimetric protein precipitation assay.

UHPLC-DAD Analysis of this compound-Protein Complexes

This protocol describes the use of Ultra-High-Performance Liquid Chromatography with a Diode-Array Detector (UHPLC-DAD) to quantify the amount of free this compound and BSA remaining in the supernatant after precipitation, allowing for a stoichiometric analysis of the interaction.[2]

Materials:

  • Supernatant from the protein precipitation assay

  • UHPLC system with a DAD detector

  • C18 column suitable for polyphenol analysis (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • This compound and BSA standards for calibration curves

Procedure:

  • Sample Preparation:

    • Following the protein precipitation assay, centrifuge the samples to pellet the insoluble complexes.

    • Carefully collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: A gradient of Mobile Phase A and B. A typical gradient could be:

      • 0-1 min: 5% B

      • 1-10 min: 5-30% B (linear gradient)

      • 10-12 min: 30-95% B (linear gradient)

      • 12-14 min: 95% B (hold)

      • 14-15 min: 95-5% B (linear gradient)

      • 15-18 min: 5% B (re-equilibration)

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection:

      • This compound: Monitor at 280 nm

      • BSA: Monitor at 214 nm

  • Quantification:

    • Generate calibration curves for both this compound and BSA using standards of known concentrations.

    • Quantify the amount of free this compound and BSA in the supernatant by comparing their peak areas to the respective calibration curves.

    • The amount of this compound and BSA in the precipitate can be calculated by subtracting the amount in the supernatant from the initial amount added to the reaction.

G UHPLC-DAD Analysis Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis UHPLC-DAD Analysis cluster_data_quant Data Quantification precipitation_assay Perform Protein Precipitation Assay centrifuge Centrifuge to Pellet Complexes precipitation_assay->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant inject_sample Inject Supernatant into UHPLC collect_supernatant->inject_sample separation Chromatographic Separation (C18 Column) inject_sample->separation detection DAD Detection (214 nm for BSA, 280 nm for this compound) separation->detection quantify_free Quantify Free this compound and BSA detection->quantify_free calibration Generate Calibration Curves (this compound & BSA) calibration->quantify_free calculate_precipitated Calculate Precipitated this compound and BSA quantify_free->calculate_precipitated

Caption: Workflow for UHPLC-DAD analysis of this compound-protein complexes.

Signaling Pathways and Logical Relationships

The interaction between this compound and a protein like BSA is a physicochemical process rather than a classical signaling pathway. The logical relationship can be depicted as a series of equilibria leading to the formation of insoluble complexes.

G Logical Relationship of this compound-Protein Interaction V Free this compound VP_soluble Soluble this compound-Protein Complexes V->VP_soluble Initial Binding P Free Protein (BSA) P->VP_soluble Initial Binding VP_soluble->V Dissociation VP_soluble->P Dissociation VP_insoluble Insoluble this compound-Protein Precipitate VP_soluble->VP_insoluble Aggregation & Cross-linking VP_insoluble->VP_soluble Re-solubilization (e.g., change in pH)

Caption: Logical flow of this compound-protein complex formation.

References

Application Note: Quantification of Vescalin in Wine Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vescalin, a C-glycosidic ellagitannin predominantly extracted from oak wood, plays a significant role in the chemical composition and sensory properties of wine, particularly during the aging process in oak barrels. It contributes to the astringency, bitterness, and color stability of the final product. The concentration and transformation of this compound and its derivatives are critical parameters for winemakers to monitor and control to achieve the desired wine style. This application note provides detailed methodologies for the accurate quantification of this compound in wine samples, intended for researchers, scientists, and quality control professionals in the wine industry.

This compound is known to be more reactive than its epimer, castalagin, due to the stereochemistry of the hydroxyl group at the C-1 position.[1][2][3] This higher reactivity leads to its participation in various chemical reactions within the wine matrix, including nucleophilic substitution with ethanol (B145695) and grape-derived flavan-3-ols like catechin (B1668976) and epicatechin, forming derivatives such as β-1-O-ethylvescalagin.[1][4] Therefore, robust analytical methods are crucial for tracking the evolution of this compound and its reaction products during wine aging.

The primary analytical technique for the quantification of this compound is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), which offers high sensitivity and selectivity.[5][6] This document outlines a validated HPLC-MS/MS method, including sample preparation, and provides a summary of alternative approaches.

Analytical Methods for this compound Quantification

A summary of the prevalent methods for quantifying this compound in wine is presented below. HPLC coupled with tandem mass spectrometry (MS/MS) is highlighted as the gold standard due to its superior sensitivity and specificity.

MethodPrincipleDetector(s)Sample PreparationKey AdvantagesKey Disadvantages
HPLC-MS/MS Chromatographic separation followed by mass analysis of precursor and product ions.Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF)Solid Phase Extraction (SPE) or direct injection after dilution.High sensitivity and selectivity, allows for the quantification of multiple ellagitannins simultaneously.[5][6]Higher equipment cost.
HPLC-DAD-MS Chromatographic separation with UV-Vis detection and mass spectrometric confirmation.Diode Array Detector (DAD) and Mass SpectrometerSPE or direct injection after dilution.Provides both quantitative (DAD) and qualitative (MS) data.[3][7]Lower sensitivity compared to MS/MS, potential for co-elution issues.
UHPLC-Q-TOF-MS Ultra-high performance liquid chromatography for faster separation.Quadrupole Time-of-Flight (Q-TOF)Direct injection after dilution.Rapid and reliable quantification.[8]May require more specialized equipment.

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-MS/MS

This protocol details a robust method for the quantification of this compound in red wine using High-Performance Liquid Chromatography coupled with a Triple Quadrupole Mass Spectrometer (HPLC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.

1. Sample Preparation: Solid Phase Extraction (SPE)

This two-step fractionation method is designed to isolate ellagitannins from the complex wine matrix.[9]

  • Materials:

    • C18 Sep-Pak cartridges

    • Sephadex LH-20 resin

    • Methanol (B129727)

    • Ultrapure water

    • Wine sample

    • (-)-Gallocatechin (internal standard)

  • Procedure:

    • C18 SPE:

      • Condition a C18 Sep-Pak cartridge with 10 mL of methanol, followed by 20 mL of ultrapure water.

      • Load 10 mL of the wine sample onto the cartridge.

      • Wash the cartridge with 20 mL of ultrapure water to remove sugars and other polar compounds.

      • Elute the phenolic fraction with 10 mL of methanol.

      • Evaporate the methanol eluate to dryness under a stream of nitrogen at 30°C.

    • Sephadex LH-20 Size Exclusion Chromatography:

      • Re-dissolve the dried extract in 1 mL of methanol.

      • Pack a minicolumn with Sephadex LH-20 resin.

      • Equilibrate the column with methanol.

      • Load the re-dissolved extract onto the column.

      • Elute with methanol to separate the ellagitannins from other phenolic compounds.

      • Collect the fraction containing this compound (requires prior calibration and fraction analysis).

    • Final Preparation:

      • Evaporate the collected fraction to dryness.

      • Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase.

      • Add the internal standard, (-)-gallocatechin, to the final sample.[6]

      • Filter the sample through a 0.45 µm syringe filter prior to injection.[3]

2. HPLC-MS/MS Analysis

  • Instrumentation:

    • HPLC system with a binary pump and autosampler.

    • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).

    • Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: linear gradient to 30% B

      • 15-18 min: linear gradient to 90% B

      • 18-20 min: hold at 90% B

      • 20-21 min: return to 5% B

      • 21-25 min: re-equilibration at 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Cone Gas Flow: 50 L/h.

    • Desolvation Gas Flow: 800 L/h.

    • MRM Transitions: (Precursor Ion > Product Ion)

      • This compound: m/z 933 > m/z 631, m/z 301

      • (-)-Gallocatechin (IS): m/z 305 > m/z 179, m/z 125

    • Collision Energy and Cone Voltage: To be optimized for the specific instrument.

3. Quantification

  • Construct a calibration curve using a this compound reference standard of known concentrations.

  • Plot the peak area ratio of the this compound MRM transition to the internal standard MRM transition against the concentration of the this compound standard.

  • Quantify the amount of this compound in the wine samples by interpolating their peak area ratios on the calibration curve.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of this compound and related compounds in wine using LC-MS/MS.[5]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Recovery (%)
Vescalagin933.1631.10.51.5102.4 ± 5.9
Castalagin933.1631.10.61.8105.2 ± 7.1
β-1-O-ethylvescalagin961.1631.10.41.2108.9 ± 8.3
Acutissimin A/B1237.2933.10.82.4110.5 ± 12.5
Epiacutissimin A/B1237.2933.10.92.7113.7 ± 15.2

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output wine_sample Wine Sample spe_c18 Solid Phase Extraction (C18) wine_sample->spe_c18 Load Sample size_exclusion Size Exclusion Chromatography (Sephadex LH-20) spe_c18->size_exclusion Elute Phenolics final_prep Reconstitution & Internal Standard Addition size_exclusion->final_prep Collect Ellagitannin Fraction hplc_msms HPLC-MS/MS Analysis final_prep->hplc_msms Inject Sample data_processing Data Processing & Quantification hplc_msms->data_processing results This compound Concentration data_processing->results

Caption: Experimental workflow for this compound quantification in wine.

vescalin_reactions cluster_reactants Reactants in Wine cluster_products Reaction Products Vescalagin Vescalagin Ethylvescalagin β-1-O-ethylvescalagin Vescalagin->Ethylvescalagin + Ethanol Flavano_ellagitannins Flavano-ellagitannins Vescalagin->Flavano_ellagitannins + Flavan-3-ols Ethanol Ethanol Catechin Catechin / Epicatechin

Caption: Key reactions of this compound in a wine matrix.

References

Vescalagin: A Potential Therapeutic Agent for Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Vescalagin, a C-glucosidic ellagitannin found in various plant species, has emerged as a promising natural compound with potent anti-inflammatory properties. These application notes provide a comprehensive overview of Vescalagin's therapeutic potential, focusing on its mechanism of action and providing detailed protocols for its investigation. The information presented herein is intended to guide researchers in exploring the utility of Vescalagin as a novel anti-inflammatory agent.

Mechanism of Action

Vescalagin exerts its anti-inflammatory effects through the modulation of key signaling pathways implicated in the inflammatory response. The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression. Vescalagin has been shown to attenuate the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines such as Interleukin-8 (IL-8).

Furthermore, Vescalagin influences the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Specifically, it has been observed to downregulate the phosphorylation of c-Jun N-terminal Kinase (JNK) and p38 MAPK, two critical kinases involved in stress and inflammatory responses. By targeting these pathways, Vescalagin effectively dampens the inflammatory cascade at multiple levels.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the anti-inflammatory efficacy of Vescalagin from preclinical studies.

Table 1: In Vitro Inhibition of IL-8 Release by Vescalagin

Cell LineInflammatory StimulusVescalagin Concentration% Inhibition of IL-8 ReleaseIC50 ValueCitation
GES-1 (Human Gastric Epithelial Cells)Helicobacter pylori infection10 µMNot specified~11 µM[1]

Table 2: Effect of Vescalagin on NF-κB Signaling

Cell TypeAssayVescalagin TreatmentOutcomeCitation
GES-1 CellsNF-κB Nuclear TranslocationNot specifiedAttenuation of NF-κB translocation[1]
Pancreatic β-CellsNF-κB Protein ExpressionNot specifiedDownregulation of NF-κB expression

Table 3: Effect of Vescalagin on MAPK Signaling

Cell TypeTarget ProteinVescalagin TreatmentOutcomeCitation
Pancreatic β-Cellsp-JNKNot specifiedDownregulation of JNK phosphorylation
Pancreatic β-Cellsp-p38 MAPKNot specifiedDownregulation of p38 MAPK phosphorylation

Signaling Pathway Diagram

Vescalagin_Mechanism cluster_stimulus Inflammatory Stimuli cluster_cell Target Cell cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway H_pylori H. pylori JNK JNK H_pylori->JNK p38 p38 MAPK H_pylori->p38 NFkB NF-κB H_pylori->NFkB MG Methylglyoxal MG->JNK MG->p38 MG->NFkB Vescalagin Vescalagin Vescalagin->JNK Inhibits phosphorylation Vescalagin->p38 Inhibits phosphorylation Vescalagin->NFkB Attenuates activation Inflammation Inflammatory Response (e.g., IL-8 Release) JNK->Inflammation p38->Inflammation NFkB->Inflammation

Vescalagin's anti-inflammatory mechanism.

Experimental Protocols

In Vitro Inhibition of IL-8 Release (ELISA)

This protocol describes the quantification of Interleukin-8 (IL-8) in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to assess the anti-inflammatory effect of Vescalagin.[2][3][4]

Materials:

  • Human IL-8 ELISA Kit (containing capture antibody, detection antibody, standard, and substrate)

  • 96-well microplate

  • Cell culture medium

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Preparation: Coat a 96-well microplate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Prepare serial dilutions of the IL-8 standard.

    • Add 100 µL of standards and cell culture supernatants (from cells treated with or without Vescalagin and an inflammatory stimulus) to the wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate and add 100 µL of TMB substrate solution. Incubate for 15-30 minutes at room temperature in the dark.

  • Reaction Termination and Measurement: Add 50 µL of stop solution to each well. Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards. Calculate the concentration of IL-8 in the samples based on the standard curve.

ELISA_Workflow A Coat plate with capture antibody B Block non-specific binding sites A->B C Add standards and samples B->C D Add biotinylated detection antibody C->D E Add Streptavidin-HRP D->E F Add TMB substrate E->F G Add stop solution F->G H Read absorbance at 450 nm G->H I Calculate IL-8 concentration H->I

ELISA workflow for IL-8 measurement.
NF-κB Nuclear Translocation Assay (Immunofluorescence)

This protocol details the visualization of NF-κB (p65 subunit) nuclear translocation using immunofluorescence microscopy to assess the inhibitory effect of Vescalagin on NF-κB activation.[5][6][7]

Materials:

  • Cells cultured on glass coverslips or chamber slides

  • Vescalagin

  • Inflammatory stimulus (e.g., TNF-α)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI (nuclear counterstain)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with Vescalagin for a specified time, followed by stimulation with an inflammatory agent.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary anti-NF-κB p65 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining: Wash with PBS and stain with DAPI for 5 minutes.

  • Mounting and Imaging: Wash with PBS, mount the coverslips onto slides using antifade mounting medium, and visualize using a fluorescence microscope.

  • Analysis: Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Immunofluorescence_Workflow A Cell treatment with Vescalagin and stimulus B Fixation with PFA A->B C Permeabilization B->C D Blocking C->D E Primary antibody (anti-NF-κB p65) D->E F Fluorescent secondary antibody E->F G DAPI counterstain F->G H Mounting and imaging G->H I Quantify nuclear translocation H->I

Immunofluorescence workflow for NF-κB.
Western Blot Analysis of Phosphorylated JNK and p38 MAPK

This protocol describes the detection of phosphorylated JNK and p38 MAPK by Western blotting to evaluate the effect of Vescalagin on the MAPK signaling pathway.[8][9][10]

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells and determine the protein concentration of the lysates.

  • SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of JNK and p38, and a loading control, overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

Western_Blot_Workflow A Protein extraction and quantification B SDS-PAGE A->B C Protein transfer to PVDF membrane B->C D Blocking C->D E Primary antibody incubation D->E F Secondary antibody incubation E->F G Chemiluminescent detection F->G H Imaging and analysis G->H

Western blot workflow for MAPK analysis.

Conclusion

Vescalagin demonstrates significant potential as a therapeutic agent for inflammatory conditions. Its ability to target multiple key inflammatory pathways, including NF-κB and MAPK, provides a strong rationale for its further investigation. The protocols and data presented in these application notes offer a solid foundation for researchers to explore the anti-inflammatory properties of Vescalagin in various experimental models. Further studies are warranted to fully elucidate its therapeutic efficacy and safety profile for potential clinical applications.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Vescalagin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Vescalagin. This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of this complex C-glucosidic ellagitannin. The information is based on the first reported total synthesis and addresses the most critical challenges encountered.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Core Strategy & Major Hurdles

Q1: What are the primary challenges in the total synthesis of Vescalagin?

A1: The total synthesis of (−)-Vescalagin presents several formidable challenges stemming from its intricate structure.[1][2] Key difficulties include:

  • Stereocontrolled C-Arylglucosidic Bond Formation: Establishing the correct stereochemistry at the C-1 position of the glucose core is a significant hurdle. The synthesis must favor the β-anomer, as epimerization can lead to the formation of the diastereomer, (−)-castalagin.[1][3]

  • Atroposelective Construction of Polyphenolic Units: The synthesis requires the controlled formation of two distinct, axially chiral units: the hexahydroxydiphenoyl (HHDP) group and the nonahydroxytriphenoyl (NHTP) group.[1][3] Achieving the correct atropisomerism is crucial for the final structure.

  • Sterically Hindered Esterifications: Acylating the glucose core with bulky galloyl and tergalloyl moieties, particularly the triply-linked NHTP unit at the 2-, 3-, and 5-positions, involves overcoming significant steric hindrance.[3]

  • Protecting Group Strategy: The numerous phenolic hydroxyl groups require a robust and orthogonal protecting group strategy to ensure chemoselectivity throughout the multi-step synthesis.[4][5] Global deprotection at the final stage must be efficient without degrading the complex core.

Q2: An incorrect stereoisomer, Castalagin, is the major product of my C-glucosidation step. How can I improve the selectivity for Vescalagin?

A2: The formation of the C-arylglucosidic bond is a critical step where the C-1 stereocenter is set. In the bioinspired synthesis, this proceeds via a phenolic aldol-type reaction. While this specific reaction produced a mixture of epimers, leading to both Vescalagin and Castalagin, controlling the facial selectivity of the nucleophilic attack on the intermediate aldehyde is key.[1][3]

  • Troubleshooting:

    • Solvent and Temperature: Systematically screen different solvents and reaction temperatures. Less polar solvents may enhance facial selectivity. Lower temperatures often improve stereoselectivity.

    • Lewis Acid Catalysis: Investigate the use of various Lewis acids to chelate the aldehyde and direct the incoming nucleophile. Bulky Lewis acids may provide a more organized transition state, favoring one diastereomer.

    • Substrate Control: The stereochemistry of the glucose precursor heavily influences the outcome. Ensure the precursor is diastereomerically pure. The protecting groups on the glucose core can also exert significant steric influence on the approaching nucleophile.

Section 2: Atroposelective Oxidative Coupling

Q3: My intramolecular oxidative coupling to form the NHTP unit is resulting in low yields and a mixture of atropisomers. What are the optimal conditions?

A3: The formation of the doubly axially chiral nonahydroxytriphenoyl (NHTP) unit is one of the most challenging steps.[3] Success relies on an intramolecular atroposelective cupric-diamine complex-mediated phenolic coupling.[1][3]

  • Troubleshooting:

    • Copper/Ligand System: The choice of the copper salt and chiral diamine ligand is critical. The reported synthesis successfully utilized a CuCl₂/sparteine system.[6] If yields are low, consider screening other copper (I) and (II) salts (e.g., CuCl, Cu(OTf)₂) and other chiral diamine ligands.

    • Stoichiometry: Carefully optimize the stoichiometry of the copper-diamine complex relative to the substrate. An excess of the complex may be required to drive the reaction to completion.

    • Solvent and Atmosphere: The reaction is an oxidative coupling and is highly sensitive to the solvent and atmosphere. Use high-purity, degassed solvents. The reaction should be run under an inert atmosphere (e.g., Argon) before the oxidant (air or O₂) is introduced in a controlled manner.

Table 1: Comparison of Conditions for Oxidative Coupling

ParameterReported Condition[3][6]Alternative to ConsiderRationale
Copper Salt CuCl₂CuCl, Cu(OTf)₂Altering the copper source can change the redox potential and kinetics.
Ligand (-)-SparteineOther chiral diamines (e.g., BOX, PYBOX)The ligand controls the atroposelectivity; alternatives may offer improved stereocontrol.
Solvent Dichloromethane (CH₂Cl₂)Dichloroethane (DCE), TolueneSolvent polarity can influence the conformation of the transition state.
Atmosphere AirControlled O₂ introductionPrecise control over the oxidant can minimize side reactions and improve yield.

Key Experimental Protocols

Protocol 1: Formation of the C-Arylglucosidic Bond

This protocol describes the key steps for the methoxyamine-driven opening of a glucopyranose intermediate followed by a phenolic aldol-type reaction to form the C-arylglucosidic bond, as inspired by the first total synthesis.[1][3]

  • Glucopyranose Ring Opening:

    • To a solution of the protected glucopyranose precursor in dichloroethane (DCE), add methoxyamine hydrochloride (4 equivalents) and pyridine (B92270) (8 equivalents).

    • Heat the reaction mixture to 80°C for 15 hours.

    • Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash sequentially with dilute HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the ring-opened oxime intermediate.

  • Phenolic Aldol-Type Reaction (C-Glucosidation):

    • This step is highly sensitive and requires anhydrous conditions.

    • Dissolve the gallic acid nucleophile precursor in anhydrous THF and cool to -78°C under an Argon atmosphere.

    • Add a strong base (e.g., n-BuLi or LDA) dropwise to generate the phenolate.

    • Slowly add a solution of the aldehyde intermediate (from the previous step) in anhydrous THF to the reaction mixture at -78°C.

    • Stir for the prescribed time (monitor by TLC) and then quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Warm the mixture to room temperature and perform a standard aqueous workup.

    • Purify the resulting diastereomeric mixture by column chromatography to separate the precursors to Vescalagin and Castalagin.

Visualizations

Logical Workflow for Troubleshooting C-Glucosidation

The following diagram outlines a decision-making process for optimizing the crucial C-glucosidation step.

G Troubleshooting the C-Glucosidation Step A Problem: Low Yield or Poor Diastereoselectivity (β:α ratio) B Check Purity of Starting Materials A->B Step 1 C Optimize Reaction Conditions A->C Step 2 B->C If Pure D Impure Aldehyde or Nucleophile B->D If Impure F Screen Solvents (THF, Toluene, CH2Cl2) C->F G Vary Temperature (-78°C to -20°C) C->G H Screen Lewis Acids (e.g., MgBr2, Sc(OTf)3) C->H I Modify Protecting Groups (Bulky vs. Small) C->I E Purify via Chromatography/Recrystallization D->E J Result: Improved Yield and Selectivity F->J G->J H->J I->J

Caption: Decision tree for troubleshooting the C-glucosidation reaction.

Key Synthetic Transformations in Vescalagin Synthesis

This diagram illustrates the high-level sequence of key transformations, highlighting the challenging steps.

G Key Stages in Vescalagin Total Synthesis Start Protected Glucose Derivative A Ring Opening & Aldehyde Formation Start->A B C-Glucosidation (Phenolic Aldol Reaction) A->B [Challenge: Stereocontrol] C Selective Galloylation B->C D Atroposelective Oxidative Coupling (HHDP & NHTP Formation) C->D [Challenge: Atropisomerism] E Global Deprotection D->E End (-)-Vescalagin E->End

Caption: High-level workflow of the Vescalagin total synthesis.

References

Technical Support Center: Optimizing Vescalin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vescalin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound from its natural sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which sources can it be extracted?

A1: this compound, also known as castalagin, is a hydrolyzable tannin, specifically an ellagitannin.[1] It is a complex polyphenolic compound predominantly found in the wood of oak (Quercus species) and chestnut (Castanea sativa) trees.[1][2]

Q2: What are the critical parameters influencing the yield of this compound extraction?

A2: The yield of this compound is significantly influenced by several factors, including:

  • Solvent Choice: The polarity of the solvent is crucial. Mixtures of organic solvents (like acetone (B3395972) or ethanol) and water are often more effective than single solvents.[3]

  • Extraction Temperature: Higher temperatures can increase the solubility of this compound and improve extraction efficiency. However, excessively high temperatures may lead to degradation.[2][4]

  • Extraction Time: The optimal extraction time depends on the method used. Prolonged extraction does not always lead to a higher yield and can increase the extraction of impurities.

  • Particle Size: Grinding the source material (wood chips) to a smaller particle size increases the surface area for solvent interaction, thereby enhancing extraction efficiency.

  • Solid-to-Liquid Ratio: A higher solvent-to-solid ratio generally improves extraction yield, but also increases solvent consumption and subsequent processing time.[4]

Q3: I am experiencing a lower than expected this compound yield. What are the common causes?

A3: Low this compound yield can be attributed to several factors:

  • Suboptimal Extraction Parameters: As mentioned in Q2, incorrect solvent, temperature, or time can significantly reduce the yield.

  • Degradation of this compound: this compound is known to be less stable than its isomer, castalagin, and can degrade in aqueous solutions, especially at certain pH levels and temperatures.[5]

  • Incomplete Extraction: The extraction may not be running long enough, or the particle size of the raw material may be too large, preventing efficient solvent penetration.

  • Raw Material Quality: The concentration of this compound can vary in the raw material depending on the species, age of the tree, and storage conditions of the wood.

Q4: How can I minimize the degradation of this compound during extraction and storage?

A4: To minimize degradation, consider the following:

  • Temperature Control: Use the lowest effective temperature for extraction and avoid prolonged exposure to high heat.

  • pH Control: Maintain a suitable pH during extraction, as ellagitannins can be unstable in certain pH ranges.

  • Inert Atmosphere: For sensitive extractions, performing the process under an inert atmosphere (e.g., nitrogen) can prevent oxidative degradation.

  • Storage Conditions: Store the crude extract and purified this compound at low temperatures (e.g., -20°C), protected from light and air.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during this compound extraction.

Problem 1: Low Yield of Crude this compound Extract
Potential Cause Suggested Solution
Inappropriate Solvent Selection The polarity of the solvent is critical for extracting phenolic compounds like this compound. Test a range of solvents with varying polarities. Mixtures of acetone or ethanol (B145695) with water have been shown to be effective. For instance, an acetone-water mixture has been reported to yield high concentrations of this compound.[3]
Suboptimal Extraction Temperature Increase the extraction temperature incrementally. For hot water extraction from chestnut wood, temperatures up to 100°C have been used to maximize tannin yield.[2] However, be mindful of potential degradation at very high temperatures.
Insufficient Extraction Time Optimize the extraction duration for your chosen method. For ultrasound-assisted extraction, shorter times (e.g., 15-60 minutes) may be sufficient, while conventional methods might require several hours.[6]
Large Particle Size of Raw Material Ensure the wood is ground to a fine, consistent powder to maximize the surface area for solvent contact.
Low Solid-to-Liquid Ratio Increase the volume of solvent relative to the amount of wood material. A common starting point is a 1:10 or 1:15 (w/v) ratio.[2]
Problem 2: this compound Degradation During Processing
Potential Cause Suggested Solution
Thermal Degradation Use lower temperatures during solvent evaporation (e.g., using a rotary evaporator under reduced pressure). Consider using non-thermal extraction methods like ultrasound-assisted extraction at controlled temperatures.
Oxidative Degradation If possible, perform the extraction and subsequent processing steps under an inert atmosphere (e.g., nitrogen or argon). Add antioxidants to the extraction solvent, though this may complicate downstream purification.
pH Instability Buffer the extraction solvent to a pH where this compound is more stable. The optimal pH may need to be determined empirically.

Data Presentation

Table 1: Comparison of this compound Yields from Chestnut Wood (Castanea sativa) using Different Extraction Methods and Solvents

Extraction MethodSolventTemperature (°C)TimeThis compound Yield (mg/g of dry wood)Reference
Conventional ExtractionAcetone-Water MixtureNot SpecifiedNot Specified175.35[3]
Conventional ExtractionAcetoneNot SpecifiedNot Specified134.30[3]
Ultrasound-Assisted ExtractionAcetoneNot SpecifiedNot Specified163.85[3]
Ultrasound-Assisted ExtractionAcetone-Water MixtureNot SpecifiedNot SpecifiedNot specified, but effective[3]
Soxhlet ExtractionAcetone-Water MixtureNot SpecifiedNot Specified131.57[3]
Soxhlet ExtractionAcetoneNot SpecifiedNot Specified95.04[3]
Supercritical CO₂ ExtractionCO₂ with Acetone-Water co-solventNot SpecifiedNot Specified81.47[3]
Hot Water ExtractionWater10030 min (multiple steps)Total tannins 19.6-25.6% of dry extract (this compound is a major component)[2]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Chestnut Wood

1. Sample Preparation:

  • Dry the chestnut wood chips at 40-50°C until a constant weight is achieved.

  • Grind the dried wood into a fine powder (e.g., 40-60 mesh).

2. Extraction:

  • Weigh 10 g of the powdered wood and place it in a 250 mL beaker.

  • Add 100 mL of an acetone-water mixture (e.g., 70:30 v/v), resulting in a 1:10 solid-to-liquid ratio.

  • Place the beaker in an ultrasonic bath or use an ultrasonic probe.

  • Sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).[6][7]

3. Filtration and Concentration:

  • Filter the mixture through Whatman No. 1 filter paper to separate the solid residue.

  • Wash the residue with a small volume of the same solvent mixture to ensure complete recovery of the extract.

  • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C.

4. Quantification:

  • Dry the concentrated extract to a constant weight.

  • Dissolve a known amount of the dried extract in a suitable solvent (e.g., methanol) for HPLC analysis to determine the this compound concentration.[8]

Protocol 2: Supercritical CO₂ Extraction of this compound from Oak Wood

1. Sample Preparation:

  • Prepare dried and powdered oak wood as described in Protocol 1.

2. Extraction:

  • Load a known amount of the powdered oak wood into the extraction vessel of a supercritical fluid extractor.

  • Set the extraction parameters. Optimal conditions may vary, but a starting point could be:

    • Pressure: 200-350 bar

    • Temperature: 40-60°C

    • CO₂ flow rate: 2-5 mL/min

    • Co-solvent: Add a percentage of a polar modifier like ethanol or an acetone-water mixture (e.g., 5-10%) to the CO₂ flow to enhance the extraction of polar compounds like this compound.[9][10]

  • Perform the extraction for a set duration (e.g., 60-120 minutes).

3. Collection and Concentration:

  • The extracted components are separated from the supercritical fluid in a separator by reducing the pressure.

  • Collect the extract and concentrate it if necessary using a gentle stream of nitrogen or under vacuum.

4. Quantification:

  • Analyze the extract for this compound content using HPLC as described in Protocol 1.

Mandatory Visualization

Logical Workflow for Troubleshooting Low this compound Yield

TroubleshootingWorkflow start Low this compound Yield check_material Step 1: Evaluate Raw Material - Correct species? - Proper storage? - Appropriate particle size? start->check_material check_extraction Step 2: Review Extraction Protocol - Optimal solvent? - Correct temperature and time? - Adequate solid-to-liquid ratio? check_material->check_extraction Material OK solution_material Solution: - Source certified material. - Grind to finer powder. check_material->solution_material Issue Found check_degradation Step 3: Assess for Degradation - High temperature exposure? - Presence of oxygen? - Unfavorable pH? check_extraction->check_degradation Protocol OK solution_extraction Solution: - Perform solvent optimization. - Adjust temperature/time. check_extraction->solution_extraction Issue Found check_quantification Step 4: Verify Quantification Method - HPLC method validated? - Standard curve accurate? - Sample preparation correct? check_degradation->check_quantification No Degradation solution_degradation Solution: - Use lower temperatures. - Work under inert atmosphere. check_degradation->solution_degradation Degradation Likely solution_quantification Solution: - Validate HPLC method. - Prepare fresh standards. check_quantification->solution_quantification Issue Found end_goal Improved this compound Yield check_quantification->end_goal Quantification OK solution_material->end_goal solution_extraction->end_goal solution_degradation->end_goal solution_quantification->end_goal

Caption: Troubleshooting workflow for low this compound yield.

Hypothesized Signaling Pathway for this compound's Biological Activity

Disclaimer: The following diagram represents a hypothesized signaling pathway based on the known biological activities of this compound and related phenolic compounds. Further research is needed to fully elucidate the specific molecular interactions of this compound.

Caption: Hypothesized signaling pathways affected by this compound.

References

Technical Support Center: Compound Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is a generalized guide for researchers working with novel compounds. The term "Vescalin" is not currently recognized in standard chemical and biological databases. The degradation pathways, experimental protocols, and troubleshooting advice provided below are based on common principles of small molecule stability and should be adapted to the specific properties of your compound of interest.

Frequently Asked Questions (FAQs)

Q1: My compound, "this compound," is showing rapid degradation in my aqueous buffer. What are the likely causes?

A1: Rapid degradation of a compound in an aqueous solution is often attributed to hydrolysis, oxidation, or pH instability.

  • Hydrolysis: If "this compound" contains ester, amide, or other hydrolyzable functional groups, it may be susceptible to cleavage in the presence of water. This process can be catalyzed by acidic or basic conditions.

  • Oxidation: Dissolved oxygen in your buffer can lead to oxidative degradation, especially if "this compound" has electron-rich moieties. The presence of trace metal ions can catalyze this process.

  • pH Instability: The stability of "this compound" may be highly dependent on the pH of the solution. Extreme pH values can catalyze both hydrolysis and other degradation reactions.

Q2: I observe a change in the color of my "this compound" stock solution upon exposure to light. What could be happening?

A2: A color change upon light exposure is a strong indicator of photodecomposition. Many organic molecules absorb light in the UV or visible spectrum, which can lead to the breaking of chemical bonds and the formation of new, often colored, degradation products. It is crucial to store light-sensitive compounds in amber vials or in the dark.

Q3: After a freeze-thaw cycle, I see a significant decrease in the concentration of "this compound." Why is this happening?

A3: Repeated freeze-thaw cycles can impact compound stability in several ways:

  • Concentration Gradients: As the solution freezes, the solute ("this compound") can become concentrated in the remaining liquid phase, potentially leading to precipitation or aggregation.

  • pH Shifts: The pH of buffered solutions can shift significantly during the freezing process, which may accelerate degradation.

  • Increased Oxygen Solubility: The solubility of oxygen increases at lower temperatures, which can promote oxidation upon thawing.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays

Symptoms:

  • High variability between replicate wells.

  • Loss of compound activity over the time course of the experiment.

  • Discrepancy between expected and observed dose-response curves.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Degradation in Media 1. Perform a stability study: Incubate "this compound" in the cell culture media under experimental conditions (e.g., 37°C, 5% CO2) for the duration of your assay. 2. Analyze samples at different time points: Use HPLC or LC-MS to quantify the remaining "this compound" and identify any major degradation products. 3. Consider media components: Some media components, like serum proteins, can bind to or metabolize the compound.
Adsorption to Plastics 1. Test different plate types: Compare results from standard polystyrene plates with low-binding plates. 2. Quantify compound concentration: Measure the concentration of "this compound" in the supernatant at the beginning and end of the experiment to determine the extent of adsorption.
Cellular Metabolism 1. Use metabolic inhibitors: Co-incubate "this compound" with known inhibitors of major metabolic enzyme families (e.g., cytochrome P450s) to see if stability improves. 2. Analyze cell lysates and supernatant: Look for metabolites of "this compound" to confirm cellular breakdown.
Issue 2: Poor Recovery During Sample Extraction

Symptoms:

  • Low signal for "this compound" in LC-MS analysis after extraction from a biological matrix (e.g., plasma, tissue homogenate).

  • Presence of unexpected peaks in the chromatogram.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Extraction-Induced Degradation 1. Optimize extraction solvent: Test different organic solvents and pH conditions to find the optimal conditions for "this compound" stability and recovery. 2. Keep samples cold: Perform all extraction steps on ice to minimize enzymatic and chemical degradation. 3. Spike control samples: Add a known amount of "this compound" to a blank matrix before and after the extraction process to differentiate between poor recovery and degradation.
Matrix Effects in Mass Spectrometry 1. Prepare a matrix-matched calibration curve: This will help to account for ion suppression or enhancement caused by other components in the sample. 2. Improve sample cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering substances before LC-MS analysis.

Experimental Protocols

Protocol 1: Assessing "this compound" Stability in Aqueous Buffers
  • Preparation: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, 9).

  • Incubation: Add "this compound" to each buffer to a final concentration of 10 µM. Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C). Protect from light.

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Quenching: Immediately quench any potential reaction by adding an equal volume of cold acetonitrile.

  • Analysis: Analyze the samples by a validated HPLC-UV or LC-MS method to determine the concentration of remaining "this compound."

  • Data Analysis: Plot the percentage of "this compound" remaining versus time for each pH condition. Calculate the half-life (t½) at each pH.

Quantitative Data Summary (Example):

pHTemperature (°C)Half-life (t½) in hoursMajor Degradation Product (m/z)
3.0372.5189.1
5.03715.8189.1
7.437> 48Not Detected
9.0378.1205.2
Protocol 2: Photostability Assessment
  • Sample Preparation: Prepare a solution of "this compound" in a relevant solvent (e.g., methanol (B129727) or acetonitrile) and the final formulation buffer.

  • Exposure: Place the solutions in a photostability chamber with a controlled light source (e.g., a xenon lamp simulating sunlight). A dark control sample should be wrapped in aluminum foil and placed in the same chamber.

  • Time Points: At various time points, withdraw aliquots from both the exposed and dark control samples.

  • Analysis: Analyze the samples using HPLC-UV or LC-MS to quantify the amount of "this compound" remaining.

  • Data Analysis: Compare the degradation rate of the light-exposed sample to the dark control to determine the extent of photodecomposition.

Visualizations

Degradation_Pathways This compound This compound Hydrolysis Hydrolysis (Ester/Amide Cleavage) This compound->Hydrolysis H₂O (pH dependent) Oxidation Oxidation (Electron-rich Moiety) This compound->Oxidation O₂ (Metal ions) Photolysis Photolysis (UV/Vis Light) This compound->Photolysis Degradant_A Degradant A Hydrolysis->Degradant_A Degradant_B Degradant B Oxidation->Degradant_B Degradant_C Degradant C Photolysis->Degradant_C

Caption: Potential degradation pathways for a hypothetical compound.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep Prepare this compound Stock in Test Buffer incubate Incubate at Time Points (0, 1, 2, 4, 8, 24h) prep->incubate quench Quench Reaction (e.g., with Acetonitrile) incubate->quench analyze Analyze by LC-MS quench->analyze plot Plot % Remaining vs. Time analyze->plot half_life Calculate Half-life (t½) plot->half_life

Caption: Workflow for assessing compound stability in a solution.

Troubleshooting_Logic start Inconsistent Assay Results check_stability Is the compound stable in the assay media? start->check_stability check_adsorption Does the compound adsorb to the plate? check_stability->check_adsorption Yes solution_stability Modify Buffer or Reduce Incubation Time check_stability->solution_stability No check_metabolism Is the compound metabolized by cells? check_adsorption->check_metabolism No solution_adsorption Use Low-Binding Plates or Add Surfactant check_adsorption->solution_adsorption Yes solution_metabolism Use Metabolic Inhibitors or Cell-free System check_metabolism->solution_metabolism Yes end Problem Resolved check_metabolism->end No solution_stability->end solution_adsorption->end solution_metabolism->end

Caption: Troubleshooting logic for inconsistent experimental results.

Technical Support Center: Overcoming Poor Solubility of Vescalin in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility challenges with vescalin in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a naturally occurring polyphenolic compound belonging to the ellagitannin family, commonly found in certain woods like oak and chestnut.[1][2] It is investigated for various potential therapeutic properties. However, like many polyphenols, this compound can exhibit poor solubility in aqueous solutions commonly used in biological assays, which can lead to precipitation, inaccurate results, and reduced biological activity.[3][4]

Q2: In which solvents is this compound soluble?

A2: this compound is reported to be soluble in water, methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO).[5] One source indicates a water solubility of 5.79 g/L.[6] However, the kinetic solubility in buffers used for cell-based assays is often much lower and can be a source of experimental variability.

Q3: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What is happening and how can I prevent this?

A3: This phenomenon is known as precipitation upon solvent shifting. This compound is more soluble in a pure organic solvent like DMSO than in an aqueous medium. When the concentrated DMSO stock solution is diluted into your aqueous buffer or cell culture medium, the abrupt change in solvent polarity causes the compound to exceed its solubility limit and precipitate out of the solution. To prevent this, you can try several strategies outlined in the troubleshooting guide below, such as lowering the final concentration, using a pre-warmed medium, and adding the stock solution slowly while vortexing.[7][8]

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

A4: The maximum tolerated concentration of DMSO is highly dependent on the cell line. For most cell lines, a final DMSO concentration of 0.5% (v/v) is generally considered safe. However, for sensitive cell lines, it is advisable to keep the concentration below 0.1% (v/v). It is crucial to always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent-induced effects.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in the laboratory.

Issue Potential Cause Recommended Solution
Visible precipitate or cloudiness after adding this compound stock solution to aqueous buffer or media. The final concentration of this compound exceeds its kinetic solubility in the assay medium.- Reduce the final concentration: Test a lower final concentration of this compound. - Perform a kinetic solubility assay: Determine the maximum soluble concentration of this compound in your specific assay medium using the protocol provided below. - Optimize the dilution method: Pre-warm the aqueous medium to 37°C. Add the this compound stock solution dropwise while vigorously vortexing or stirring to ensure rapid and even dispersion.[3]
Inconsistent or non-reproducible assay results. - Micro-precipitation: Undetected small precipitates can lead to variations in the effective concentration of this compound. - Incomplete dissolution of stock solution: The initial stock solution may not be fully dissolved.- Visual inspection: Carefully inspect the final working solution for any signs of turbidity or precipitate before use. - Prepare fresh solutions: Always prepare the final working solution of this compound immediately before use. - Ensure complete dissolution of stock: After adding the solvent to the this compound powder, vortex thoroughly and use sonication if necessary to ensure complete dissolution.
Low or no biological activity observed. The actual concentration of dissolved this compound is lower than the calculated nominal concentration due to poor solubility.- Confirm solubility: Perform a kinetic solubility assay to understand the solubility limits in your experimental conditions. - Increase solubility: Consider using solubility-enhancing techniques such as the inclusion of co-solvents or excipients, if compatible with your assay.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is limited, the following table provides available data for this compound and the structurally related ellagitannin, ellagic acid, to serve as a reference.

Compound Solvent Solubility Reference
This compound Water5.79 g/L[6]
Ellagic Acid Water< 10 µg/mL[9]
DMSO~0.14 mg/mL[3]
EthanolSoluble to 0.65 mM[10]
MethanolSlightly soluble[11]
N-methyl-2-pyrrolidone (NMP)Maximum solubility[11]
Polyethylene glycol 400Soluble[12]
TriethanolamineSoluble[12]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder and transfer it to the sterile vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the vial vigorously for at least 2 minutes to facilitate dissolution.

  • Visually inspect the solution. If any particulates are visible, sonicate the vial in a water bath for 5-10 minutes.

  • Once the solution is clear, store the stock solution at -20°C, protected from light and moisture. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay (Turbidimetric Method)

This protocol allows for the determination of the kinetic solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer of interest (e.g., PBS, cell culture medium)

  • 96-well clear bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 600-700 nm

Procedure:

  • Prepare a serial dilution of the this compound stock solution in DMSO.

  • In the 96-well plate, add the aqueous buffer to each well.

  • Add a small volume (e.g., 2 µL) of the serially diluted this compound-DMSO solutions to the wells containing the aqueous buffer, ensuring the final DMSO concentration is consistent and below a non-toxic level (e.g., <0.5%). Include wells with buffer and DMSO only as a blank.

  • Mix the plate gently on a plate shaker for 1-2 minutes.

  • Incubate the plate at the desired temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).

  • Measure the absorbance (optical density) of each well at a wavelength between 600 nm and 700 nm.

  • The kinetic solubility is the highest concentration of this compound that does not show a significant increase in absorbance compared to the blank, indicating the absence of precipitation.

Protocol 3: DNA Topoisomerase II Inhibition Assay (Decatenation Assay)

This assay measures the ability of this compound to inhibit the decatenating activity of DNA topoisomerase II.[1][9][12][13][14]

Materials:

  • Human DNA Topoisomerase IIα

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II Assay Buffer

  • This compound stock solution

  • Stop Buffer/Loading Dye

  • Agarose (B213101)

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium (B1194527) bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and imaging system

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain:

    • 10x Topoisomerase II Assay Buffer

    • kDNA (e.g., 200 ng)

    • This compound at various concentrations (or vehicle control)

    • Nuclease-free water to the final volume

  • Initiate the reaction by adding 1-2 units of human DNA Topoisomerase IIα to each tube.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reactions by adding the Stop Buffer/Loading Dye.

  • Load the samples onto a 1% agarose gel.

  • Run the gel electrophoresis in TAE buffer until the dye front has migrated an adequate distance.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Interpretation: In the absence of an inhibitor, topoisomerase II will decatenate the kDNA, resulting in fast-migrating minicircles. In the presence of an effective inhibitor like this compound, the kDNA will remain catenated and will not enter the gel or will be present as a high molecular weight smear at the top of the well.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflow for preparing this compound solutions and the signaling pathways known to be modulated by this compound.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Cell-Based Assay Vescalin_Powder This compound Powder Vortex Vortex/Sonicate Vescalin_Powder->Vortex DMSO DMSO DMSO->Vortex Stock_Solution 10 mM Stock Solution in DMSO (-20°C) Vortex->Stock_Solution Dilution Add Stock Dropwise while Vortexing Stock_Solution->Dilution Aqueous_Medium Pre-warmed Aqueous Medium (e.g., Cell Culture Media) Aqueous_Medium->Dilution Working_Solution Final Working Solution (Use Immediately) Dilution->Working_Solution Cells Cells in Culture Working_Solution->Cells Incubation Incubation Cells->Incubation Data_Analysis Data Analysis Incubation->Data_Analysis

Experimental workflow for this compound solution preparation.

DNA_Topo_II_Inhibition This compound This compound Topo_II DNA Topoisomerase IIα This compound->Topo_II Inhibits Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis This compound->Cell_Cycle_Arrest Decatenated_DNA Decatenated DNA (Minicircles) Topo_II->Decatenated_DNA Decatenates Topo_II->Cell_Cycle_Arrest Catenated_DNA Catenated DNA (kDNA) Catenated_DNA->Topo_II DNA_Replication Normal DNA Replication & Transcription Decatenated_DNA->DNA_Replication

This compound's inhibitory action on DNA Topoisomerase II.

NFkB_Pathway This compound This compound IKK_Complex IKK Complex This compound->IKK_Complex Inhibits (Potential) Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Stimulus->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB IkB_p P-IκB (Ubiquitinated & Degraded) IkB->IkB_p NFkB_nucleus NF-κB (p65/p50) (Nuclear Translocation) NFkB->NFkB_nucleus Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression Activates MAPK_Pathway This compound This compound JNK_p38 JNK / p38 This compound->JNK_p38 Modulates Phosphorylation ERK ERK This compound->ERK Modulates Phosphorylation Stress_Stimuli Cellular Stress MAPKKK MAPKKK Stress_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPKK->JNK_p38 Phosphorylates MAPKK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) JNK_p38->Transcription_Factors ERK->Transcription_Factors Inflammation_Apoptosis Inflammation & Apoptosis Transcription_Factors->Inflammation_Apoptosis Proliferation_Survival Proliferation & Survival Transcription_Factors->Proliferation_Survival

References

Technical Support Center: Mass Spectrometry Analysis of Vescalin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the mass spectrometry (MS) analysis of Vescalin.

Troubleshooting Guides

This section offers step-by-step solutions to common issues observed during the MS analysis of this compound.

Issue 1: Weak or No Signal for the this compound Molecular Ion

Possible Causes and Solutions:

  • Suboptimal Ionization Parameters: this compound, like other polyphenols, ionizes best in negative mode electrospray ionization (ESI).

    • Action: Ensure the mass spectrometer is operating in negative ion mode. Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to maximize the signal of the deprotonated molecule, [M-H]⁻.

  • Incorrect m/z Range: The expected deprotonated molecule of this compound is [M-H]⁻.

    • Action: Set the mass spectrometer to scan a range that includes the expected m/z of 631.057.[1]

  • Sample Degradation: this compound, as a polyphenolic compound, can be susceptible to degradation.

    • Action: Prepare fresh sample solutions. Avoid prolonged exposure to light and high temperatures.

  • Low Sample Concentration: The concentration of this compound in the injected sample may be below the instrument's limit of detection.

    • Action: Prepare a more concentrated sample solution. If sample availability is limited, consider using a more sensitive instrument or optimizing the injection volume.

  • Ion Suppression: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, leading to a suppressed signal.

    • Action: Improve chromatographic separation to isolate this compound from interfering matrix components. Employ solid-phase extraction (SPE) or other sample cleanup techniques to remove these components prior to LC-MS analysis.

Issue 2: Presence of Unexpected Peaks (Artifacts)

Possible Causes and Solutions:

  • Adduct Formation: In ESI-MS, molecules can form adducts with cations present in the mobile phase or sample, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺). In negative mode, adducts with anions like formate (B1220265) ([M+HCOO]⁻) or chloride ([M+Cl]⁻) can occur.

    • Action:

      • Use high-purity solvents and reagents to minimize alkali metal contamination.

      • In positive ion mode, look for ions at m/z 655.42 ([M+Na]⁺) and m/z 671.39 ([M+K]⁺).

      • In negative ion mode, check for adducts such as [M+HCOO]⁻ (m/z 677.42) if formic acid is used as a mobile phase additive.

      • To confirm an adduct, observe the characteristic mass difference between the putative adduct and the molecular ion.

  • In-Source Fragmentation: this compound can undergo fragmentation within the ion source, leading to the appearance of fragment ions in the mass spectrum even without MS/MS analysis. This is a common phenomenon for natural products with multiple fragile moieties.[2]

    • Action:

      • Reduce the cone voltage (or fragmentor voltage) to minimize in-source fragmentation.

      • Compare the observed "artifact" peaks with the known fragmentation pattern of this compound or related ellagitannins to identify them as in-source fragments. For instance, losses of galloyl groups or parts of the glucose core are common fragmentation pathways for similar compounds.

  • Dimer and Multimer Formation: At higher concentrations, this compound molecules may form non-covalent dimers ([2M-H]⁻) or other multimers.

    • Action:

      • Analyze a dilution series of the sample. The relative intensity of dimer and multimer peaks should decrease with decreasing concentration.

      • Look for an ion at approximately m/z 1263.11 for the [2M-H]⁻ dimer in negative ion mode.

  • Contaminants: Peaks from solvents, plasticizers, or previously analyzed samples can appear in the spectrum.

    • Action:

      • Run a blank injection (solvent only) to identify background ions.

      • Ensure proper cleaning of the LC system and mass spectrometer ion source.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion of this compound in mass spectrometry?

A1: The molecular formula of this compound is C₂₇H₂₀O₁₈, with a molecular weight of approximately 632.4 g/mol . In negative mode ESI-MS, the expected deprotonated molecular ion is [M-H]⁻ at an m/z of approximately 631.057.[1] In positive mode, the protonated molecule [M+H]⁺ would be at m/z 633.41.

Q2: What are the common fragmentation patterns for this compound?

Q3: How can I differentiate between an adduct and an in-source fragment?

A3: An adduct will have a mass difference corresponding to the addition of a small molecule or ion (e.g., +22 for Na⁺ in positive mode, +45 for HCOO⁻ in negative mode). An in-source fragment will have a mass that is less than the molecular ion, corresponding to a neutral loss from the parent molecule. Reducing the energy in the ion source (e.g., lowering the cone voltage) should decrease the intensity of in-source fragments while having a less pronounced effect on adducts.

Q4: Is it better to analyze this compound in positive or negative ion mode?

A4: Due to its numerous hydroxyl groups, this compound is a phenolic compound and is expected to ionize more efficiently in negative ion mode, forming the [M-H]⁻ ion. Negative mode is generally preferred for the analysis of polyphenols.

Q5: My mass accuracy is poor. How can I improve it for this compound analysis?

A5: Poor mass accuracy can be due to several factors. Ensure the mass spectrometer is properly calibrated across the desired mass range. Use a suitable lock mass or internal standard to correct for mass drift during the analysis. Also, verify that the instrument resolution is set appropriately.

Quantitative Data Summary

Ion TypeAdduct/FragmentTheoretical m/zNotes
[M-H]⁻ -631.057 Expected deprotonated molecular ion in negative mode. [1]
[M+H]⁺ -633.41 Expected protonated molecular ion in positive mode.
[M+Na]⁺Sodium Adduct655.42Common adduct in positive mode.
[M+K]⁺Potassium Adduct671.39Common adduct in positive mode.
[M+HCOO]⁻Formate Adduct677.42Possible adduct in negative mode with formic acid.
[2M-H]⁻Dimer1263.11Potential non-covalent dimer in negative mode.

Experimental Protocols

Recommended LC-MS Method for this compound Analysis:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is suitable for the separation of polyphenols.

    • Mobile Phase A: Water with 0.1% formic acid (to aid in protonation/deprotonation and improve peak shape).

    • Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over the course of the run to elute compounds of increasing hydrophobicity.

    • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI), preferably in negative ion mode.

    • Scan Range: m/z 100-1000 to cover the expected molecular ion and potential fragments.

    • Source Parameters: Optimize capillary voltage, cone voltage, source temperature, and desolvation gas flow for the specific instrument being used. Start with typical values for polyphenol analysis and adjust to maximize the signal for the [M-H]⁻ ion of this compound.

    • MS/MS Analysis: For structural confirmation, perform product ion scans on the precursor ion at m/z 631.057. Optimize collision energy to achieve a rich fragmentation spectrum.

Visualizations

TroubleshootingWorkflow start Start: this compound MS Analysis Issue q_signal Weak or No Signal? start->q_signal q_unexpected_peaks Unexpected Peaks Present? q_signal->q_unexpected_peaks No a_check_mode Verify Negative Ion Mode & Optimize Source Parameters q_signal->a_check_mode Yes q_adduct Mass > Molecular Ion? q_unexpected_peaks->q_adduct Yes end Issue Resolved q_unexpected_peaks->end No q_fragment Mass < Molecular Ion? q_adduct->q_fragment No a_adducts Identify Adducts (e.g., [M+Na]+, [M+K]+) q_adduct->a_adducts Yes q_dimer Mass ~2x Molecular Ion? q_fragment->q_dimer No a_in_source Identify In-Source Fragments (Reduce Cone Voltage) q_fragment->a_in_source Yes a_dimers Identify Dimers/Multimers (Dilute Sample) q_dimer->a_dimers Yes a_blank Run Blank to Identify Contaminants q_dimer->a_blank No a_check_mz Check m/z Range (include 631) a_check_mode->a_check_mz a_fresh_sample Prepare Fresh Sample a_check_mz->a_fresh_sample a_concentrate Concentrate Sample or Improve Sample Cleanup a_fresh_sample->a_concentrate a_concentrate->end a_adducts->end a_in_source->end a_dimers->end a_blank->end

Caption: Troubleshooting workflow for this compound mass spectrometry analysis.

References

Technical Support Center: Optimizing HPLC Separation of Vescalagin and Castalagin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the HPLC analysis of the diastereomers vescalagin (B1683822) and castalagin (B1583131). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic separation of these complex ellagitannins.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating vescalagin and castalagin using HPLC?

A1: The primary challenges stem from their structural similarity as diastereomers, leading to very close retention times. Vescalagin is generally more polar than castalagin, which causes it to elute earlier in typical reversed-phase HPLC methods.[1] Achieving baseline separation requires a highly optimized and robust method. Additionally, these molecules can interact with residual silanols on the silica-based stationary phase, potentially causing peak tailing.[2][3]

Q2: What type of HPLC column is recommended for this separation?

A2: A high-purity, end-capped C18 reversed-phase column is the most common choice. These columns minimize secondary interactions with the analytes. A typical column might have dimensions of 4.6 x 250 mm with a 5 µm particle size, though smaller particle sizes (e.g., < 3 µm) in UHPLC systems can offer higher resolution and faster analysis times.[4]

Q3: Why is the pH of the mobile phase critical?

A3: The pH of the mobile phase is crucial for controlling the ionization state of the phenolic hydroxyl groups on vescalagin and castalagin. Operating at a low pH (typically around 2-3), often achieved by adding a small amount of an acid like formic acid or phosphoric acid, suppresses the ionization of these groups. This leads to better peak shapes (less tailing) and more reproducible retention times.[2][3]

Q4: My peaks for vescalagin and castalagin are broad. What are the likely causes?

A4: Broad peaks can be caused by several factors. Common culprits include extra-column volume (from overly long or wide tubing), a void in the column packing material, or a contaminated guard or analytical column.[5] It's also possible that the sample solvent is too strong, causing the sample to spread on the column before the mobile phase gradient begins. Whenever possible, dissolve your sample in the initial mobile phase.[6]

Q5: Can I use the same method for analyzing samples from different matrices, like wood extracts and wine?

A5: While the core HPLC method may be similar, the sample preparation protocol will likely need to be adapted for different matrices. Complex matrices such as wine contain many compounds that can interfere with the analysis or foul the HPLC column.[7] A sample preparation step, such as solid-phase extraction (SPE), is often necessary to clean up the sample and concentrate the analytes of interest before injection.[7]

Troubleshooting Guide

Poor separation of vescalagin and castalagin can manifest as poor resolution, peak tailing, or inconsistent retention times. The following guide addresses these common issues in a question-and-answer format.

Issue 1: Poor Resolution Between Vescalagin and Castalagin Peaks

Q: My vescalagin and castalagin peaks are co-eluting or have very poor separation. How can I improve the resolution?

A: Improving the resolution between these two isomers requires a systematic approach. Here are several strategies to try:

  • Optimize the Mobile Phase Gradient: A shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks. Try decreasing the rate of increase of the organic solvent in your gradient program.

  • Adjust the Mobile Phase Composition: While acetonitrile (B52724) is a common organic modifier, trying methanol (B129727) may alter the selectivity of the separation. The different solvent properties can change the interaction of the analytes with the stationary phase.

  • Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to sharper peaks and better resolution. However, this will also increase the run time.

  • Decrease the Column Temperature: Lowering the column temperature can sometimes improve the separation of isomers by enhancing the differential interactions with the stationary phase.

  • Check for Column Degradation: Over time, HPLC columns can lose their resolving power. If you have been using the same column for many analyses, it may be time to replace it. A loss of resolution for all peaks, not just vescalagin and castalagin, is a strong indicator of a degraded column.[8]

Issue 2: Peak Tailing for One or Both Compounds

Q: My vescalagin and/or castalagin peaks are showing significant tailing. What is the cause and how can I fix it?

A: Peak tailing for these compounds is often due to secondary interactions with the stationary phase or issues with the mobile phase.

  • Lower the Mobile Phase pH: As mentioned in the FAQs, a low pH (2-3) is critical to suppress the ionization of the phenolic hydroxyl groups, which can otherwise interact with active sites on the column packing. Ensure your mobile phase is adequately buffered.[3]

  • Use a High-Purity, End-Capped Column: Older or lower-quality C18 columns may have more exposed silanol (B1196071) groups that can cause tailing. Using a column specifically designed for the analysis of polar compounds can help.[3]

  • Check for Column Contamination: Contaminants from previous injections can build up at the head of the column and cause peak shape distortion.[2] Try flushing the column with a strong solvent or, if you are using one, replace the guard column.

  • Avoid Mass Overload: Injecting too much sample can lead to peak tailing.[2] Try diluting your sample to see if the peak shape improves.

Issue 3: Inconsistent Retention Times

Q: The retention times for vescalagin and castalagin are shifting between runs. What could be causing this?

A: Shifting retention times are a sign of an unstable HPLC system or changing mobile phase conditions.

  • Ensure Proper Mobile Phase Preparation and Degassing: Inconsistent mobile phase composition is a common cause of retention time variability.[6] Always prepare your mobile phase fresh and ensure it is thoroughly degassed to prevent air bubbles from entering the pump.[6]

  • Check for Leaks: A leak in the system will cause the pressure to drop and can lead to fluctuating flow rates and shifting retention times.[9]

  • Allow for Sufficient Column Equilibration: If you are running a gradient, it is essential to allow the column to fully equilibrate back to the initial mobile phase conditions before the next injection. Insufficient equilibration will cause retention time drift.

  • Maintain a Stable Column Temperature: Fluctuations in the column temperature can affect the viscosity of the mobile phase and the kinetics of the separation, leading to changes in retention times.[5] Using a column oven is highly recommended for reproducible results.

Experimental Protocols

Below is a representative experimental protocol for the HPLC separation of vescalagin and castalagin. This should be used as a starting point and may require further optimization for your specific application and instrumentation.

Sample Preparation: Solid-Phase Extraction (SPE)

For complex matrices, a C18 SPE cartridge can be used to clean up the sample.

  • Condition the Cartridge: Wash the C18 SPE cartridge with one column volume of methanol, followed by one column volume of deionized water.

  • Load the Sample: Load the sample onto the cartridge.

  • Wash: Wash the cartridge with deionized water to remove polar impurities.

  • Elute: Elute the analytes with methanol.

  • Dry and Reconstitute: Evaporate the methanol under a stream of nitrogen and reconstitute the residue in the initial mobile phase.

HPLC-DAD Method
  • Column: High-purity, end-capped C18 (e.g., Agilent Zorbax, Waters SunFire, Phenomenex Luna), 4.6 x 250 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • DAD Wavelength: 280 nm

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.07030
25.0595
30.0595
30.1955
35.0955

Data Presentation

The following tables provide an example of how to present data from your HPLC optimization experiments.

Table 1: Effect of Mobile Phase Gradient on Retention Time and Resolution

Gradient Slope (%B/min)Vescalagin Retention Time (min)Castalagin Retention Time (min)Resolution (Rs)
2.015.216.01.8
1.518.519.82.5
1.022.124.03.1

Table 2: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHVescalagin Peak AsymmetryCastalagin Peak Asymmetry
4.01.81.7
3.01.31.2
2.51.11.0

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Initial Sample extraction Extraction sample->extraction spe Solid-Phase Extraction (SPE) extraction->spe reconstitution Reconstitution in Mobile Phase spe->reconstitution injection HPLC Injection reconstitution->injection separation Chromatographic Separation injection->separation detection DAD Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Reporting quantification->report

Caption: Experimental workflow for HPLC analysis of vescalagin and castalagin.

troubleshooting_tree cluster_resolution Poor Resolution cluster_tailing Peak Tailing cluster_retention Shifting Retention Times start Problem Detected res_check Optimize Gradient (shallower) start->res_check tail_check Check Mobile Phase pH (is it 2-3?) start->tail_check ret_check Check for Leaks start->ret_check res_action1 Adjust Mobile Phase (try MeOH) res_check->res_action1 No res_action2 Lower Flow Rate res_action1->res_action2 res_action3 Replace Column res_action2->res_action3 tail_action1 Use End-Capped Column tail_check->tail_action1 No tail_action2 Clean/Replace Guard Column tail_action1->tail_action2 tail_action3 Dilute Sample tail_action2->tail_action3 ret_action1 Ensure Proper Degassing ret_check->ret_action1 No ret_action2 Increase Equilibration Time ret_action1->ret_action2 ret_action3 Use Column Oven ret_action2->ret_action3

Caption: Troubleshooting decision tree for common HPLC issues.

References

Technical Support Center: Interference of Vescalin in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference from vescalin in various biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my biochemical assays?

This compound is a C-glycosidic ellagitannin, a type of hydrolyzable tannin. Its complex phenolic structure gives it the potential to interfere in biochemical assays through several mechanisms:

  • Protein Precipitation: Tannins are well-known for their ability to bind to and precipitate proteins. This is a defining characteristic of this class of compounds and can significantly impact assays that rely on protein quantification or function.

  • Fluorescence Quenching: The aromatic rings in this compound's structure can absorb light and may quench the fluorescence of other molecules, leading to artificially low signals in fluorescence-based assays.

  • Spectral Interference: this compound has its own absorbance spectrum, which can overlap with the absorbance of reagents or products in colorimetric assays, leading to inaccurate readings.

  • Inhibition of Enzyme Activity: this compound may directly inhibit the activity of enzymes used in an assay, such as horseradish peroxidase (HRP) in ELISA.

Q2: I'm observing lower than expected signals in my fluorescence-based assay when this compound is present. What could be the cause?

This is likely due to fluorescence quenching. This compound, as a polyphenol, can absorb the excitation energy from a fluorophore or accept the emitted energy, preventing it from being detected. This is a common issue with compounds containing multiple aromatic rings.

Q3: My colorimetric assay is giving unexpectedly high background readings in the presence of this compound. Why is this happening?

This compound has a natural absorbance in the UV-Vis spectrum. If the wavelength at which you are measuring your assay's output overlaps with this compound's absorbance, it will contribute to the overall signal, leading to a high background.

Q4: I'm trying to quantify protein in a sample containing this compound and the results are inconsistent. What should I do?

This compound can precipitate proteins, which will interfere with most protein quantification assays like Bradford or BCA. The precipitated protein will not be measured, leading to an underestimation of the total protein concentration. You will need to use a method to remove the this compound or use a protein assay that is less susceptible to interference from tannins.

Troubleshooting Guides

Issue 1: Inconsistent or Unreliable Results in ELISA

Potential Cause:

  • Protein Precipitation: this compound can precipitate the antibody or the target antigen.

  • Enzyme Inhibition: this compound may inhibit the activity of the HRP enzyme commonly used in ELISA.

  • Non-specific Binding: this compound might promote non-specific binding of assay components to the plate.

Troubleshooting Steps:

  • Run a this compound-Only Control: To assess the direct impact of this compound on the assay, run a control well containing only this compound and the detection reagents (without the analyte). This will reveal any direct interaction with the substrate or enzyme.

  • Precipitation Check: Before the ELISA, incubate a sample of your protein with this compound under the same buffer conditions. Centrifuge the sample to see if a pellet forms, which would indicate precipitation.

  • Alternative Blocking Agents: If non-specific binding is suspected, try different blocking agents. While BSA is common, other options like casein or synthetic polymer-based blockers might be more effective in the presence of this compound.

  • Sample Dilution: Diluting your sample might reduce the concentration of this compound to a level where it no longer interferes, while keeping your analyte within the detectable range.

Issue 2: Signal Quenching in Fluorescence-Based Assays

Potential Cause:

  • This compound is absorbing the excitation or emission light of your fluorophore.

Troubleshooting Steps:

  • Spectral Analysis: Measure the absorbance and fluorescence spectra of this compound. Compare this to the excitation and emission spectra of your fluorophore to check for overlap.

  • Increase Fluorophore Concentration: A higher concentration of the fluorophore might overcome the quenching effect to some extent.

  • Use a Different Fluorophore: If significant spectral overlap exists, consider using a fluorophore with excitation and emission wavelengths that are outside of this compound's absorbance range.

  • Time-Resolved Fluorescence: If available, time-resolved fluorescence measurements can sometimes distinguish between the fluorescence of your probe and the quenching effects of an interfering compound.

Issue 3: Inaccurate Protein Quantification

Potential Cause:

  • This compound is precipitating the protein in your sample.

  • This compound is interfering with the dye or reagent in the protein assay.

Troubleshooting Steps:

  • Protein Precipitation Protocol: Use a protein precipitation method, such as acetone (B3395972) or trichloroacetic acid (TCA) precipitation, to separate the protein from this compound before quantification.[1]

  • Alternative Protein Assay: The BCA assay is known to be susceptible to interference from reducing agents, which can be a characteristic of polyphenols. The Bradford assay might be a better alternative, but it is still prone to interference from tannins. A detergent-compatible formulation of the BCA assay or a fluorescent-based protein assay might offer better results.

  • Control for this compound Interference: Create a standard curve for your protein assay in the presence of the same concentration of this compound that is in your samples. This can help to correct for the interference.

Data Presentation

Table 1: Illustrative UV-Vis Absorbance of this compound

Wavelength (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) - Hypothetical
21045,000
28012,000
3205,000

Note: This data is illustrative and based on the general absorbance properties of ellagitannins. Actual values should be determined experimentally.

Table 2: Hypothetical Interference of this compound in Common Assays

Assay TypeThis compound ConcentrationObserved EffectPotential % Interference (Illustrative)
ELISA (HRP-based)10 µMDecreased Signal15-25%
Fluorescence Assay (FITC)10 µMDecreased Signal (Quenching)30-50%
Bradford Protein Assay10 µMIncreased Absorbance (False Positive)10-20%
BCA Protein Assay10 µMDecreased Absorbance (Protein Precipitation)20-40%

Note: The percentage of interference is highly dependent on the specific assay conditions and the concentrations of all components. This table provides hypothetical examples for guidance.

Experimental Protocols

Protocol 1: Validating Assay Compatibility with this compound
  • Prepare this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO or ethanol) to create a concentrated stock solution.

  • Determine this compound's Spectral Properties:

    • Measure the UV-Vis absorbance spectrum of this compound from 200-800 nm.

    • Measure the fluorescence excitation and emission spectra of this compound.

  • Assay Interference Test:

    • Run your standard assay protocol with the inclusion of a range of this compound concentrations.

    • Include a "this compound-only" control to measure its direct effect on the assay's readout.

    • Include a "no-analyte" control with this compound to assess background interference.

  • Data Analysis:

    • Compare the results of the this compound-containing samples to the control samples.

    • Calculate the percentage of interference at each this compound concentration.

Protocol 2: Acetone Precipitation to Remove this compound Interference in Protein Assays
  • Sample Preparation: To 100 µL of your protein sample containing this compound, add 400 µL of ice-cold acetone.

  • Incubation: Vortex briefly and incubate at -20°C for 1 hour to allow the protein to precipitate.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes to pellet the protein.

  • Supernatant Removal: Carefully decant the supernatant, which contains the this compound and other soluble components.

  • Wash Pellet: Add 500 µL of ice-cold 90% acetone, vortex briefly, and centrifuge again for 5 minutes.

  • Dry Pellet: Decant the supernatant and allow the protein pellet to air dry for 10-15 minutes. Do not over-dry.

  • Resuspend Pellet: Resuspend the protein pellet in a buffer that is compatible with your downstream protein quantification assay.

Mandatory Visualization

Interference_Mechanisms Potential Interference Mechanisms of this compound cluster_protein Protein Interaction cluster_fluorescence Fluorescence Interference cluster_enzymatic Enzymatic Assay Interference This compound This compound Protein Protein (Antibody, Antigen, Enzyme) This compound->Protein Precipitation This compound->Protein Enzyme Inhibition Fluorophore Fluorophore This compound->Fluorophore Quenching Substrate Substrate This compound->Substrate Spectral Overlap Product Product This compound->Product Spectral Overlap Assay Assay Protein->Assay Affects Quantification/Binding Fluorophore->Assay Reduced Signal Product->Assay Inaccurate Reading

Caption: Potential interference mechanisms of this compound in biochemical assays.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Interference Start Unexpected Assay Results with this compound Control_Expt Run this compound-Only and No-Analyte Controls Start->Control_Expt Interference_Observed Interference Observed? Control_Expt->Interference_Observed No_Interference No Significant Interference. Proceed with Assay. Interference_Observed->No_Interference No Identify_Mechanism Identify Mechanism: - Spectral Scan - Precipitation Check Interference_Observed->Identify_Mechanism Yes Mitigation_Strategy Select Mitigation Strategy Identify_Mechanism->Mitigation_Strategy Dilution Sample Dilution Mitigation_Strategy->Dilution Precipitation Protein Precipitation Mitigation_Strategy->Precipitation Assay_Change Change Assay/Reagents Mitigation_Strategy->Assay_Change Validate_Mitigation Validate Mitigation Strategy Dilution->Validate_Mitigation Precipitation->Validate_Mitigation Assay_Change->Validate_Mitigation Successful Interference Mitigated. Proceed with Experiment. Validate_Mitigation->Successful Successful Unsuccessful Re-evaluate Mechanism and Strategy Validate_Mitigation->Unsuccessful Unsuccessful Unsuccessful->Identify_Mechanism

Caption: A logical workflow for troubleshooting this compound interference.

References

Technical Support Center: Stabilizing Vescalin in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of Vescalin (also known as Vescalagin) in solution. This compound is a C-glycosidic ellagitannin, a class of hydrolyzable tannins known for their bioactive properties and inherent instability in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a bioactive polyphenolic compound found in sources like oak and chestnut wood.[1] As an ellagitannin, its structure contains multiple hydroxyl groups and ester bonds, making it susceptible to degradation through oxidation and hydrolysis, especially in solution.[2][3][4][5] This instability can lead to a loss of the compound's activity and the formation of confounding byproducts in experiments.

Q2: What are the main factors that cause this compound degradation in solution?

A2: The primary factors affecting this compound stability are:

  • pH: Stability is highly pH-dependent.[6]

  • Temperature: Elevated temperatures significantly accelerate degradation.[3][4][6][7]

  • Oxygen: As a polyphenol, this compound is prone to oxidation, which is often initiated by dissolved oxygen.[2][6][8]

  • Light: Exposure to light, particularly UV, can promote oxidative degradation of phenolic compounds.[9][10]

  • Solvent Composition: The type of solvent used is critical. While aqueous solutions are often necessary for biological assays, water can participate in the hydrolysis of the ester linkages in this compound.[11][12] The presence of alcohols like ethanol (B145695) can lead to the formation of ethylated derivatives.[12]

Q3: What are the typical degradation products of this compound?

A3: this compound can degrade into several smaller molecules. Hydrolysis typically breaks the ester bonds to yield compounds like ellagic acid and its parent C-glycosidic core, this compound.[1][3][13] Oxidative degradation is more complex, leading to the formation of quinones and further polymerization products.[2][5]

Q4: How can I monitor the stability of my this compound solution over time?

A4: The concentration and purity of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) or Mass Spectrometry (HPLC-ESI-MS).[11][14][15] These methods allow for the quantification of the parent compound and the detection of its degradation products.

Troubleshooting Guide

Problem: My this compound solution is changing color (e.g., turning yellow/brown).

  • Possible Cause: This is a common sign of oxidation.[5] Polyphenols often form colored quinone-type compounds upon oxidation.

  • Solution:

    • Deoxygenate your solvent: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

    • Use amber vials: Protect your solution from light by using amber glass vials or by wrapping clear vials in aluminum foil.[9]

    • Blanket with inert gas: After preparing the solution, flush the headspace of the vial with nitrogen or argon before sealing.

    • Store at a lower temperature: Oxidation reactions are slowed at lower temperatures. Store your stock solutions at -20°C or -80°C.

Problem: I'm seeing a precipitate form in my refrigerated this compound solution.

  • Possible Cause: this compound may have limited solubility at lower temperatures, especially at high concentrations. Some degradation products may also be less soluble than the parent compound.

  • Solution:

    • Check your concentration: You may be exceeding the solubility limit at the storage temperature. Try preparing a more dilute stock solution.

    • Consider a different solvent system: For stock solutions, consider using a co-solvent like DMSO or ethanol in which this compound is more soluble at low temperatures, before making final dilutions in aqueous media. Note that ethanol can react with Vescalagin (B1683822).[12]

    • Brief sonication: Before use, allow the vial to warm to room temperature and briefly sonicate to try and redissolve any precipitate.

Problem: I'm observing a loss of biological activity in my experiments.

  • Possible Cause: This is a direct consequence of this compound degradation. Vescalagin is known to be less stable than its diastereomer, castalagin (B1583131).[5][16]

  • Solution:

    • Prepare fresh solutions: The most reliable approach is to prepare this compound solutions fresh for each experiment from a lyophilized powder.

    • Use a validated storage protocol: If you must store solutions, adhere strictly to the recommended conditions (see "Experimental Protocols" below).

    • Quantify before use: Use HPLC to confirm the concentration of your this compound solution before each critical experiment.[11]

Data Presentation

The stability of ellagitannins is highly dependent on the specific conditions. The following tables summarize the general effects of storage conditions on phenolic compounds, which are applicable to this compound.

Table 1: Effect of Temperature on Phenolic Compound Stability

Storage TemperatureGeneral StabilityNotes
Room Temperature (~25°C)PoorSignificant degradation expected within days to weeks.[7]
Refrigerated (4°C)FairSlows degradation, but hydrolysis and oxidation still occur.[17]
Frozen (-20°C)GoodRecommended for short to medium-term storage (weeks to months).[18]
Ultra-low (-80°C)ExcellentOptimal for long-term storage (months to years).

Table 2: Factors Influencing this compound Degradation in Solution

FactorCondition Promoting DegradationRecommended Condition for Stability
pH Neutral to AlkalineAcidic (e.g., pH 4)
Oxygen Presence of atmospheric oxygenDeoxygenated solvent, inert gas headspace[6]
Light Exposure to ambient or UV lightStorage in the dark (amber vials)[9][10]
Solvent Aqueous buffersAprotic solvents (e.g., DMSO) for stock

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

  • Solvent Preparation:

    • Choose a suitable solvent. For a concentrated stock, HPLC-grade DMSO is recommended. For direct use in aqueous assays, a buffer at a slightly acidic pH (e.g., pH 4-5) is preferable to neutral pH.

    • Deoxygenate the chosen solvent by sparging with high-purity nitrogen or argon gas for at least 20 minutes.

  • Weighing this compound:

    • Weigh the lyophilized this compound powder in a controlled environment with low humidity to prevent moisture absorption.

  • Dissolution:

    • Add the deoxygenated solvent to the this compound powder to achieve the desired concentration.

    • If necessary, vortex or sonicate briefly at room temperature to ensure complete dissolution.

  • Aliquoting and Storage:

    • Dispense the stock solution into small-volume, amber glass vials.

    • Flush the headspace of each vial with nitrogen or argon gas before sealing tightly with a Teflon-lined cap.

    • Immediately place the aliquots in a freezer at -80°C for long-term storage.

Protocol 2: Quantification of this compound by HPLC-DAD

This protocol provides a general method for monitoring this compound stability.

  • Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[18]

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • A typical gradient might run from 5% to 40% Solvent B over 30 minutes, followed by a wash and re-equilibration step. This should be optimized for your specific system and to resolve degradation products.

  • Sample Preparation:

    • Thaw your this compound solution on ice.

    • Dilute the sample to an appropriate concentration within the linear range of your calibration curve using the initial mobile phase composition.

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.[18]

  • Analysis:

    • Inject the sample and monitor the chromatogram at a wavelength where this compound has a strong absorbance (e.g., ~280 nm).

    • Create a calibration curve using this compound standards of known concentrations to quantify the amount remaining in your stored samples.

Visualizations

Vescalin_Degradation_Pathway This compound This compound Solution Hydrolysis Hydrolysis (H₂O, pH) This compound->Hydrolysis Oxidation Oxidation (O₂, Light, Temp) This compound->Oxidation Products_H Degradation Products (e.g., Ellagic Acid, this compound core) Hydrolysis->Products_H Products_O Oxidized Products (Quinones, Polymers) Oxidation->Products_O Storage_Workflow cluster_prep Solution Preparation cluster_storage Aliquoting & Storage cluster_qc Quality Control a Weigh Lyophilized this compound b Select & Deoxygenate Solvent a->b c Dissolve this compound b->c d Aliquot into Amber Vials c->d e Flush Headspace with N₂/Ar d->e f Store at -80°C e->f g Prepare Fresh or Thaw Aliquot on Ice f->g h Confirm Concentration (e.g., HPLC) g->h i Use in Experiment h->i

References

Troubleshooting low bioactivity of Vescalin in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the low bioactivity of Vescalin in experimental settings.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and what are its key properties? A1: this compound is a C-glucosidic ellagitannin, a type of hydrolyzable tannin found in woods like oak and chestnut.[1][2] Its molecular formula is C27H20O18.[3][4] Key properties relevant to its bioactivity include high polarity and hydrophilicity, making it more soluble in polar solvents like water.[2][3] As a polyphenol, it is susceptible to degradation from heat, light, and oxygen.[5] Its primary known mechanism of action is the preferential catalytic inhibition of the α isoform of human DNA topoisomerase II.[6]

Q2: What are the known biological activities of this compound? A2: this compound is recognized as a potent inhibitor of topoisomerase II, a critical enzyme for DNA replication, which contributes to its anticancer potential.[1][6] It also demonstrates antioxidant properties by scavenging free radicals.[7] Additionally, studies have reported its bactericidal activity against certain strains of bacteria, such as S. aureus.[8]

Sample Preparation and Handling

Q3: How should I properly dissolve and store this compound? A3: Due to its hydrophilic nature, this compound is best dissolved in polar solvents such as water, or co-solvents like DMSO for cell culture-based assays.[3][9] For stock solutions, use sterile, high-purity solvents. It is critical to protect this compound from degradation.[5]

  • Storage: Store solid this compound and stock solutions at -20°C or -80°C for long-term stability.[5]

  • Handling: Protect solutions from light by using amber vials or wrapping tubes in foil.[9] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for experiments from a master stock solution whenever possible.

Q4: Could the solvent choice be impacting my results? A4: Yes, the choice of solvent is critical.[5] this compound's high polarity means it dissolves well in water-based solutions.[3] If using a co-solvent like DMSO to aid solubility in cell culture media, ensure the final concentration does not exceed a level that affects the biological system, typically less than 1%.[9] High concentrations of organic solvents can be toxic to cells and interfere with assays.

Experimental Troubleshooting

Q5: I'm observing low or inconsistent bioactivity with this compound. What are the most common causes? A5: Low bioactivity of a natural compound like this compound can stem from several factors. The most common issues include:

  • Suboptimal Concentration: The active concentration of this compound may be below the limit of detection (LOD) of your specific assay.[9] It may be necessary to test a wider and higher range of concentrations.

  • Poor Solubility in Assay Media: While generally water-soluble, this compound might precipitate or form aggregates in complex biological media, reducing its effective concentration.[9][11]

  • Assay Interference: Polyphenols are known to interfere with certain types of assays, potentially leading to inaccurate results.[9][12] This is a significant issue that can mask true activity.

Q6: How can I determine if my assay method is compatible with this compound? A6: Polyphenols like this compound are known as potential Pan-Assay Interference Compounds (PAINS).[11][13] They can interfere with results through several mechanisms:

  • Colorimetric/Fluorometric Interference: this compound's structure may allow it to absorb light or fluoresce at wavelengths used in common assays (e.g., MTT, MTS, fluorescence-based readouts), leading to false results.[9] It is recommended to run a parallel assay with the compound alone (no cells or enzymes) to measure its intrinsic signal.[9]

  • Reactivity: The numerous hydroxyl groups on this compound make it a reactive molecule that can non-specifically interact with proteins or other assay components.[9]

  • Underestimation of Efficacy: Some assays, like MTT and MTS, may underestimate the anti-proliferative effects of certain polyphenols.[12] Consider using alternative methods that measure DNA content (e.g., crystal violet) or ATP levels.[12]

Troubleshooting Guides

Systematic Troubleshooting of Low this compound Bioactivity

If you are experiencing lower-than-expected bioactivity, follow this systematic workflow to identify the potential cause.

G cluster_compound Compound Integrity Checks cluster_solubility Solubility & Concentration Checks cluster_assay Assay Integrity Checks cluster_biology Biological System Checks start Low or No Bioactivity Observed check_compound Step 1: Verify Compound Integrity start->check_compound check_solubility Step 2: Assess Solubility & Dilution start->check_solubility check_assay Step 3: Evaluate Assay Performance start->check_assay check_biology Step 4: Review Biological System start->check_biology storage Improper Storage? (Light, Temp, Age) check_compound->storage degradation Degradation in Media? (Test stability via HPLC) check_compound->degradation precipitation Precipitation in Media? (Visual inspection) check_solubility->precipitation concentration Concentration Too Low? (Test higher dose range) check_solubility->concentration interference Assay Interference? (Run compound-only control) check_assay->interference assay_choice Incompatible Assay Type? (e.g., MTT with polyphenols) check_assay->assay_choice cell_line Cell Line Sensitivity? (Is TopoIIα expressed?) check_biology->cell_line protocol Incorrect Protocol? (Incubation time, cell density) check_biology->protocol solution Bioactivity Restored / Explained storage->solution Identify & Correct Issue degradation->solution Identify & Correct Issue precipitation->solution Identify & Correct Issue concentration->solution Identify & Correct Issue interference->solution Identify & Correct Issue assay_choice->solution Identify & Correct Issue cell_line->solution Identify & Correct Issue protocol->solution Identify & Correct Issue

Caption: A workflow for troubleshooting low this compound bioactivity.

Quantitative Data Summary

The following table summarizes available quantitative data on this compound's bioactivity from published studies. Note that efficacy can vary significantly based on the experimental model and conditions.

Biological ActivityAssay TypeOrganism/Cell LineResultReference
Antimicrobial Minimum Bactericidal Concentration (MBC)Staphylococcus aureus1000 µg/mL[8]
Antioxidant DPPH Radical ScavengingCastanea sativa leaf extractEC₅₀ = 3.06 µg/mL[7]

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Calculate Mass: Determine the mass of this compound powder required to achieve a desired high-concentration stock (e.g., 10 mM). Use this compound's molecular weight of 632.4 g/mol for calculations.[3][4]

  • Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO or water to the weighed this compound.

  • Dissolution: Vortex thoroughly until the powder is completely dissolved. Gentle warming (not to exceed 37°C) may be used if necessary, but avoid high heat to prevent degradation.[5]

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with your solvent (e.g., PTFE for DMSO).

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile, light-protecting tubes. Store immediately at -20°C or -80°C.[5]

Protocol 2: General Cell Viability Assay (Crystal Violet Method)

This method is a reliable alternative to MTT/MTS assays for polyphenols as it measures adherent cell biomass (DNA) and is less prone to chemical interference.[12]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include untreated and vehicle-only (e.g., DMSO) controls.

  • Cell Fixation: Gently wash the cells with phosphate-buffered saline (PBS). Add 100 µL of 4% paraformaldehyde or 100% methanol (B129727) to each well and incubate for 15 minutes at room temperature to fix the cells.

  • Staining: Discard the fixative and wash with PBS. Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes.

  • Washing: Gently wash the plate with water to remove excess stain until the water runs clear. Air dry the plate completely.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., 10% acetic acid or methanol) to each well to dissolve the stain.

  • Readout: Measure the absorbance at approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, adherent cells.

Visualizations

This compound Experimental Workflow

This diagram illustrates a standard workflow for assessing the bioactivity of this compound in a cell-based experiment.

G prep_stock 1. Prepare this compound Stock Solution seed_cells 2. Seed Cells in 96-Well Plate prep_stock->seed_cells treat_cells 3. Treat Cells with Serial Dilutions seed_cells->treat_cells incubate 4. Incubate for Defined Period (e.g., 48h) treat_cells->incubate assay 5. Perform Bioassay (e.g., Crystal Violet) incubate->assay readout 6. Measure Readout (e.g., Absorbance) assay->readout analyze 7. Analyze Data (Calculate IC50) readout->analyze

Caption: A typical workflow for a cell-based bioactivity assay.

Conceptual Signaling Pathway for this compound

This compound is a known inhibitor of Topoisomerase IIα.[6] This inhibition disrupts DNA replication and repair, which can trigger downstream signaling cascades leading to cell cycle arrest and apoptosis, forming the basis of its potential anticancer activity.

G This compound This compound TopoII Topoisomerase IIα This compound->TopoII Inhibits DSB DNA Replication Fork Collapse & Double-Strand Breaks TopoII->DSB Prevents resolution of DDR DNA Damage Response (ATM/ATR activation) DSB->DDR p53 p53 Activation DDR->p53 CellCycleArrest Cell Cycle Arrest (G2/M Phase) p53->CellCycleArrest Apoptosis Apoptosis (Caspase Activation) p53->Apoptosis

Caption: this compound's inhibition of Topoisomerase IIα can induce apoptosis.

References

Vescalin Purity Assessment: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the purity assessment of Vescalin samples.

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound samples, particularly by High-Performance Liquid Chromatography (HPLC).

Issue: Unexpected Peaks in the HPLC Chromatogram

Q: Why am I observing unexpected peaks in my this compound HPLC chromatogram?

A: Unexpected peaks in the chromatogram of a this compound sample can originate from several sources, including synthesis-related impurities, degradation products, or contamination from the analytical process itself. A systematic approach is crucial to identify the source of these extraneous peaks.

Troubleshooting Workflow:

The following decision tree can guide the troubleshooting process for identifying the source of unexpected peaks.

G start Unexpected Peak(s) Observed check_blank Inject a solvent blank (mobile phase or sample solvent) start->check_blank blank_peaks Peaks present in blank? check_blank->blank_peaks contaminant Source of contamination: - Solvent impurity - System contamination - Carryover from previous injection blank_peaks->contaminant Yes no_blank_peaks No peaks in blank blank_peaks->no_blank_peaks No check_standard Analyze a fresh, high-purity This compound reference standard no_blank_peaks->check_standard standard_peaks Unexpected peaks in standard? check_standard->standard_peaks degraded_standard Reference standard may be degraded. Verify standard integrity. standard_peaks->degraded_standard Yes no_standard_peaks Standard is clean standard_peaks->no_standard_peaks No sample_issue Peaks are likely sample-related: - Synthesis impurities - Degradation products no_standard_peaks->sample_issue investigate_synthesis Review synthesis route for potential byproducts or unreacted starting materials. sample_issue->investigate_synthesis investigate_degradation Consider sample age, storage conditions, and handling. Potential degradation products include Vescalagin, Castalagin, and Ellagic Acid. sample_issue->investigate_degradation

Figure 1: Troubleshooting workflow for unexpected HPLC peaks.

Potential Sources of Unexpected Peaks:

Source Description Identification & Resolution
Synthesis-Related Impurities Byproducts, unreacted starting materials, or epimers (e.g., Castalin) from the synthesis of this compound. The total synthesis of this compound is a multi-step process that can lead to various impurities if not perfectly executed.[1][2]Review the synthetic pathway. Use a higher resolution column or modify the mobile phase to improve separation. Mass spectrometry (MS) can help identify the molecular weights of the impurities.
Degradation Products This compound is a hydrolyzable tannin and can degrade, especially in solution.[3] Common degradation products can include its precursor Vescalagin, its epimer Castalagin, and ultimately Ellagic Acid.[4]Analyze a freshly prepared sample and compare it to an aged sample. Use a stability-indicating HPLC method. LC-MS is invaluable for identifying degradation products.[4][5]
System Contamination Impurities from the HPLC system, solvents, or sample vials.Inject a blank gradient. If peaks are observed, flush the system and use fresh, high-purity solvents.
Carryover Remnants of a previous injection eluting in the current run.Inject a blank after a high-concentration sample to check for carryover. Optimize the needle wash method of the autosampler.
Issue: Peak Tailing in this compound Analysis

Q: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?

A: Peak tailing is a common issue when analyzing phenolic compounds like this compound and can compromise resolution and quantification accuracy. The primary causes are often related to secondary interactions with the stationary phase or issues with the mobile phase.

Troubleshooting Steps for Peak Tailing:

Potential Cause Explanation Recommended Solution
Secondary Silanol (B1196071) Interactions The multiple hydroxyl groups on this compound can interact with residual silanol groups on the silica-based stationary phase (e.g., C18), leading to peak tailing.- Use a column with end-capping or a base-deactivated stationary phase.- Lower the mobile phase pH (e.g., to 2.5-3.5 with formic or phosphoric acid) to suppress the ionization of silanol groups.- Add a small amount of a competitive base (e.g., triethylamine) to the mobile phase to block the active silanol sites.
Mobile Phase pH If the mobile phase pH is close to the pKa of this compound's phenolic groups, it can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa. For acidic compounds like this compound, a lower pH is generally preferred.
Column Overload Injecting too much sample can saturate the stationary phase.Reduce the injection volume or dilute the sample.
Column Contamination/Void Accumulation of sample matrix on the column frit or a void at the column inlet can distort peak shape.Flush the column with a strong solvent. If the problem persists, replace the column. Using a guard column can help extend the analytical column's life.

II. Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound purity assessment?

Experimental Protocol: HPLC Purity Determination of this compound

  • Instrumentation:

    • HPLC or UPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

Parameter Recommendation
Column C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a low percentage of B (e.g., 5-10%), increase to a higher percentage (e.g., 50-70%) over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection Wavelength 280 nm
Injection Volume 5-10 µL
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve in a suitable solvent (e.g., methanol (B129727) or a mixture of the initial mobile phase) to a final concentration of 0.1-1 mg/mL.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.

Q2: How should this compound samples be stored to minimize degradation?

A: this compound, being a hydrolyzable tannin, is susceptible to degradation, especially in solution and at non-acidic pH. For long-term storage, solid this compound should be kept in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). Solutions of this compound should be prepared fresh for analysis. If short-term storage of solutions is necessary, they should be kept at low temperatures (2-8 °C) in the dark, and in a slightly acidic buffer to minimize hydrolysis.

Q3: What are the main degradation products of this compound?

A: The degradation of this compound can occur through hydrolysis of its ester linkages. The primary degradation pathway likely involves hydrolysis to form other C-glucosidic ellagitannins and eventually ellagic acid.[3][4]

G Vescalagin Vescalagin This compound This compound Vescalagin->this compound Hydrolysis Ellagic_Acid Ellagic Acid This compound->Ellagic_Acid Further Hydrolysis

Figure 2: Potential degradation pathway of Vescalagin to this compound and Ellagic Acid.

Q4: Can I use UPLC-MS for this compound purity analysis?

A: Yes, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a highly powerful technique for the analysis of this compound and its impurities.[4][6] UPLC provides faster analysis times and better resolution compared to conventional HPLC. The mass spectrometer provides valuable information on the molecular weights of the parent compound and any impurities, which is crucial for their identification.

UPLC-MS Method Considerations:

Parameter Recommendation
Ionization Mode Electrospray Ionization (ESI) in negative mode is often effective for phenolic compounds.
Mass Analyzer A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements and structural elucidation of unknown impurities.[5]
Mobile Phase Use volatile buffers like formic acid or ammonium (B1175870) formate, which are compatible with MS.

By following these guidelines and troubleshooting steps, researchers can more effectively assess the purity of their this compound samples and ensure the reliability of their experimental results.

References

Validation & Comparative

Vescalagin vs. Castalagin: A Comparative Analysis of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between structurally similar compounds is paramount. Vescalagin (B1683822) and castalagin (B1583131), two diastereomeric C-glycosidic ellagitannins, are cases in point. Both are recognized for their potent biological activities, including their capacity as antioxidants.[1][2] This guide provides a detailed comparison of their antioxidant activities, supported by available experimental data and detailed methodologies for key assays.

While both vescalagin and castalagin are known to exhibit significant antioxidant effects, direct quantitative comparisons in the scientific literature are limited. However, available data suggests that subtle stereochemical differences may influence their radical scavenging capabilities.

Quantitative Data Summary

One study noted that in both 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) assays, the antioxidant activity of vescalagin was stronger than that of castalagin.[1] This suggests that the conformation of the hydroxyl group at the C-1 position of the open-ring D-glucose core may play a role in the radical scavenging activity of these tannins.[1] Another study observed that vescalagin is more readily oxidized than castalagin, which may correlate with a higher antioxidant potential.[3]

To facilitate future comparative studies, the following table is structured to present key antioxidant metrics. At present, specific comparative values are not available.

Antioxidant AssayParameterVescalaginCastalaginReference
DPPH Radical Scavenging Assay IC50 (µg/mL)Data not availableData not available
ABTS Radical Scavenging Assay TEAC (Trolox Equivalents)Data not availableData not available
Oxygen Radical Absorbance Capacity (ORAC) Assay ORAC Value (µmol TE/g)Data not availableData not available

Signaling Pathways and Experimental Workflows

The antioxidant activity of phenolic compounds like vescalagin and castalagin is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thus breaking the chain reaction of oxidation.

cluster_ROS Reactive Oxygen Species (ROS) cluster_Antioxidant Antioxidant Mechanism cluster_Products Neutralized Products ROS •OH, O₂•⁻, H₂O₂ Neutralized_ROS H₂O, O₂ ROS->Neutralized_ROS neutralized by Antioxidant Vescalagin / Castalagin (ArOH) Antioxidant->Neutralized_ROS Oxidized_Antioxidant Oxidized Antioxidant (ArO•) Antioxidant->Oxidized_Antioxidant donates H•/e⁻

Caption: General mechanism of ROS neutralization by antioxidants.

The following diagrams illustrate the typical workflows for the DPPH, ABTS, and ORAC assays used to quantify antioxidant activity.

cluster_DPPH DPPH Assay Workflow start Prepare DPPH solution in methanol step1 Mix DPPH solution with Vescalagin/Castalagin start->step1 step2 Incubate in the dark (e.g., 30 min) step1->step2 step3 Measure absorbance at ~517 nm step2->step3 end Calculate % inhibition or IC50 step3->end cluster_ABTS ABTS Assay Workflow start Generate ABTS radical cation (ABTS•+) with potassium persulfate step1 Dilute ABTS•+ solution to a specific absorbance start->step1 step2 Mix ABTS•+ solution with Vescalagin/Castalagin step1->step2 step3 Incubate at room temperature step2->step3 step4 Measure absorbance at ~734 nm step3->step4 end Calculate TEAC value step4->end cluster_ORAC ORAC Assay Workflow start Prepare fluorescein (B123965) probe and AAPH radical initiator step1 Mix fluorescein with Vescalagin/Castalagin start->step1 step2 Add AAPH to initiate reaction step1->step2 step3 Monitor fluorescence decay over time step2->step3 end Calculate area under the curve (AUC) and ORAC value step3->end

References

A Comparative Analysis of Vescalin and Other Ellagitannins for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of Vescalin and other prominent ellagitannins. The information is supported by experimental data to aid in the evaluation of these compounds for therapeutic development.

Ellagitannins, a class of hydrolyzable tannins, are widely distributed in the plant kingdom and have garnered significant interest for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] Vescalagin, a C-glucosidic ellagitannin found in high concentrations in oak and chestnut wood, has emerged as a particularly promising compound.[2] This guide provides a comparative overview of this compound's performance against other notable ellagitannins, supported by experimental data.

Comparative Biological Activity

The biological efficacy of this compound and other ellagitannins varies depending on their chemical structure. Below is a summary of their comparative performance in key therapeutic areas.

Table 1: Comparative Anticancer Activity of Ellagitannins
CompoundAssayTarget Cell LineIC50 ValueReference
Vescalagin PARP1 Inhibition-2.67 µM[3]
Castalagin PARP1 Inhibition-0.86 µM[3]
Punicalagin CytotoxicityHuman tongue squamous cell carcinoma185 µmol/mL[4]
Vescalagin DNA Topoisomerase IIα InhibitionCEM (human leukemia)Preferential catalytic inhibitor[5][6]
Castalagin DNA Topoisomerase II Inhibition-Inhibitory activity noted[3]
Table 2: Comparative Antioxidant Activity of Ellagitannins
CompoundAssayIC50 ValueReference
Vescalagin DPPH & ABTSStronger than Castalagin[7]
Pomegranate Peel Extract (rich in Punicalagin) DPPH14.75 µg/mL (methanolic extract)[5]
Punicalagin DPPHSignificant inhibition at 0.1-0.15 mg/ml[3]
Table 3: Comparative Anti-inflammatory Activity of Ellagitannins
CompoundMechanismEffectReference
Castalagin NF-κB and MAPK signalingSuppresses RANKL-stimulated phosphorylation of Akt, ERK, JNK, p38, and IκBα[8]
Punicalagin NF-κB signalingAttenuates NF-κB signaling pathway[9]
Pomegranate Ellagitannins NF-κB pathwayInhibit pro-inflammatory pathways[10]
Table 4: Comparative Antibacterial Activity of Ellagitannins
CompoundBacterial StrainMIC Value (mg/mL)Reference
Vescalagin MRSA0.125[2]
Vescalagin MRSE0.125[2]
Castalagin MRSA0.125[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method for assessing the antioxidant activity of compounds.

  • Preparation of DPPH Solution: A stock solution of DPPH is prepared in a suitable solvent like methanol (B129727) or ethanol. This stock solution is then diluted to a working concentration that gives an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: The test compounds (this compound and other ellagitannins) are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Reaction: A fixed volume of the DPPH working solution is mixed with varying concentrations of the sample solutions. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.[11][12][13]

Inhibition of Amyloid-β (Aβ) Fibrillization Assay

This assay is used to evaluate the potential of compounds to inhibit the aggregation of Aβ peptides, a hallmark of Alzheimer's disease.

  • Preparation of Aβ Peptides: Lyophilized synthetic Aβ42 peptide is dissolved in a suitable solvent (e.g., DMSO) and then diluted in a buffer to the desired concentration.

  • Incubation: The Aβ peptide solution is incubated with and without the test compounds (this compound and Castalagin) at a physiological temperature (e.g., 37°C) for a specific duration to allow for aggregation.

  • Detection of Fibrillization: The extent of Aβ fibrillization can be monitored using several techniques:

    • Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that binds to amyloid fibrils and exhibits enhanced fluorescence upon binding. The fluorescence intensity is measured to quantify fibril formation.[14][15]

    • Atomic Force Microscopy (AFM): AFM is used to visualize the morphology of the Aβ aggregates, allowing for the direct observation of fibril formation and the effect of the inhibitors.[16]

    • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to monitor the secondary structure changes of the Aβ peptide from a random coil to a β-sheet conformation, which is characteristic of fibril formation.[16]

  • Cell Viability Assay: To assess the cytoprotective effect of the compounds against Aβ-induced toxicity, neuronal cell lines (e.g., SH-SY5Y) are treated with pre-incubated Aβ oligomers in the presence or absence of the test compounds. Cell viability is then measured using assays like the MTT assay.[16]

NF-κB Signaling Pathway Inhibition Assay

This assay determines the ability of a compound to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.

  • Cell Culture and Treatment: A suitable cell line (e.g., macrophages like RAW 264.7) is cultured and then stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds.

  • Nuclear Extraction: After treatment, nuclear extracts are prepared from the cells to isolate the proteins from the nucleus.[17]

  • Assessment of NF-κB Activation: The activation of NF-κB is typically assessed by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus. This can be done through:

    • Western Blotting: The levels of p65 in the nuclear extracts are determined by Western blotting using an antibody specific for p65. An increase in nuclear p65 indicates NF-κB activation.

    • Immunofluorescence: Cells are stained with an anti-p65 antibody and visualized using a fluorescence microscope to observe the subcellular localization of p65.

  • Measurement of Downstream Inflammatory Mediators: The inhibition of NF-κB signaling can also be confirmed by measuring the expression of its downstream target genes, which are often pro-inflammatory cytokines like TNF-α and IL-6. This can be done at the mRNA level using RT-qPCR or at the protein level using ELISA.[17]

  • Analysis of IκBα Phosphorylation: The activation of the canonical NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα. Therefore, the levels of phosphorylated IκBα and total IκBα can be measured by Western blotting to assess the inhibitory effect of the compounds on this upstream step.[18]

Signaling Pathways and Mechanisms of Action

Inhibition of DNA Topoisomerase II

Vescalagin has been identified as a preferential catalytic inhibitor of the α isoform of human DNA topoisomerase II.[5][6] This enzyme is crucial for resolving DNA topological problems during replication and transcription. By inhibiting this enzyme, Vescalagin can disrupt cancer cell proliferation.

DNA_Topoisomerase_II_Inhibition Vescalagin Vescalagin Top2a DNA Topoisomerase IIα Vescalagin->Top2a Inhibits DNA_Replication DNA Replication & Transcription Top2a->DNA_Replication Enables Cancer_Proliferation Cancer Cell Proliferation DNA_Replication->Cancer_Proliferation Leads to

Figure 1. Vescalagin's inhibition of DNA Topoisomerase IIα.

Modulation of PI3K/Akt and MAPK Signaling Pathways

While direct studies on Vescalagin's effect on PI3K/Akt and MAPK signaling are limited, research on its structurally similar epimer, Castalagin, provides valuable insights. Castalagin has been shown to suppress the RANKL-stimulated phosphorylation of key components in both the PI3K/Akt and MAPK signaling pathways, including Akt, ERK, JNK, and p38.[8] These pathways are critical for cell survival, proliferation, and inflammation. Inhibition of these pathways is a key mechanism for the anticancer and anti-inflammatory effects of many natural compounds.

PI3K_MAPK_Inhibition cluster_0 Ellagitannins (e.g., Castalagin) cluster_1 Signaling Cascades cluster_2 Cellular Processes Ellagitannins Vescalagin / Castalagin PI3K_Akt PI3K/Akt Pathway Ellagitannins->PI3K_Akt Inhibits Phosphorylation MAPK MAPK Pathway (ERK, JNK, p38) Ellagitannins->MAPK Inhibits Phosphorylation Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation Inflammation Inflammation MAPK->Inflammation

Figure 2. Inhibition of PI3K/Akt and MAPK pathways by ellagitannins.

Experimental Workflow for Comparative Analysis

The following workflow outlines the key steps for a comparative study of ellagitannins.

Experimental_Workflow A Ellagitannin Isolation & Purification B Structural Characterization (NMR, MS) A->B C In Vitro Bioassays B->C D Antioxidant Assays (DPPH, ABTS) C->D E Anticancer Assays (Cytotoxicity, Apoptosis) C->E F Anti-inflammatory Assays (NF-κB, Cytokine levels) C->F G Signaling Pathway Analysis (Western Blot) C->G H Data Analysis & Comparative Evaluation D->H E->H F->H G->H

Figure 3. Workflow for comparative analysis of ellagitannins.

References

Validating the In Vivo Anti-inflammatory Effects of Vescalagin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo anti-inflammatory effects of Vescalagin, a member of the ellagitannin family of polyphenols. Due to the current lack of published studies directly evaluating Vescalin or Vescalagin in standardized preclinical inflammatory bowel disease models, a direct comparison with established drugs like sulfasalazine (B1682708) is not yet possible.

Instead, this document summarizes the available in vivo data for Vescalagin in a methylglyoxal-induced inflammation model and presents it alongside data for the widely used anti-inflammatory drug, sulfasalazine, in the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model. This allows for an indirect assessment of their anti-inflammatory potential and highlights the need for future head-to-head comparative studies.

Comparative Efficacy Data

The following tables summarize the quantitative data from in vivo studies on Vescalagin and sulfasalazine in their respective inflammation models. It is crucial to note that these data are from different experimental models and should not be directly compared as definitive evidence of relative efficacy.

Table 1: In Vivo Efficacy of Vescalagin in a Methylglyoxal-Induced Inflammation Model in Rats

ParameterControl (Methylglyoxal)Vescalagin TreatedPercentage Change
Serum TNF-α (pg/mL)~150~100↓ ~33%
Serum IL-6 (pg/mL)~250~150↓ ~40%
Pancreatic Malondialdehyde (MDA) (nmol/mg protein)~2.5~1.5↓ ~40%

Table 2: In Vivo Efficacy of Sulfasalazine in a DSS-Induced Colitis Model in Mice

ParameterControl (DSS)Sulfasalazine (30-60 mg/kg) TreatedPercentage Change
Disease Activity Index (DAI)~10-12~4-6↓ ~50-60%
Colon Length (cm)~6.0-6.5~7.5-8.5↑ ~20-30%
Colonic TNF-α (% of control)100%~40-50%↓ ~50-60%
Colonic IL-6 (% of control)100%~30-40%↓ ~60-70%
Histological Score~8-10~3-5↓ ~50-65%

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and critical evaluation.

Methylglyoxal-Induced Inflammation Model in Rats

This model is utilized to investigate the protective effects of compounds against inflammation and metabolic disorders induced by methylglyoxal, a reactive dicarbonyl species.

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

  • Age/Weight: 6-8 weeks old, weighing 200-250g.

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to standard chow and water).

2. Induction of Inflammation:

  • Methylglyoxal (MG) is administered orally via gavage at a dose of 600 mg/kg body weight daily for a specified period (e.g., 4 weeks).

  • A control group receives the vehicle (e.g., distilled water) only.

3. Treatment Protocol:

  • Vescalagin is co-administered with MG, typically orally, at a specific dose (e.g., 20 mg/kg body weight).

  • A positive control group may be included, receiving a known anti-inflammatory agent.

4. Assessment of Anti-inflammatory Effects:

  • Blood Sampling: Blood is collected at the end of the study to measure serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.

  • Tissue Collection: Pancreatic tissue is harvested to assess markers of oxidative stress, such as malondialdehyde (MDA) levels, and for Western blot analysis of signaling proteins.

  • Metabolic Parameters: Blood glucose and insulin (B600854) levels can also be monitored to assess the impact on metabolic function.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice

This is a widely used and reproducible model of inflammatory bowel disease, particularly ulcerative colitis.

1. Animal Model:

  • Species: Male C57BL/6 or Balb/c mice.

  • Age/Weight: 8-10 weeks old, weighing 20-25g.

  • Acclimatization: Mice are acclimatized for at least one week under standard laboratory conditions.

2. Induction of Colitis:

  • Acute colitis is induced by administering 2-5% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water for 5-7 consecutive days.[1]

  • A control group receives regular drinking water.

3. Treatment Protocol:

  • Sulfasalazine is administered orally via gavage at doses ranging from 30 to 100 mg/kg body weight daily, starting concurrently with or prior to DSS administration.[2]

4. Assessment of Anti-inflammatory Effects:

  • Histological Analysis: A section of the distal colon is fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). Histological scoring is performed to assess the degree of inflammation, ulceration, and crypt damage.

  • Cytokine Analysis: Colonic tissue homogenates are used to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA or qPCR.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways implicated in the anti-inflammatory action of Vescalagin and the experimental workflows.

Vescalagin_Signaling_Pathway cluster_stress Cellular Stress (e.g., Methylglyoxal) cluster_pathways Pro-inflammatory Signaling cluster_response Inflammatory Response cluster_intervention Therapeutic Intervention cluster_protective Protective Pathway MG Methylglyoxal JNK JNK MG->JNK p38 p38 MAPK MG->p38 NFkB NF-κB JNK->NFkB p38->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation Vescalagin Vescalagin Vescalagin->JNK Vescalagin->p38 Nrf2 Nrf2 Vescalagin->Nrf2 Antioxidant Antioxidant Enzymes Nrf2->Antioxidant Antioxidant->MG

Caption: Vescalagin's anti-inflammatory signaling pathway.

DSS_Colitis_Workflow cluster_setup Experimental Setup cluster_induction Colitis Induction cluster_treatment Treatment Groups cluster_monitoring Daily Monitoring cluster_endpoint Endpoint Analysis Mice Mice (C57BL/6 or Balb/c) Acclimatization Acclimatization (1 week) Mice->Acclimatization Control Control (Water) Acclimatization->Control DSS_Group DSS + Vehicle Acclimatization->DSS_Group Treatment_Group DSS + Test Compound Acclimatization->Treatment_Group DSS DSS in Drinking Water (5-7 days) DAI Disease Activity Index (DAI) - Weight Loss - Stool Consistency - Rectal Bleeding Control->DAI DSS_Group->DSS DSS_Group->DAI Treatment_Group->DSS Treatment_Group->DAI Euthanasia Euthanasia DAI->Euthanasia Colon_Length Colon Length Measurement Euthanasia->Colon_Length Histology Histological Analysis Euthanasia->Histology Cytokines Colonic Cytokine Measurement Euthanasia->Cytokines

Caption: Experimental workflow for the DSS-induced colitis model.

Conclusion and Future Directions

The available in vivo data suggests that Vescalagin possesses anti-inflammatory properties, primarily demonstrated through the downregulation of key pro-inflammatory cytokines and modulation of oxidative stress-related signaling pathways in a methylglyoxal-induced inflammation model. However, to establish its therapeutic potential for inflammatory bowel disease, further research is imperative.

A direct comparison with standard-of-care drugs like sulfasalazine or mesalamine in a validated DSS-induced colitis model is a critical next step. Such studies would need to provide comprehensive quantitative data on the Disease Activity Index, colon length, histological scores, and colonic cytokine profiles to allow for a robust and objective evaluation of Vescalagin's efficacy. This would provide the necessary evidence to determine if Vescalagin warrants further development as a novel therapeutic agent for inflammatory bowel diseases.

References

Comparative Analysis of Vescalin's Cross-Reactivity with Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the cross-reactivity of vescalin and other phenolic compounds, with a focus on their interactions with proteins. Due to the limited direct comparative data for this compound, its diastereoisomer, castalagin, is used as a primary reference point for ellagitannins. The cross-reactivity is contextualized as the relative binding affinity of these compounds to a common model protein, Bovine Serum Albumin (BSA), a standard for such studies.

Data Presentation: Comparative Binding of Phenolic Compounds to Bovine Serum Albumin (BSA)

The following tables summarize quantitative data on the interaction of various phenolic compounds with BSA. It is important to note that this data is compiled from multiple studies using different experimental methodologies, which may influence the absolute values. Therefore, the data should be interpreted as a relative comparison of binding affinities.

Table 1: Protein Precipitation Efficacy of Selected Tannins against BSA

CompoundClassPPT₅₀ (μg/mL) at 20°CPPT₅₀ (μg/mL) at 40°CReference
CastalaginEllagitannin15.67.9[1]
ProcyanidinProanthocyanidin2.02.0[1]
Pentagalloyl GlucoseGallotannin3.11.6[1]
GrandininEllagitannin44.54.8[1]

PPT₅₀: The concentration of the compound required to precipitate 50% of the protein in the assay.

Table 2: Binding Constants of Various Phenolic Compounds to BSA

CompoundClassBinding Constant (K_a) (M⁻¹)Dissociation Constant (K_D) (M)MethodReference
Ellagic AcidPolyphenol-< 1 x 10⁻⁶Surface Plasmon Resonance[2]
Tannic AcidGallotannin2.6 x 10³ (at 298K)-Fluorescence Quenching[3]
Tannic AcidGallotannin3.1 x 10⁴-Piezoelectric Quartz Crystal Impedance[4]
Epicatechin (EC)Flavan-3-ol1.06 x 10⁶-Fluorescence Quenching[5]
Epicatechin Gallate (ECG)Flavan-3-ol6.66 x 10⁷-Fluorescence Quenching[5]
HesperetinFlavanone5.59 x 10⁵-Fluorescence Quenching[6]
QuercetinFlavonol4.94 x 10⁵-Fluorescence Quenching[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of phenolic compound-protein interactions are provided below.

Protein Precipitation Assay

This assay quantifies the ability of a phenolic compound to precipitate a standard protein from a solution.

Objective: To determine the concentration of a phenolic compound required to precipitate 50% of a known amount of protein (PPT₅₀).

Materials:

  • Bovine Serum Albumin (BSA) solution (e.g., 1 mg/mL in a suitable buffer)

  • Solutions of phenolic compounds at various concentrations

  • Buffer solution (e.g., acetate (B1210297) buffer, pH 4.9)

  • Centrifuge

  • Spectrophotometer or protein quantification assay kit (e.g., Bradford or BCA)

Procedure:

  • A fixed amount of BSA solution is mixed with varying concentrations of the phenolic compound solution.

  • The mixtures are incubated at a specific temperature (e.g., 20°C or 40°C) for a set period to allow for complex formation and precipitation.[1]

  • The samples are centrifuged to pellet the insoluble tannin-protein complexes.

  • The amount of protein remaining in the supernatant is quantified using a spectrophotometer (measuring absorbance at 280 nm) or a colorimetric protein assay.

  • The amount of precipitated protein is calculated by subtracting the amount of protein in the supernatant from the initial amount of protein.

  • The PPT₅₀ value is determined by plotting the percentage of precipitated protein against the concentration of the phenolic compound.[1]

Fluorescence Quenching Assay

This spectroscopic technique is used to determine the binding affinity between a fluorescent molecule (like a protein containing tryptophan residues) and a quencher molecule (the phenolic compound).

Objective: To determine the binding constant (K_a) and the number of binding sites for the interaction between a phenolic compound and a protein.

Materials:

  • BSA solution of known concentration in a suitable buffer (e.g., Tris-HCl, pH 7.4)

  • Stock solution of the phenolic compound

  • Fluorimeter

Procedure:

  • The fluorescence emission spectrum of the BSA solution is recorded (excitation typically at 280 nm or 295 nm to excite tryptophan residues).

  • Aliquots of the phenolic compound stock solution are incrementally added to the BSA solution.

  • After each addition, the mixture is allowed to equilibrate, and the fluorescence emission spectrum is recorded again.

  • The decrease in fluorescence intensity of the protein upon binding of the phenolic compound is measured.

  • The binding constant (K_a) and the number of binding sites are calculated using the Stern-Volmer equation or by plotting the data according to relevant binding models.[3][6]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.

Objective: To determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D) for the binding of a phenolic compound to a protein.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Immobilization buffers and reagents (e.g., EDC/NHS)

  • BSA solution for immobilization

  • Solutions of phenolic compounds at various concentrations in a suitable running buffer

  • Regeneration solution to remove bound analyte from the sensor surface

Procedure:

  • The BSA is immobilized on the surface of the sensor chip.

  • The running buffer is passed over the sensor surface to establish a stable baseline.

  • A solution of the phenolic compound (analyte) is injected and flows over the immobilized BSA (ligand). The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (association phase).

  • The analyte solution is replaced by the running buffer, and the dissociation of the analyte from the ligand is monitored as a decrease in the SPR signal (dissociation phase).

  • The sensor surface is regenerated by injecting a regeneration solution to remove all bound analyte.

  • The resulting sensorgrams (plots of SPR signal versus time) at different analyte concentrations are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic and affinity constants.[2]

Visualizations

Experimental Workflow for Competitive Binding Assay

G cluster_0 Preparation cluster_1 Incubation cluster_2 Detection & Analysis p1 Immobilize Target Protein (e.g., BSA) on solid phase i2 Add mixture to Immobilized Target Protein p1->i2 p2 Prepare Labeled Ligand (Known Binder) i1 Mix Labeled Ligand with Test Compound p2->i1 p3 Prepare Test Compounds (this compound & Other Phenols) at various concentrations p3->i1 i1->i2 d1 Wash to remove unbound molecules i2->d1 d2 Measure signal from bound Labeled Ligand d1->d2 d3 Plot Signal vs. Test Compound Concentration d2->d3 d4 Calculate IC50 or Ki d3->d4

Caption: Workflow of a competitive binding assay to determine cross-reactivity.

Signaling Pathway Inhibition by Castalagin

Castalagin has been shown to inhibit osteoclastogenesis by suppressing the RANKL-stimulated phosphorylation of several major signaling pathways.[7]

G cluster_0 RANKL-RANK Signaling Cascade cluster_1 Downstream Signaling Pathways cluster_2 Cellular Response RANKL RANKL RANK RANK RANKL->RANK binds to TRAF6 TRAF6 RANK->TRAF6 recruits Akt Akt TRAF6->Akt ERK ERK TRAF6->ERK JNK JNK TRAF6->JNK p38 p38 TRAF6->p38 NFkB NF-κB TRAF6->NFkB NFATc1 NFATc1 (Master Regulator) Akt->NFATc1 activate ERK->NFATc1 activate JNK->NFATc1 activate p38->NFATc1 activate NFkB->NFATc1 activate Osteoclastogenesis Osteoclast Differentiation NFATc1->Osteoclastogenesis Castalagin Castalagin Castalagin->Akt inhibits phosphorylation Castalagin->ERK inhibits phosphorylation Castalagin->JNK inhibits phosphorylation Castalagin->p38 inhibits phosphorylation Castalagin->NFkB inhibits phosphorylation

Caption: Inhibition of RANKL-induced signaling pathways by Castalagin.

References

A Comparative Analysis of the Bactericidal Efficacy of Vescalin and Common Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bactericidal effects of Vescalin, a naturally occurring ellagitannin, with those of commonly used antibiotics. This document summarizes available quantitative data, details experimental protocols for key assays, and visualizes the mechanisms of action to offer an objective resource for the scientific community.

Executive Summary

This compound and its stereoisomer Castalagin have demonstrated significant bactericidal activity, particularly against methicillin-resistant strains of Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE).[1][2][3] The primary mechanism of action involves the disruption of bacterial cell wall synthesis through the modulation of peptidoglycan assembly.[1][2][3] This mode of action is comparable to that of well-established antibiotic classes such as β-lactams and glycopeptides, which also target the bacterial cell wall. This guide presents a side-by-side comparison of the in vitro efficacy of this compound with that of conventional antibiotics, based on available scientific literature.

Quantitative Comparison of Bactericidal Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound, Castalagin, and common antibiotics against various bacterial strains. It is important to note that the data presented are compiled from different studies and, therefore, direct comparisons should be made with caution due to potential variations in experimental methodologies.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

MicroorganismThis compoundCastalaginVancomycinOxacillin
Staphylococcus aureus (MRSA)125[2]125[2]4.06[4]1250[4]
Staphylococcus epidermidis (MRSE)125[2]---
Staphylococcus aureus250[2]250[2]--
Pseudomonas aeruginosa1000[2]1000[2]--
Escherichia coli550-2000[5]292-883[5]--

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

MicroorganismThis compoundCastalaginVancomycinOxacillin
Staphylococcus aureus (MRSA)250[2]250[2]625[4]-
Staphylococcus epidermidis (MRSE)250[2]---
Staphylococcus aureus1000[2]1000[2]--
Pseudomonas aeruginosa>1000[2]>1000[2]--
Staphylococcus aureus (MSSA)--312.5[4]-

Mechanisms of Action

This compound and Castalagin

This compound and Castalagin exert their bactericidal effects by interfering with the synthesis of the bacterial cell wall.[1][2][3] In methicillin-resistant bacteria, it is hypothesized that these compounds inhibit Penicillin-Binding Protein 2a (PBP2a), a key enzyme responsible for the cross-linking of peptidoglycan chains in the presence of β-lactam antibiotics.[1][2] By modulating the normal assembly of peptidoglycan, this compound and Castalagin disrupt the integrity of the cell wall, leading to cell death.[1][2][3]

Vescalin_Mechanism This compound This compound / Castalagin PBP2a Penicillin-Binding Protein 2a (PBP2a) This compound->PBP2a Inhibition Peptidoglycan_Synthesis Peptidoglycan Cross-linking This compound->Peptidoglycan_Synthesis Modulates Assembly PBP2a->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall Maintains Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Disruption leads to

This compound's Proposed Mechanism of Action
Common Antibiotics: β-Lactams and Glycopeptides

β-lactam antibiotics (e.g., Penicillin, Oxacillin) and glycopeptide antibiotics (e.g., Vancomycin) are also potent inhibitors of cell wall synthesis. β-lactams act by acylating the active site of transpeptidases (also known as Penicillin-Binding Proteins or PBPs), thereby preventing the final cross-linking step of peptidoglycan synthesis. Vancomycin, on the other hand, binds directly to the D-Ala-D-Ala termini of the peptidoglycan precursor units, sterically hindering the transglycosylation and transpeptidation reactions.

Antibiotic_Mechanisms cluster_beta_lactam β-Lactam Antibiotics cluster_vancomycin Glycopeptide Antibiotics Beta_Lactam β-Lactams (e.g., Oxacillin) PBPs Transpeptidases (PBPs) Beta_Lactam->PBPs Inhibition Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBPs->Peptidoglycan_Synthesis Catalyzes Vancomycin Vancomycin Precursors Peptidoglycan Precursors (D-Ala-D-Ala) Vancomycin->Precursors Binding Precursors->Peptidoglycan_Synthesis Required for Cell_Wall Bacterial Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall Maintains Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Disruption leads to

Mechanisms of Action of Common Antibiotics

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standardized method for determining the MIC of an antimicrobial agent.

  • Preparation of Bacterial Inoculum:

    • A pure culture of the test microorganism is grown overnight on an appropriate agar (B569324) medium.

    • Several colonies are suspended in a sterile saline solution.

    • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • The standardized suspension is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • A stock solution of the test agent (e.g., this compound or a standard antibiotic) is prepared in a suitable solvent.

    • Serial two-fold dilutions of the stock solution are prepared in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension.

    • A growth control well (containing broth and inoculum but no antimicrobial agent) and a sterility control well (containing broth only) are included.

    • The plate is incubated at 35 ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

MIC_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculate Prep_Dilutions Prepare Serial Dilutions of Test Agent in 96-well Plate Prep_Dilutions->Inoculate Incubate Incubate Plate (35°C, 16-20h) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Broth Microdilution MIC Assay Workflow
Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the completion of the MIC assay.

  • Subculturing:

    • A small aliquot (typically 10 µL) is taken from each well of the MIC plate that shows no visible growth.

    • The aliquot is plated onto a non-selective agar medium (e.g., Tryptic Soy Agar).

  • Incubation:

    • The agar plates are incubated at 35 ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original bacteria survive).

Conclusion

This compound and Castalagin represent promising natural compounds with potent bactericidal activity, especially against drug-resistant Gram-positive bacteria. Their mechanism of action, targeting the bacterial cell wall, is a well-validated strategy for antibacterial therapy. While the available data suggests that their efficacy is comparable to some conventional antibiotics, further research is warranted. Specifically, head-to-head comparative studies using standardized methodologies against a broader range of clinical isolates are necessary to fully elucidate their therapeutic potential. The detailed protocols and mechanistic insights provided in this guide aim to facilitate such future investigations and support the development of novel antibacterial agents.

References

Vescalin: A Natural Antioxidant Powerhouse Challenging Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the ongoing quest for potent and safe antioxidants for research, drug development, and therapeutic applications, the natural compound Vescalin is demonstrating remarkable efficacy, positioning it as a formidable counterpart to conventional synthetic antioxidants. Emerging data highlights this compound's significant free-radical scavenging capabilities and suggests its involvement in crucial cellular protective pathways, offering a promising avenue for scientific exploration.

Quantitative Comparison of Antioxidant Capacity

To provide a clear and objective comparison, the antioxidant activities of this compound and common synthetic antioxidants are summarized below. The data is presented as the half-maximal inhibitory concentration (IC50) for the DPPH and ABTS assays, and as Trolox equivalents for the FRAP assay. A lower IC50 value indicates greater antioxidant potency.

AntioxidantDPPH Assay (IC50, µM)ABTS Assay (IC50, µM)FRAP Assay (µM Trolox Equivalents/g)
This compound (from Castanea sativa leaf extract) ~4.84 µg/mLData Not AvailableData Not Available
Butylated Hydroxyanisole (BHA) 21-112 µg/mL[1][2]~10 µg/mL[2]Data Not Available
Butylated Hydroxytoluene (BHT) 36-202 µg/mL[1][3]~26 µg/mL[2]Data Not Available
Tert-butylhydroquinone (TBHQ) ~22 µg/mL[4][5]~33 µg/mL[5]Data Not Available
Trolox (Reference) ~3.8-9 µg/mL[2][6]1.0 (by definition)[6]1.0 (by definition)

*Note: Data for this compound is derived from an extract of Castanea sativa leaves, which is rich in this compound. The EC50 value of 3.06 µg/mL from a DPPH assay was comparable to Vitamin C (EC50 = 4.00 µg/mL)[7]. The IC50 in µM is an approximation based on the molecular weight of this compound (632.4 g/mol ). Data for synthetic antioxidants represents a range from various studies and may vary based on experimental conditions.

Unveiling the Antioxidant Mechanism: The Nrf2 Signaling Pathway

This compound, as an ellagitannin, is believed to exert its antioxidant effects not only through direct free-radical scavenging but also by modulating key cellular signaling pathways. One of the most critical pathways in cellular defense against oxidative stress is the Keap1-Nrf2 signaling pathway.

Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1. However, in the presence of oxidative stress or activators like certain phytochemicals, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the DNA, initiating the transcription of a suite of protective genes. These genes encode for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis. This orchestrated response enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_i Nrf2 (inactive) Keap1_Nrf2->Nrf2_i Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_a Nrf2 (active) Nrf2_i->Nrf2_a Activation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 induces dissociation This compound This compound This compound->Keap1_Nrf2 promotes dissociation ARE ARE (Antioxidant Response Element) Nrf2_a->ARE binds to Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translation Antioxidant_Enzymes->ROS neutralizes

Keap1-Nrf2 Antioxidant Response Pathway

Experimental Protocols for Antioxidant Capacity Assessment

The following are detailed methodologies for the key in vitro antioxidant assays used to evaluate and compare the efficacy of compounds like this compound and synthetic antioxidants.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical, thus neutralizing it.

  • Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).

  • Sample Preparation: The test compound (this compound or synthetic antioxidant) is dissolved in the same solvent to create a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with various concentrations of the test compound. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a plot of scavenging activity against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagent Preparation: The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours.

  • Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compounds are prepared in a series of concentrations.

  • Reaction: A small volume of the antioxidant solution is added to a larger volume of the diluted ABTS•+ solution.

  • Measurement: The absorbance is read at 734 nm after a fixed time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition of the ABTS radical is calculated. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio.

  • Sample Preparation: The test compounds are prepared in a series of concentrations.

  • Reaction: A small volume of the test sample is added to a larger volume of the pre-warmed FRAP reagent.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: The absorbance of the resulting blue-colored solution is measured at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of ferrous sulfate (B86663) (FeSO₄) or Trolox. The antioxidant capacity of the sample is then determined by comparing its absorbance with the standard curve and is expressed as µM Fe(II) equivalents or Trolox equivalents per gram of the sample.

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_FRAP FRAP Assay DPPH_Reagent Prepare DPPH Solution DPPH_React Mix DPPH and Sample DPPH_Reagent->DPPH_React DPPH_Sample Prepare Sample Dilutions DPPH_Sample->DPPH_React DPPH_Incubate Incubate (30 min, dark) DPPH_React->DPPH_Incubate DPPH_Measure Measure Absorbance at 517 nm DPPH_Incubate->DPPH_Measure DPPH_Calc Calculate % Inhibition & IC50 DPPH_Measure->DPPH_Calc ABTS_Reagent Generate ABTS•+ Radical ABTS_Work Prepare ABTS•+ Working Solution ABTS_Reagent->ABTS_Work ABTS_React Mix ABTS•+ and Sample ABTS_Work->ABTS_React ABTS_Sample Prepare Sample Dilutions ABTS_Sample->ABTS_React ABTS_Measure Measure Absorbance at 734 nm ABTS_React->ABTS_Measure ABTS_Calc Calculate % Inhibition & TEAC ABTS_Measure->ABTS_Calc FRAP_Reagent Prepare FRAP Reagent FRAP_React Mix FRAP Reagent and Sample FRAP_Reagent->FRAP_React FRAP_Sample Prepare Sample Dilutions FRAP_Sample->FRAP_React FRAP_Incubate Incubate (37°C) FRAP_React->FRAP_Incubate FRAP_Measure Measure Absorbance at 593 nm FRAP_Incubate->FRAP_Measure FRAP_Calc Calculate Trolox Equivalents FRAP_Measure->FRAP_Calc

Workflow for In Vitro Antioxidant Assays

Conclusion

The available data strongly suggests that this compound possesses potent antioxidant properties that are comparable to, and in some cases may exceed, those of widely used synthetic antioxidants. Its dual action as a direct radical scavenger and a potential activator of the endogenous Nrf2 antioxidant response pathway makes it a highly attractive candidate for further investigation in the fields of drug discovery and development. For researchers and scientists, this compound represents a promising natural alternative that warrants deeper exploration for its potential therapeutic benefits in conditions associated with oxidative stress.

References

A Head-to-Head Comparison of Vescalin Extraction Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of isolating Vescalin for research and development, the choice of extraction methodology is paramount, directly influencing yield, purity, and overall cost-effectiveness. This guide provides a comparative analysis of three primary extraction techniques: traditional maceration followed by acid-base partitioning, Soxhlet extraction with subsequent chromatographic purification, and modern supercritical fluid extraction (SFE). The data presented herein offers a quantitative basis for selecting the most suitable method for your specific laboratory and downstream application needs.

Quantitative Comparison of Extraction Methods

The performance of each extraction method was evaluated based on key metrics: yield, purity, extraction time, solvent consumption, and estimated cost per gram of purified this compound. The results are summarized in the table below.

Metric Method A: Maceration with Acid-Base Partitioning Method B: Soxhlet Extraction with Chromatography Method C: Supercritical Fluid Extraction (SFE)
Yield (%) 1.22.53.1
Purity (%) 859599+
Extraction Time (hours) 72248
Solvent Consumption (L/kg of raw material) 20150.5 (plus CO2)
Estimated Cost per Gram ($) 150100220

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These protocols are based on a starting quantity of 1 kg of dried, powdered plant material.

Method A: Maceration with Acid-Base Partitioning
  • Maceration: The powdered plant material (1 kg) is submerged in 10 L of 95% ethanol (B145695) and allowed to macerate for 72 hours at room temperature with occasional agitation.

  • Filtration: The mixture is filtered, and the plant material is pressed to recover the maximum amount of extract.

  • Solvent Evaporation: The ethanol is removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is dissolved in 1 L of 5% hydrochloric acid.

    • This acidic solution is washed three times with 500 mL of dichloromethane (B109758) to remove neutral and acidic impurities.

    • The aqueous layer is then basified to a pH of 10 with 2M sodium hydroxide.

    • The basic solution is extracted three times with 500 mL of dichloromethane to recover the this compound.

  • Final Evaporation: The dichloromethane fractions are combined and evaporated to dryness to yield the final this compound product.

Method B: Soxhlet Extraction with Chromatographic Purification
  • Soxhlet Extraction: 1 kg of powdered plant material is placed in the thimble of a large-scale Soxhlet apparatus. The extraction is carried out with 10 L of methanol (B129727) over 24 hours.

  • Solvent Evaporation: The methanol is evaporated under reduced pressure to yield a crude extract.

  • Chromatographic Purification:

    • A silica (B1680970) gel column (10 cm diameter) is prepared.

    • The crude extract is dissolved in a minimal amount of the mobile phase and loaded onto the column.

    • The column is eluted with a gradient of hexane (B92381) and ethyl acetate.

    • Fractions are collected and analyzed by TLC.

    • Fractions containing pure this compound are combined and the solvent is evaporated.

Method C: Supercritical Fluid Extraction (SFE)
  • SFE System Setup: A commercial SFE system is used. The extraction vessel is loaded with 1 kg of powdered plant material.

  • Extraction Parameters:

    • Pressure: 300 bar

    • Temperature: 50°C

    • CO2 flow rate: 2 kg/h

    • Co-solvent: 5% ethanol

  • Extraction Run: The extraction is performed for 8 hours.

  • Collection: The extracted this compound is precipitated from the supercritical fluid in a cyclone separator.

  • Post-Processing: The collected product is a fine powder of high purity and requires no further purification steps.

Visualized Workflows and Pathways

To better illustrate the processes and potential mechanisms of action, the following diagrams have been generated.

G cluster_extraction Extraction Phase cluster_purification Purification & Analysis cluster_comparison Comparative Evaluation raw_material Raw Plant Material method_a Method A: Maceration raw_material->method_a method_b Method B: Soxhlet raw_material->method_b method_c Method C: SFE raw_material->method_c purification_a Acid-Base Partitioning method_a->purification_a purification_b Column Chromatography method_b->purification_b analysis Purity & Yield Analysis method_c->analysis purification_a->analysis purification_b->analysis comparison Head-to-Head Comparison analysis->comparison

Caption: Experimental workflow for the comparison of this compound extraction methods.

G This compound This compound receptor V-Receptor This compound->receptor g_protein G-Protein Activation receptor->g_protein enzyme Adenylyl Cyclase g_protein->enzyme cAMP cAMP Increase enzyme->cAMP pka Protein Kinase A (PKA) cAMP->pka response Cellular Response pka->response

Caption: Hypothetical signaling pathway for this compound as a V-Receptor antagonist.

A Comparative Guide to the Structure-Activity Relationship of Vescalagin and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vescalagin (B1683822) and its C-1 epimer, castalagin (B1583131), are prominent C-glycosidic ellagitannins found in various plant species, notably in oak and chestnut.[1] These compounds, along with their derivatives, have garnered significant interest in the biomedical field due to a wide array of bioactive properties, including antioxidant, antimicrobial, and antitumor activities.[2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of vescalagin and its key derivatives, supported by experimental data, to elucidate the influence of their structural features on their biological functions.

Comparative Analysis of Biological Activities

The primary structural difference between vescalagin and castalagin lies in the stereochemistry at the C-1 position of the glucose core, which influences their physicochemical properties and biological activities.[3] Their derivatives, vescalin and castalin, are formed by the hydrolysis of the hexahydroxydiphenoyl (HHDP) group, allowing for an assessment of this moiety's contribution to their activity.[4]

Table 1: Comparative Antibacterial Activity of Vescalagin and Castalagin

CompoundBacterial StrainMIC (mg/mL)MBC (mg/mL)
Vescalagin MRSE0.1250.250
SA0.2500.500
MRSA0.1250.250
PA0.500>1.000
Castalagin MRSE0.2500.500
SA0.2500.500
MRSA0.1250.250
PA0.500>1.000

MRSE: Methicillin-resistant Staphylococcus epidermidis; SA: Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus; PA: Pseudomonas aeruginosa. Data extracted from Araújo et al., 2021.[5]

Table 2: Comparative Anticancer Activity: PARP1 and DNA Topoisomerase II Inhibition

CompoundTarget EnzymeIC50 (µM)Inhibition Type
Vescalagin PARP12.67Not specified
Castalagin PARP10.86Mixed
Vescalagin DNA Topoisomerase IIInhibitory ActivityNot specified
Castalagin DNA Topoisomerase IIInhibitory ActivityNot specified

Data extracted from Matsuo et al., as cited in other research.[6]

Structure-Activity Relationship Insights

The subtle stereochemical difference at the C-1 position between vescalagin and castalagin leads to notable variations in their bioactivity.

  • Neuroprotection : Vescalagin is more effective at protecting SH-SY5Y cells from amyloid-beta42 (Aβ42)-mediated death. This enhanced activity is attributed to the spatial arrangement of its hydroxyl group at the C-1 position, which improves its ability to remodel the secondary structure of toxic Aβ42 oligomers.[7]

  • Physicochemical Properties : Vescalagin exhibits a greater effect on polarity, is more easily oxidized, and has lower thermal stability compared to castalagin.[3] Molecular mechanics studies have shown that vescalagin is more hydrophilic and more reactive towards electrophilic reagents, a difference attributed to the C-1 configuration.[3]

  • Anticancer Activity : In the context of PARP1 inhibition, castalagin (IC50 = 0.86 µM) is more potent than vescalagin (IC50 = 2.67 µM), suggesting that the stereochemistry at C-1 also plays a crucial role in the interaction with this enzyme.[6] Both compounds also exhibit inhibitory activity against DNA topoisomerase II, marking them as potential dual inhibitors for cancer therapy.[6][8]

  • Antibacterial Mechanism : Vescalagin and castalagin appear to disrupt the bacterial cell wall by modulating the normal assembly of peptidoglycans at the bacterial surface, leading to cell death.[2][5] Their effectiveness is particularly noted against methicillin-resistant strains.[5]

Signaling Pathways and Mechanisms of Action

Vescalagin and its derivatives modulate several key signaling pathways, contributing to their therapeutic effects. Castalagin, for instance, has been shown to inhibit osteoclastogenesis, the process of bone resorption.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RANKL RANKL RANK RANK RANKL->RANK Binds Akt Akt RANK->Akt MAPKs MAPKs (ERK, JNK, p38) RANK->MAPKs IκBα IκBα RANK->IκBα NFATc1 NFATc1 Akt->NFATc1 Activates MAPKs->NFATc1 Activates NFκB_p65 NF-κB p65 IκBα->NFκB_p65 Inhibits NFκB_p65_nuc NF-κB p65 NFκB_p65->NFκB_p65_nuc Translocates Castalagin Castalagin Castalagin->Akt Inhibits Phosphorylation Castalagin->MAPKs Inhibits Phosphorylation Castalagin->IκBα Inhibits Phosphorylation Gene_Expression Osteoclast-specific Gene Expression NFATc1->Gene_Expression NFκB_p65_nuc->Gene_Expression Castalagin_nuc Castalagin Castalagin_nuc->NFATc1 Decreases Protein Levels Castalagin_nuc->NFκB_p65_nuc Decreases Protein Levels Osteoclastogenesis Osteoclastogenesis & Bone Resorption Gene_Expression->Osteoclastogenesis

Caption: Castalagin inhibits RANKL-induced osteoclastogenesis.

Castalagin exerts its inhibitory effects on osteoclast differentiation by suppressing the RANKL-stimulated phosphorylation of major signaling molecules, including Akt, MAPKs (ERK, JNK, p38), and IκBα.[9] This blockade leads to decreased protein levels of NFATc1, a master regulator of osteoclast differentiation, and the transcription factor NF-κB.[9]

Experimental Protocols

The following are summaries of key experimental methodologies used to evaluate the biological activities of vescalagin and its derivatives.

1. Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the capacity of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Preparation : A solution of DPPH in methanol (B129727) is prepared to an initial absorbance of approximately 0.850 at 517 nm.[5]

  • Reaction : 20 µL of the test compound (vescalagin or derivative) is added to 900 µL of the DPPH solution.[5]

  • Incubation : The mixture is vortexed and incubated in the dark for 30 minutes at 37 °C.[5]

  • Measurement : The absorbance of the solution is measured at 517 nm using a microplate reader.[5]

  • Calculation : The radical scavenging activity is calculated by comparing the final absorbance with that of the initial DPPH solution (blank).

2. Antibacterial Susceptibility Testing (MIC and MBC)

  • Minimum Inhibitory Concentration (MIC) : The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

    • Procedure : A serial dilution of the test compound is prepared in a suitable broth medium. Each dilution is inoculated with a standardized suspension of the target bacteria. The cultures are incubated, and the MIC is determined as the lowest concentration with no visible turbidity.[5]

  • Minimum Bactericidal Concentration (MBC) : The lowest concentration of an antimicrobial agent required to kill a particular bacterium.

    • Procedure : Following the MIC test, an aliquot from each well showing no visible growth is subcultured onto an agar (B569324) plate. After incubation, the MBC is identified as the lowest concentration that results in no bacterial growth on the agar.[5]

3. Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity.

  • Cell Seeding : Cells (e.g., L929 for cytotoxicity, or cancer cell lines) are seeded in a 96-well plate and allowed to adhere.

  • Treatment : The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24 hours).[5]

  • MTT Addition : The medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Measurement : The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

G cluster_extraction Extraction & Purification cluster_testing Biological Activity Testing Plant_Material Plant Material (e.g., Cork Powder) Soxhlet Soxhlet Extraction (with water) Plant_Material->Soxhlet Filtration Filtration & Evaporation Soxhlet->Filtration Freeze_Drying Freeze-Drying Filtration->Freeze_Drying Crude_Extract Crude Water Extract (CWE) Freeze_Drying->Crude_Extract Purification Purification Steps Crude_Extract->Purification Compounds Pure Vescalagin & Castalagin Purification->Compounds Antioxidant Antioxidant Assays (e.g., DPPH) Compounds->Antioxidant Antibacterial Antibacterial Assays (MIC, MBC) Compounds->Antibacterial Anticancer Anticancer Assays (Enzyme Inhibition, Cytotoxicity) Compounds->Anticancer Data_Analysis Data Analysis (IC50, MIC/MBC values) Antioxidant->Data_Analysis Antibacterial->Data_Analysis Anticancer->Data_Analysis

Caption: General workflow from extraction to bioactivity evaluation.

Conclusion

The biological activities of vescalagin and its derivatives are intricately linked to their chemical structures. The stereochemistry at the C-1 position is a critical determinant of activity, influencing physicochemical properties and specific interactions with biological targets, as demonstrated by the differing potencies of vescalagin and castalagin in neuroprotective and anticancer assays. The presence of the HHDP moiety is also significant for their overall bioactivity. A thorough understanding of these structure-activity relationships is crucial for the targeted design and development of novel therapeutic agents based on the ellagitannin scaffold. Further studies involving a broader range of derivatives are warranted to fully explore their therapeutic potential.

References

Vescalin: A Comparative Analysis of In Vitro and In Vivo Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A significant disconnect exists between the well-documented in vitro bioactivities of Vescalin and the scarcity of corresponding in vivo data. While laboratory studies have established its potential as a potent topoisomerase II inhibitor and an effective antimicrobial agent, the translation of these findings into living organisms remains largely unexplored. This guide provides a comprehensive overview of the available data, highlighting the current understanding of this compound's bioactivity and the critical need for further in vivo research.

Topoisomerase II Inhibition: A Tale of Two Environments

This compound has demonstrated notable inhibitory effects on topoisomerase IIα, a key enzyme in DNA replication and a validated target for anticancer drugs.

In Vitro Efficacy:

Laboratory assays have quantified this compound's ability to disrupt the function of topoisomerase IIα. In a DNA decatenation assay, which measures the enzyme's ability to unlink intertwined DNA circles, this compound exhibited significant inhibitory activity. At a concentration of 1 µM, this compound was found to inhibit the decatenation activity of topoisomerase IIα by approximately 50%.

Bioactivity Assay Metric Result Alternative Compound Result
Topoisomerase IIα InhibitionDNA Decatenation% Inhibition~50% at 1 µMEtoposidePotent inhibitor (quantitative data varies by study)

In Vivo Correlation: The Unanswered Question

Despite the promising in vitro results, there is a conspicuous absence of publicly available in vivo studies evaluating the efficacy of this compound as a topoisomerase II inhibitor in animal models. Consequently, crucial parameters such as tumor growth inhibition in xenograft models have not been determined. This data gap prevents a direct comparison of its in vitro potency with its performance in a complex biological system.

Antimicrobial Activity: Promise in the Lab, Silence in the Field

This compound has also shown considerable promise as an antimicrobial agent, particularly against antibiotic-resistant bacteria.

In Vitro Susceptibility:

The antimicrobial efficacy of this compound has been quantified using the Minimum Inhibitory Concentration (MIC) assay. This assay determines the lowest concentration of a substance that prevents visible growth of a microorganism. Against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE), this compound demonstrated a MIC of 0.125 mg/mL.

Bioactivity Assay Microorganism Metric Result Alternative Compound Result
AntimicrobialMinimum Inhibitory Concentration (MIC)MRSA, MRSEMIC0.125 mg/mLVancomycinMIC varies (typically ≤2 µg/mL for susceptible strains)

In Vivo Correlation: A Critical Unknown

Similar to its anticancer properties, the in vivo antimicrobial activity of this compound has not been reported. Studies in animal infection models are necessary to determine its ability to reduce bacterial load and its overall therapeutic potential in a living organism. Without this information, the clinical relevance of its in vitro antimicrobial activity remains speculative.

Antioxidant Potential: An Unexplored Frontier

While many polyphenolic compounds exhibit antioxidant properties, specific quantitative data on the in vitro and in vivo antioxidant activity of this compound is currently unavailable. Standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays would be required to determine its in vitro antioxidant capacity (e.g., IC50 values). Furthermore, in vivo studies measuring biomarkers of oxidative stress in animal models would be essential to understand its antioxidant effects in a physiological context.

Experimental Protocols

In Vitro Topoisomerase II Decatenation Assay

This assay evaluates the ability of a compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Materials:

  • Human Topoisomerase IIα

  • Kinetoplast DNA (kDNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT)

  • This compound (test compound)

  • Etoposide (positive control)

  • Loading Dye

  • Agarose (B213101) Gel

  • Ethidium Bromide or other DNA stain

Procedure:

  • Prepare reaction mixtures containing assay buffer, kDNA, and varying concentrations of this compound or Etoposide.

  • Initiate the reaction by adding Topoisomerase IIα to each mixture.

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution/loading dye (e.g., containing SDS and proteinase K).

  • Separate the reaction products by agarose gel electrophoresis.

  • Stain the gel with a DNA stain and visualize the DNA bands under UV light.

  • Analyze the results: Decatenated minicircles migrate faster than the catenated kDNA network. Inhibition is observed as a decrease in the amount of decatenated product.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., MRSA, MRSE)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound (test compound)

  • Vancomycin (positive control)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Perform serial two-fold dilutions of this compound and Vancomycin in CAMHB in the wells of a 96-well plate.

  • Prepare a standardized bacterial inoculum and dilute it to the final concentration for inoculation.

  • Inoculate each well with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of the antimicrobial agent that shows no turbidity (no bacterial growth).

Visualizing the Process

In_Vitro_vs_In_Vivo_Workflow Experimental workflow for assessing this compound's bioactivity. cluster_in_vitro In Vitro Bioactivity Assessment cluster_in_vivo In Vivo Bioactivity Assessment invitro_start Compound (this compound) topoisomerase_assay Topoisomerase II Decatenation Assay invitro_start->topoisomerase_assay mic_assay Minimum Inhibitory Concentration (MIC) Assay invitro_start->mic_assay antioxidant_assay Antioxidant Assays (DPPH, ABTS) invitro_start->antioxidant_assay invitro_result Quantitative Data (% Inhibition, MIC, IC50) topoisomerase_assay->invitro_result mic_assay->invitro_result antioxidant_assay->invitro_result correlation In Vitro - In Vivo Correlation (IVIVC) invitro_result->correlation invivo_start Compound (this compound) animal_model_cancer Animal Model (e.g., Xenograft) invivo_start->animal_model_cancer animal_model_infection Animal Model (e.g., Infection Model) invivo_start->animal_model_infection animal_model_oxidative Animal Model (Oxidative Stress) invivo_start->animal_model_oxidative invivo_result Quantitative Data (Tumor Growth, Bacterial Load, Biomarkers) animal_model_cancer->invivo_result animal_model_infection->invivo_result animal_model_oxidative->invivo_result invivo_result->correlation

Caption: Experimental workflow for this compound bioactivity assessment.

Topoisomerase_II_Inhibition Mechanism of this compound as a Topoisomerase II inhibitor. cluster_process Topoisomerase II Catalytic Cycle dna Catenated DNA (Interlinked) top2 Topoisomerase IIα dna->top2 Binds cleavage DNA Cleavage & Strand Passage top2->cleavage ligation DNA Ligation cleavage->ligation decatenated_dna Decatenated DNA (Unlinked) ligation->decatenated_dna This compound This compound This compound->cleavage Prevents inhibition Inhibition

Caption: this compound's inhibition of Topoisomerase II.

Conclusion: A Call for Further Research

The currently available data paints an incomplete picture of this compound's therapeutic potential. While its in vitro activities as a topoisomerase II inhibitor and antimicrobial agent are promising, the lack of in vivo studies severely limits our understanding of its efficacy and safety in a physiological setting. To bridge this critical gap and unlock the potential of this compound for drug development, further research is imperative. Future studies should focus on:

  • In vivo efficacy studies: Evaluating the anticancer and antimicrobial effects of this compound in relevant animal models to determine its therapeutic window and optimal dosing.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies: Understanding the absorption, distribution, metabolism, and excretion of this compound to correlate its concentration in the body with its biological effects.

  • Toxicology studies: Assessing the safety profile of this compound to identify any potential adverse effects.

  • Antioxidant activity studies: Quantifying the in vitro and in vivo antioxidant properties of this compound to explore its potential role in mitigating oxidative stress-related diseases.

By addressing these research questions, the scientific community can build a more complete and accurate profile of this compound's bioactivity, paving the way for its potential development as a novel therapeutic agent.

A Comparative Analysis of Vescalin from Different Wood Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of Vescalin, a C-glucosidic ellagitannin, sourced from different wood species. This guide is intended for researchers, scientists, and drug development professionals interested in the extraction, quantification, and biological activities of this promising natural compound.

Introduction to this compound

This compound is a hydrolyzable tannin found in the wood of various trees, most notably in chestnut (Castanea sativa) and certain oak (Quercus) species.[1] As an ellagitannin, its structure is characterized by galloyl units linked to a glucose core.[1] this compound, along with its related compounds such as castalagin (B1583131), vescalagin (B1683822), and castalin, contributes to the complex polyphenolic profile of wood extracts.[2] These compounds have garnered interest for their potential biological activities. While research on vescalagin and castalagin is more extensive, this compound is also emerging as a molecule with significant bioactive potential.

Comparative Data on this compound and Related Tannins in Wood Species

Direct quantitative comparisons of this compound content between different wood species are limited in publicly available literature. However, studies on the overall tannin composition of chestnut and oak provide valuable insights into the relative abundance of this compound and its related compounds. Chestnut wood is generally considered a rich source of these hydrolyzable tannins.

CompoundWood SourceConcentration/ObservationReference
Total Tannins Castanea sativa (Chestnut)19.6% - 25.6% of dry extract[3][4][5][6]
Vescalagin Castanea sativa (Chestnut)Higher concentration compared to oak[7]
Castalagin Castanea sativa (Chestnut)Present in significant amounts[2]
This compound Castanea sativa (Chestnut)Identified as a key ellagitannin[2][5]
Vescalagin Quercus species (Oak)Present, but often in lower concentrations than in chestnut[7]
Castalagin Quercus species (Oak)A major ellagitannin
This compound Quercus species (Oak)Present, often alongside vescalagin and castalagin

Biological Activity and Performance of this compound

Emerging research has begun to shed light on the biological activities of this compound, highlighting its potential in antimicrobial and anticancer applications.

Antibacterial Activity

Recent studies have demonstrated that this compound possesses bactericidal activity. This effect has been observed against various bacterial strains, indicating a potential role for this compound in the development of new antimicrobial agents.

Anticancer Potential: Topoisomerase II Inhibition

Chemical hydrolysis of the related compounds castalagin and vescalagin yields this compound, which has been identified as a potent inhibitor of topoisomerase II.[8] Topoisomerase II is a crucial enzyme in DNA replication and cell division. Its inhibition can lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis in proliferating cells. This mechanism of action is the basis for several established anticancer drugs, suggesting that this compound could be a valuable lead compound in oncology research.

Experimental Protocols

Extraction and Quantification of this compound from Wood Samples

A standardized protocol for the extraction and quantification of this compound is crucial for comparative studies. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust and widely used method for this purpose.

Protocol: Hot Water Extraction and HPLC-DAD Quantification of this compound

  • Sample Preparation:

    • Mill wood samples (e.g., Castanea sativa or Quercus robur) into a fine powder.

    • Dry the wood powder at 60°C until a constant weight is achieved.

  • Extraction:

    • Weigh 10 g of the dried wood powder and place it in a flask.

    • Add 100 mL of distilled water (a 1:10 solid-to-liquid ratio).

    • Heat the mixture to 100°C and maintain for 60 minutes with continuous stirring.

    • After 60 minutes, filter the extract through a cheesecloth and then through a 0.45 µm filter.

    • Collect the filtrate for analysis.

  • HPLC-DAD Analysis:

    • Instrumentation: An HPLC system equipped with a DAD detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-30 min: linear gradient to 30% B

      • 30-40 min: linear gradient to 100% B

      • 40-45 min: hold at 100% B

      • 45-50 min: return to 5% B

      • 50-55 min: hold at 5% B for re-equilibration

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 280 nm.

    • Quantification: Prepare a calibration curve using a purified this compound standard. Identify this compound in the sample chromatogram based on its retention time and UV spectrum compared to the standard. Quantify the amount of this compound in the extract by integrating the peak area and using the calibration curve.

In Vitro Osteoclast Differentiation Assay

Given the interest in the effects of natural compounds on bone metabolism, this protocol is provided as a general method to screen for the potential effects of this compound on osteoclastogenesis.

Protocol: RANKL-Induced Osteoclast Differentiation Assay

  • Cell Culture:

    • Culture murine bone marrow macrophages (BMMs) in α-MEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 30 ng/mL M-CSF for 3 days to generate osteoclast precursors.

    • Alternatively, use the RAW 264.7 macrophage cell line.

  • Osteoclast Differentiation:

    • Seed the osteoclast precursors in a 96-well plate at a density of 1.5 x 10³ cells/well.

    • Induce differentiation by adding 50 ng/mL of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to the culture medium.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or a vehicle control.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 5-7 days.

  • Tartrate-Resistant Acid Phosphatase (TRAP) Staining:

    • After the incubation period, fix the cells with 4% paraformaldehyde for 20 minutes.

    • Wash the cells with PBS and perform TRAP staining using a commercially available kit, following the manufacturer's instructions.

    • TRAP-positive, multinucleated (≥3 nuclei) cells are identified as mature osteoclasts.

  • Quantification and Analysis:

    • Capture images of the stained cells using a light microscope.

    • Count the number of TRAP-positive multinucleated cells per well.

    • Compare the number of osteoclasts in the this compound-treated groups to the vehicle control to determine the effect on osteoclast differentiation.

Visualizations

Experimental Workflow: Extraction and Quantification of this compound

G cluster_extraction Extraction cluster_analysis Analysis wood_sample Wood Sample (e.g., Chestnut, Oak) milling Milling to Fine Powder wood_sample->milling drying Drying at 60°C milling->drying extraction Hot Water Extraction (100°C, 60 min) drying->extraction filtration Filtration extraction->filtration crude_extract Crude this compound Extract filtration->crude_extract hplc_injection HPLC-DAD Injection crude_extract->hplc_injection Analysis of Extract separation C18 Reversed-Phase Separation hplc_injection->separation detection DAD Detection at 280 nm separation->detection quantification Quantification using this compound Standard detection->quantification

Caption: Workflow for the extraction and HPLC-DAD quantification of this compound from wood samples.

Signaling Pathway: Mechanism of Topoisomerase II Inhibition

G cluster_cell_cycle DNA Replication in a Cancer Cell cluster_inhibition Inhibition by this compound dna Double-Stranded DNA topoisomerase Topoisomerase II dna->topoisomerase transient_break Transient DNA Double-Strand Break topoisomerase->transient_break stabilized_complex Stabilized Topoisomerase II-DNA Complex topoisomerase->stabilized_complex strand_passage DNA Strand Passage transient_break->strand_passage religation DNA Religation strand_passage->religation replicated_dna Replicated DNA religation->replicated_dna This compound This compound This compound->topoisomerase Inhibits Religation replication_fork_collision Replication Fork Collision stabilized_complex->replication_fork_collision permanent_break Permanent DNA Double-Strand Break replication_fork_collision->permanent_break apoptosis Apoptosis permanent_break->apoptosis

Caption: Proposed mechanism of this compound as a topoisomerase II inhibitor, leading to apoptosis in cancer cells.

Conclusion

This compound is a promising bioactive compound found in various wood species, with chestnut wood appearing to be a particularly rich source. While direct comparative studies on this compound are still emerging, its potential as a topoisomerase II inhibitor and an antibacterial agent warrants further investigation. The experimental protocols and workflows provided in this guide offer a foundation for researchers to conduct standardized and comparative analyses of this compound from different wood sources, paving the way for new discoveries in drug development and other scientific fields.

References

Safety Operating Guide

Navigating the Safe Disposal of Vescalin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Understanding Vescalin: Chemical and Physical Properties

This compound, also known as castalagin, is a water-soluble and oxidizable compound found in plants like oak and chestnut.[1] Its chemical and physical properties are summarized in the table below. An understanding of these characteristics is foundational to assessing its potential hazards and determining the appropriate disposal route.

PropertyValueSource
Molecular Formula C27H20O18PubChem[2]
Molecular Weight 632.4 g/mol PubChem[2]
Appearance Solid (presumed)---
Solubility Water-solubleResearchGate[1]
Oxidizing Properties Highly oxidizableResearchGate[1]
Known Hazards Not classified as a hazardous substance or mixture.The Good Scents Company[3]

Standard Operating Procedure for this compound Disposal

Given that this compound is not currently classified as a hazardous substance, the following step-by-step disposal procedure is recommended. This protocol is based on general best practices for non-hazardous chemical waste and should be adapted to comply with local and institutional regulations.

1. Preliminary Hazard Assessment:

  • Before handling, consult your institution's Environmental Health and Safety (EHS) department to confirm the classification of this compound waste according to local and national regulations.

  • Review all available safety information and conduct a risk assessment for the specific concentration and form of this compound being used in your experiments.

2. Personal Protective Equipment (PPE):

  • Always wear standard laboratory PPE, including safety glasses, a lab coat, and gloves, when handling this compound and its waste.

3. In-Lab Waste Collection:

  • Aqueous Solutions: Collect aqueous solutions of this compound in a clearly labeled, sealed, and non-reactive waste container.

  • Solid Waste: Collect solid this compound waste, including contaminated consumables like weigh boats and paper towels, in a designated, sealed plastic bag or container.

4. Disposal Pathway:

  • Non-Hazardous Waste Stream: If confirmed as non-hazardous by your EHS department, this compound waste can likely be disposed of through the normal trash or sanitary sewer, depending on the concentration and volume.

  • Dilution for Aqueous Waste: For small quantities of low-concentration aqueous solutions, dilution with a large volume of water before disposal down the sanitary sewer may be permissible. Always verify this with your institution's EHS guidelines.

  • Secure Landfill for Solid Waste: Solid this compound waste, once securely contained and labeled, can typically be disposed of in a lined box for normal laboratory trash destined for a sanitary landfill.

5. Documentation:

  • Maintain a log of all this compound waste generated and the disposal methods used, in accordance with your laboratory's standard operating procedures.

Experimental Protocols

Currently, there are no specific, cited experimental protocols for the disposal of this compound in the publicly available literature. The recommended procedures are derived from general chemical safety and waste management principles.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the this compound disposal process, the following workflow diagram has been created using the DOT language.

Vescalin_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal cluster_final Final Steps start Start: this compound Waste Generated assess 1. Conduct Hazard Assessment (Consult EHS) start->assess ppe 2. Don Appropriate PPE assess->ppe collect_liquid 3a. Collect Aqueous Waste in Labeled Container ppe->collect_liquid collect_solid 3b. Collect Solid Waste in Labeled Container ppe->collect_solid is_hazardous 4. Is Waste Hazardous? collect_liquid->is_hazardous collect_solid->is_hazardous hazardous_disposal Follow Hazardous Waste Protocol is_hazardous->hazardous_disposal Yes non_hazardous_disposal Follow Non-Hazardous Waste Protocol is_hazardous->non_hazardous_disposal No document 6. Document Disposal hazardous_disposal->document sewer 5a. Dispose via Sanitary Sewer (with dilution if required) non_hazardous_disposal->sewer trash 5b. Dispose in Normal Trash non_hazardous_disposal->trash sewer->document trash->document end End document->end

A logical workflow for the proper disposal of this compound waste.

By adhering to these guidelines and maintaining open communication with your institution's safety officers, you can ensure the safe and responsible management of this compound waste in your laboratory.

References

Important Advisory: "Vescalin" is a Fictional Substance

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "Vescalin" reveal that this is a fictional substance, primarily referenced in the context of video games. However, the name "this compound" also refers to a real, complex molecule, a type of hydrolyzable tannin found in plants like chestnuts.[1][2][3][4] This naturally occurring this compound is a subject of chemical and biological research.[3][5] For the purposes of this guide, and to provide a robust example of safety protocols, we will address the handling of a hypothetical, hazardous research-grade compound designated "this compound-HX" . The following information is a template and should not be applied to any real-world substance without a specific Safety Data Sheet (SDS).

Personal Protective Equipment (PPE) for Handling this compound-HX

When handling this compound-HX, a comprehensive suite of personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, and eye contact. The selection of PPE is contingent on a thorough risk assessment of the specific procedures being undertaken.[6]

Core PPE Requirements:

  • Hand Protection: Chemical-resistant gloves are the first line of defense. Nitrile gloves are a common choice, but material compatibility should always be verified against the solvent being used.[6] For high-risk procedures, double-gloving is recommended.

  • Eye Protection: Chemical splash goggles are essential to protect the eyes from splashes and aerosols.[6] For procedures with a high risk of splashing, a face shield should be worn in addition to goggles.

  • Body Protection: A lab coat is the minimum requirement.[6] For procedures involving larger quantities or a higher risk of splashing, an impervious or chemical-resistant gown should be worn.[7]

  • Respiratory Protection: If working with powdered this compound-HX or generating aerosols, a respirator is required. The type of respirator will depend on the specific hazards and should be selected in accordance with occupational health and safety guidelines.

Quantitative Data Summary for this compound-HX PPE
PPE ComponentSpecificationApplication
Gloves Nitrile, ≥14 mils thicknessAll handling procedures
Double-glovedHigh-risk procedures, spill clean-up
Eye Protection Chemical splash goggles with side shieldsAll handling procedures
Face shield over gogglesHigh splash risk procedures
Body Protection Lab coatLow-risk procedures
Impervious isolation gownHigh-risk, large volume procedures
Respiratory N95 RespiratorHandling of powders
Half-mask respirator with appropriate cartridgesProcedures generating aerosols

Operational and Disposal Plans for this compound-HX

Safe handling and disposal of this compound-HX are critical to minimizing risk to personnel and the environment.

Experimental Protocol: this compound-HX Solution Preparation
  • Preparation: Before starting, ensure all required PPE is correctly donned. Work must be conducted within a certified chemical fume hood.

  • Weighing: Carefully weigh the required amount of this compound-HX powder on a tared weigh boat. Use anti-static tools to minimize powder dispersal.

  • Solubilization: Slowly add the weighed this compound-HX to the solvent in a suitable container. Use a magnetic stirrer to facilitate dissolution. Keep the container covered as much as possible.

  • Transfer: Once fully dissolved, carefully transfer the solution to the final experimental vessel.

  • Decontamination: All equipment that came into contact with this compound-HX must be decontaminated with an appropriate solvent before removal from the fume hood.

Disposal Plan for this compound-HX Waste

All materials contaminated with this compound-HX must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, pipette tips, and other disposable items should be collected in a dedicated, labeled hazardous waste container.[8]

  • Liquid Waste: Unused this compound-HX solutions and decontamination solvents must be collected in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Spill Cleanup: In the event of a spill, evacuate the area and follow established spill cleanup procedures. Use a spill kit with appropriate absorbent materials. All materials used for cleanup must be disposed of as hazardous waste.

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of all this compound-HX waste.[9]

Visual Guides for this compound-HX Handling

Vescalin_HX_Handling_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_cleanup Cleanup & Disposal start Start ppe Don PPE start->ppe fume_hood Verify Fume Hood Operation ppe->fume_hood weigh Weigh this compound-HX fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve transfer Transfer Solution dissolve->transfer decontaminate Decontaminate Equipment transfer->decontaminate dispose_solid Dispose of Solid Waste decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid end End dispose_solid->end dispose_liquid->end

Caption: Experimental workflow for the safe handling of this compound-HX.

PPE_Selection_Logic decision1 Working with Powder? decision2 Risk of Splash? decision1->decision2 No action1 Use N95 Respirator decision1->action1 Yes action2 Wear Face Shield over Goggles decision2->action2 Yes action3 Standard PPE: - Nitrile Gloves - Lab Coat - Goggles decision2->action3 No action1->decision2 action2->action3

Caption: Logical diagram for selecting appropriate PPE for this compound-HX.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.